Product packaging for (+)-2,3-O-Isopropylidene-L-threitol(Cat. No.:CAS No. 86992-57-6)

(+)-2,3-O-Isopropylidene-L-threitol

Cat. No.: B7802184
CAS No.: 86992-57-6
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-WDSKDSINSA-N
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Description

(+)-2,3-O-Isopropylidene-L-threitol is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4 B7802184 (+)-2,3-O-Isopropylidene-L-threitol CAS No. 86992-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVRLGIKFANLFP-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964859
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86992-57-6, 50622-09-8
Record name rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
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Record name L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
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Foundational & Exploratory

(+)-2,3-O-Isopropylidene-L-threitol structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: Structure, Stereochemistry, and Synthetic Applications

Abstract

This compound, systematically named (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a synthetically versatile chiral building block derived from L-tartaric acid. Its rigid C₂-symmetric scaffold, featuring two primary hydroxyl groups, makes it an invaluable intermediate in asymmetric synthesis. This guide provides a comprehensive overview of its stereochemical features, a detailed, field-proven synthetic protocol, characterization data, and key applications for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemical Assignment

The structure of this compound is fundamentally derived from L-threitol, a four-carbon sugar alcohol. The 'L' designation refers to the stereochemical configuration at C3 relative to glyceraldehyde. In L-threitol, the hydroxyl groups on C2 and C3 are oriented on the same side in a Fischer projection.

The key structural modification is the protection of the vicinal diols at the C2 and C3 positions with an isopropylidene group (an acetonide). This is achieved by reacting L-threitol with acetone or a acetone equivalent, forming a five-membered 1,3-dioxolane ring. This protection strategy serves two primary purposes: it imparts stability to the molecule under various reaction conditions and it locks the conformation of the carbon backbone, presenting the two primary hydroxymethyl groups in a well-defined spatial arrangement.

Stereochemistry: The absolute configuration of the two stereocenters in the parent L-threitol dictates the stereochemistry of the final product. The systematic IUPAC name, (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, precisely defines this configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" prefix indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Diagram: Structure of this compound

Caption: Stereochemical representation of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of this compound starts from L-(+)-tartaric acid, an inexpensive and readily available chiral pool material. The synthesis proceeds via a two-step sequence: protection/esterification followed by reduction.

Step 1: Acetonide Protection and Esterification. L-tartaric acid is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and methanol. 2,2-dimethoxypropane serves as both the protecting group source and a water scavenger. The reaction mechanistically involves the acid-catalyzed formation of a ketal with the vicinal diols of tartaric acid. Concurrently, the acidic conditions and presence of methanol facilitate the Fischer esterification of both carboxylic acid moieties to yield dimethyl 2,3-O-isopropylidene-L-tartrate.

Step 2: Reduction. The resulting diester is then reduced to the corresponding diol. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is the reagent of choice for this transformation. LiAlH₄ is a powerful reducing agent that efficiently converts the esters to primary alcohols. A careful aqueous workup is required to quench the excess hydride reagent and precipitate the aluminum salts, allowing for the isolation of the target diol.

Diagram: Synthetic Workflow

workflow Start L-(+)-Tartaric Acid Step1 Dimethyl 2,3-O-isopropylidene-L-tartrate Start->Step1 1. 2,2-Dimethoxypropane 2. p-TsOH, Methanol (Protection & Esterification) Step2 This compound Step1->Step2 1. LiAlH₄, Diethyl Ether 2. Aqueous Workup (Reduction)

Caption: Two-step synthesis from L-tartaric acid.

Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.

Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate

  • To a 1-L round-bottomed flask under an inert atmosphere (argon or nitrogen), add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

  • Gently warm the mixture (e.g., on a steam bath) with swirling until a homogeneous solution is formed.

  • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a distillation apparatus (e.g., a Vigreux column and distilling head).

  • Heat the mixture to reflux to azeotropically remove the acetone and methanol byproducts with cyclohexane.

  • After cooling to room temperature, add anhydrous potassium carbonate (1 g) to neutralize the acid catalyst and stir until the color fades.

  • Remove volatile materials under reduced pressure. The crude residue is purified by vacuum distillation (bp 94–101°C at 0.5 mmHg) to yield the diester as a pale-yellow oil (typical yield: 85–92%).

Part B: this compound

  • To a dry 2-L three-necked flask equipped with an addition funnel and reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (27 g, 0.71 mol) in anhydrous diethyl ether (600 mL).

  • Stir and heat the suspension to a gentle reflux for 30 minutes.

  • Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise via the addition funnel over 2 hours, maintaining a gentle reflux from the heat of reaction.

  • After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.

  • Cool the reaction mixture to 0–5°C in an ice bath.

  • CAUTION: Exothermic and generates hydrogen gas. Cautiously and sequentially quench the reaction by the slow, dropwise addition of water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).

  • Allow the mixture to warm to room temperature and stir until the gray color of the unreacted LiAlH₄ disappears and a white, granular precipitate of aluminum salts forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product as a solid or oil. Recrystallization or distillation can be used for further purification.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

PropertyValueSource
CAS Number 50622-09-8
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
Appearance White to colorless solid or lump
Melting Point 46–50 °C
Boiling Point 92–94 °C @ 0.1 mmHg
Specific Rotation [α]²⁰/D +3.0 ± 0.5° (c=5% in ethanol)
Purity (GC) ≥97.

An In-Depth Technical Guide to the Physical Properties of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical properties of (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral building block crucial in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering both established data and the underlying scientific principles for its characterization.

Introduction

This compound, with the CAS number 50622-09-8, is a derivative of L-threitol. The introduction of the isopropylidene group as a protecting group for the vicinal diols at the 2- and 3-positions renders the molecule less polar and allows for selective reactions at the terminal hydroxyl groups. Its chirality and defined stereochemistry make it an invaluable starting material for the synthesis of a wide array of enantiomerically pure compounds. Understanding its physical properties is paramount for its effective use, purification, and characterization in a laboratory setting.

Core Physical Characteristics

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for designing appropriate purification and handling procedures.

PropertyValueSource(s)
CAS Number 50622-09-8[1]
Molecular Formula C₇H₁₄O₄[2]
Molecular Weight 162.18 g/mol [2]
Appearance White transparent, adhering, needle-like crystalline solid. Can also present as a colorless oil.[2][3]
Melting Point 46-50 °C[2]
Boiling Point 92-94 °C at 0.1 mmHg[1]
Optical Rotation [α]²⁰D = +3.0 to +5.0° (c=5, Acetone)
Solubility Soluble in dichloromethane (DCM), ether, and water.[2][3]
Hygroscopicity Hygroscopic[2]

Experimental Methodologies for Characterization

The determination of the physical properties of this compound requires precise and validated experimental protocols. As a self-validating system, the consistency across these different analytical techniques confirms the identity and purity of the compound.

Purification and Preparation of Analytical Sample

For accurate physical property measurements, the compound must be of high purity. A typical purification workflow is outlined below. The rationale behind this multi-step process is to remove unreacted starting materials, by-products, and residual solvents, each of which can significantly impact the measured physical properties.

Purification_Workflow cluster_extraction Work-up cluster_purification Purification A Crude Reaction Mixture B Aqueous Work-up (e.g., Quenching, Extraction) A->B C Crude Product B->C D Column Chromatography (Silica Gel) C->D E Distillation/Recrystallization D->E F Pure this compound E->F Purity Assessment

References

A Senior Application Scientist's Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a C₂-Symmetric Diol

In the landscape of asymmetric synthesis, the strategic selection of chiral starting materials is paramount to achieving high levels of stereocontrol. Among the array of options available from the chiral pool, (+)-2,3-O-Isopropylidene-L-threitol stands out as a uniquely valuable and versatile C₂-symmetric building block. Derived from inexpensive and readily available L-tartaric acid, this compound provides a rigid, stereochemically defined scaffold that has become instrumental in the synthesis of complex natural products, chiral ligands, and pharmaceutical intermediates.[1][2]

The core utility of this diol lies in the strategic placement of its functional groups. The isopropylidene (acetonide) protecting group confers stability and locks the C2 and C3 stereocenters into a fixed syn relationship, preventing epimerization and simplifying stereochemical outcomes in subsequent reactions.[2] This leaves the primary hydroxyl groups at the C1 and C4 positions available for a wide range of selective transformations, such as oxidation, esterification, or nucleophilic substitution.[2] This guide provides an in-depth examination of its properties, a validated synthesis protocol, and an exploration of its applications, designed for researchers and drug development professionals seeking to leverage its synthetic potential.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of successful and reproducible research. The key identifiers and properties for this compound are summarized below. Its hygroscopic nature is a critical handling parameter, necessitating storage under an inert, dry atmosphere to maintain its integrity.[1][2][3]

Identifier Type Value
CAS Number 50622-09-8[1][3][4][5][6][7][8]
IUPAC Name ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol[6]
Synonyms (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, L-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol[1][4]
Molecular Formula C₇H₁₄O₄[1][6][8]
Molecular Weight 162.18 g/mol [1][6][8]
InChI Key INVRLGIKFANLFP-WDSKDSINSA-N[9]
SMILES CC1(C)O--INVALID-LINK----INVALID-LINK--O1[9]
Appearance White to colorless crystalline solid or clear liquid[1][4]
Melting Point 46-50 °C[1][3]
Boiling Point 92-94 °C at 0.1 mmHg[1][3][5]
Optical Rotation [α] +3.0° to +5.0° (c=5, Acetone)[4]
Solubility Soluble in water, DCM, and ether[1][2][3][7]
Storage Temperature 0-6 °C, under inert gas[1][3][6]
Key Sensitivity Hygroscopic[1][2][3]

Synthesis: A Validated Pathway from L-Tartaric Acid

The most reliable and scalable synthesis of this compound begins with L-tartaric acid. This multi-step process is a classic example of chiral pool synthesis, where the inherent stereochemistry of the starting material is preserved and transferred to the final product. The workflow involves three key transformations: Fischer esterification, acetal protection, and reduction.

Synthesis_Workflow A L-Tartaric Acid B Dimethyl L-tartrate A->B Esterification C Dimethyl 2,3-O-isopropylidene- L-tartrate B->C Acetal Protection D (+)-2,3-O-Isopropylidene- L-threitol C->D Reduction R1 Methanol (MeOH) cat. H₂SO₄ R1->B R2 2,2-Dimethoxypropane (DMP), cat. TsOH R2->C R3 Lithium Aluminum Hydride (LiAlH₄) in THF R3->D

Caption: Synthetic workflow from L-Tartaric Acid.

Mechanistic Rationale
  • Fischer Esterification: The initial step converts the dicarboxylic acid into its corresponding dimethyl ester. This is crucial because the carboxyl groups are unreactive towards the subsequent acetal formation and would be reduced by LiAlH₄ in the final step. Using methanol under acidic catalysis is a standard, cost-effective method for this transformation.[10]

  • Acetal Protection: The protection of the vicinal diols is the key step for installing the rigid dioxolane ring. 2,2-Dimethoxypropane (DMP) is an excellent reagent for this purpose as it reacts with the diol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the acetonide, with methanol and acetone as the only byproducts, driving the reaction to completion.[10]

  • Reduction: The final step involves the reduction of the two ester groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, ensuring a complete and clean conversion.[2][10] It is a powerful enough reductant for esters but, under the anhydrous conditions used, will not cleave the acid-sensitive isopropylidene protecting group.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses, a trusted source for reliable and reproducible experimental methods.[10]

Step A & B: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate (This intermediate is also commercially available, which can be a time-saving starting point.)

  • Setup: To a 1-L round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add L-tartaric acid (150 g, 1.0 mol) and methanol (400 mL).

  • Esterification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL). Stir the mixture and allow it to warm to room temperature, then heat at reflux for 5 hours.

  • Workup 1: Cool the mixture and neutralize the acid by carefully adding solid sodium bicarbonate until effervescence ceases. Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude Dimethyl L-tartrate.

  • Acetalation: Dissolve the crude ester in acetone (500 mL) and add 2,2-dimethoxypropane (150 mL, 1.2 mol). Add p-toluenesulfonic acid monohydrate (2.0 g, cat.) and stir the mixture at room temperature for 12-16 hours.

  • Workup 2: Quench the reaction with aqueous sodium bicarbonate solution. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation.

Step C: Reduction to this compound

  • Setup: In a dry 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, 36 g, 0.95 mol) in anhydrous diethyl ether or THF (600 mL).[10]

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.56 mol) in anhydrous ether (300 mL) and add it dropwise to the stirred LiAlH₄ suspension over 2 hours, maintaining the internal temperature below 10 °C.[10]

  • Reaction: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 3 hours.[10]

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

    • 36 mL of water

    • 36 mL of 4 N aqueous sodium hydroxide solution

    • 112 mL of water Stir the resulting granular white precipitate at room temperature for at least 1 hour.[10]

  • Isolation: Filter the mixture through a pad of Celite on a Büchner funnel. Wash the inorganic precipitate thoroughly with diethyl ether. Combine the ethereal filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting residue can be purified by vacuum distillation (bp 94–106 °C at 0.4 mm) to afford this compound as a colorless oil or crystalline solid.[10]

Applications in Drug Development and Asymmetric Synthesis

The true value of this compound is realized in its application as a versatile chiral intermediate. Its C₂-symmetry is particularly advantageous, as it often simplifies NMR spectra and reduces the number of possible diastereomeric transition states in asymmetric reactions, leading to higher selectivity.[11]

  • Chiral Ligand Synthesis: The terminal hydroxyl groups can be tosylated and displaced by phosphine nucleophiles to generate important C₂-symmetric diphosphine ligands, such as DIOP analogues, which are used in asymmetric hydrogenation and other transition-metal-catalyzed reactions.

  • Pharmaceutical Building Block: It serves as a key starting material for a variety of complex molecules. For instance, its derivatives are employed in the synthesis of HIV protease inhibitors, nucleoside analogues, and other bioactive compounds where precise stereochemical control is essential for efficacy.[1]

  • Chiral Auxiliaries and Dopants: The rigid threitol backbone has been incorporated into chiral auxiliaries for diastereoselective reactions.[11] Furthermore, its structure has been used to create chiral dopants for inducing helical twisting in nematic liquid crystals.[12]

  • Glycobiology: Derivatives such as (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol are valuable biochemical reagents used in the study and synthesis of complex carbohydrates and glycans.[2][13]

Conclusion

This compound is more than just a protected sugar alcohol; it is a foundational tool in the arsenal of the modern synthetic chemist. Its predictable stereochemistry, rigid conformational control, and the synthetic accessibility from L-tartaric acid ensure its continued relevance in both academic research and industrial drug development. The protocols and data presented in this guide offer a comprehensive resource for professionals aiming to harness the synthetic power of this exceptional chiral building block.

References

An In-depth Technical Guide to the Solubility of (+)-2,3-O-Isopropylidene-L-threitol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility for a Versatile Chiral Building Block

(+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-threitol, is a valuable chiral building block in synthetic organic chemistry. Its rigid, stereochemically defined structure makes it an important precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. The isopropylidene group serves as a protecting group for the vicinal diols of L-threitol, allowing for selective reactions at the terminal hydroxyl groups.

A thorough understanding of the solubility of this compound is paramount for its effective use in a laboratory setting. Solubility dictates the choice of solvent for chemical reactions, purification processes such as crystallization and chromatography, and the preparation of stock solutions for various applications. This guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, discusses the underlying chemical principles governing its solubility, and offers a detailed protocol for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₄[1]
Molecular Weight 162.18 g/mol [1]
Appearance White to colorless powder or crystalline solid[2][3]
Melting Point 42-50 °C[1]
Boiling Point 92-94 °C at 0.1 mmHg[1][4]
Hygroscopicity Hygroscopic[1]

The presence of two free hydroxyl groups and two ether linkages within the 1,3-dioxolane ring imparts a moderate polarity to the molecule. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygens can act as hydrogen bond acceptors. These features are critical in determining the compound's interaction with various solvents.

Solubility Profile of this compound

The solubility of a solute is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The table below summarizes the available solubility data for this compound and provides reasoned estimations based on its molecular structure for solvents where explicit data is not available.

SolventSolvent TypePredicted/Observed Solubility (at ambient temperature)Rationale/Observations
Water Polar Protic< 5 g/100 mL (Sparingly Soluble)While the molecule has two hydroxyl groups capable of hydrogen bonding with water, the nonpolar isopropylidene group and the hydrocarbon backbone reduce its overall miscibility with the highly polar water network.
Methanol Polar ProticHighTCI Chemicals describes the solubility in methanol as "almost transparency," suggesting high solubility. Methanol can effectively hydrogen bond with the hydroxyl groups of the solute.
Ethanol Polar Protic30-40 g/100 mL (Very Soluble)Ethanol's polarity is well-suited to interact with both the polar hydroxyl groups and the less polar regions of the molecule.
Dichloromethane (DCM) Polar Aprotic> 50 g/100 mL (Freely Soluble)As a moderately polar aprotic solvent, DCM can effectively solvate the molecule without the steric hindrance of hydrogen bonding networks, leading to high solubility.
Acetone Polar AproticHighAcetone can act as a hydrogen bond acceptor for the solute's hydroxyl groups, and its overall polarity is compatible with the solute. A specific rotation measurement is often performed in acetone, implying good solubility.[2][3]
Ethyl Acetate Polar AproticModerate to HighEthyl acetate has a polarity intermediate between highly polar and nonpolar solvents. It is expected to be a good solvent for this compound.
Diethyl Ether NonpolarSolubleThe ether linkages in both the solvent and solute, along with the ability of diethyl ether to accept hydrogen bonds, facilitate dissolution.
Toluene NonpolarLow to ModerateThe nonpolar aromatic nature of toluene makes it a less ideal solvent for the polar hydroxyl groups, likely resulting in lower solubility compared to more polar options.
Hexanes NonpolarLowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar hydroxyl groups of the molecule, leading to poor solubility.

Experimental Determination of Solubility: A Protocol for Researchers

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Materials
  • This compound

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium. The dissolution and precipitation rates become equal at this point.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed volumetric flask.

  • Gravimetric Analysis and Dilution: Record the weight of the filtered solution. Dilute the solution to the mark with a suitable solvent (often the same solvent used for the solubility test or a mobile phase component for HPLC analysis) and mix thoroughly.

  • Quantitative Analysis: Analyze the diluted solution using a validated HPLC method. A calibration curve prepared with standard solutions of known concentrations of this compound should be used to determine the concentration of the solute in the diluted sample.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge vial D->E F Withdraw supernatant with syringe E->F G Filter into volumetric flask F->G H Dilute and weigh G->H I Analyze by HPLC H->I J Determine concentration from calibration curve I->J K Calculate solubility J->K

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. As the compound is hygroscopic, it should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound exhibits a versatile solubility profile, being highly soluble in moderately polar solvents like dichloromethane and ethanol, and sparingly soluble in water. This behavior is consistent with its molecular structure, which contains both polar hydroxyl groups and a less polar isopropylidene moiety. For research and development professionals, this solubility data is critical for optimizing reaction conditions, selecting appropriate purification methods, and ensuring the efficient use of this important chiral synthon. When precise solubility values are required, the detailed experimental protocol provided in this guide offers a robust method for their determination.

References

Spectroscopic Data of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(+)-2,3-O-Isopropylidene-L-threitol, a chiral building block derived from L-threitol, is a valuable intermediate in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1][2] Its rigid 1,3-dioxolane structure provides stereochemical control, making it an essential tool for asymmetric synthesis.[3] A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering not only the raw data but also a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure

The structure of this compound, with the IUPAC name ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol, is foundational to understanding its spectral characteristics. The isopropylidene group protects the vicinal diols of L-threitol, creating a five-membered dioxolane ring.

Fragmentation_Pathway M [M]+• m/z 162 A [M - CH3]+• m/z 147 M->A - •CH3 B [M - CH2OH]+• m/z 131 M->B - •CH2OH C [M - CH3 - CH2O]+• m/z 117 A->C - CH2O

References

The C₂-Symmetric Diol: A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol as a Premier Chiral Pool Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and economically viable chiral starting materials is perpetual. The "chiral pool" offers a powerful and sustainable approach, leveraging the abundance of enantiomerically pure compounds from nature.[1] Among these, (+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-tartaric acid, has emerged as a cornerstone C₂-symmetric building block. Its rigid conformational structure and readily available stereocenters make it an invaluable tool for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and fundamental properties to its strategic application in the synthesis of high-value molecules, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Power of C₂ Symmetry in a Chiral Building Block

This compound is a C₂-symmetric chiral diol that serves as a vital intermediate in a multitude of synthetic endeavors, including pharmaceuticals, agrochemicals, and dyestuffs.[2][3] The defining characteristic of this molecule is its C₂ rotational axis of symmetry, which renders the two primary hydroxyl groups chemically equivalent yet situated within a chiral environment.[4] This unique structural feature is paramount in asymmetric synthesis, as it simplifies the diastereomeric transition states in reactions, often leading to higher stereoselectivity.[5]

The rigid 1,3-dioxolane ring locks the conformation of the threitol backbone, providing a well-defined stereochemical scaffold. This rigidity allows for effective chiral recognition and the predictable transfer of stereochemical information, making it an indispensable tool for the synthesis of enantiomerically pure compounds.[4]

Synthesis and Physicochemical Properties

The most common and economically viable route to this compound commences from readily available and inexpensive L-tartaric acid. The synthesis involves a two-step process: protection of the diol as an acetonide followed by reduction of the carboxylic acid functionalities.

Synthetic Workflow

The synthesis begins with the formation of the dimethyl ester of L-tartaric acid, followed by acetalization with 2,2-dimethoxypropane to yield dimethyl 2,3-O-isopropylidene-L-tartrate. This intermediate is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to afford the target diol.

G cluster_0 Synthesis of this compound L-Tartaric_Acid L-Tartaric Acid Dimethyl_Tartrate Dimethyl L-Tartrate L-Tartaric_Acid->Dimethyl_Tartrate MeOH, H+ Acetonide_Protected Dimethyl 2,3-O-isopropylidene-L-tartrate Dimethyl_Tartrate->Acetonide_Protected 2,2-dimethoxypropane, H+ Final_Product This compound Acetonide_Protected->Final_Product LiAlH4, Ether

Caption: Synthetic pathway from L-tartaric acid.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure in Organic Syntheses.[2]

Step 1: Dimethyl 2,3-O-isopropylidene-L-tartrate

  • In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.

  • Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the flask is fitted with a distillation head.

  • The mixture is heated to reflux, and the acetone–cyclohexane and methanol–cyclohexane azeotropes are slowly removed.

  • After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added to neutralize the acid catalyst.

  • Volatile materials are removed under reduced pressure, and the residue is fractionally distilled under vacuum to afford the product as a pale-yellow oil.

Step 2: this compound

  • In a dry, 2-L, three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (600 mL) under an argon atmosphere.

  • Heat the mixture to reflux for 30 minutes.

  • Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

  • Resume heating and reflux for an additional 3 hours.

  • Cool the mixture to 0–5°C and cautiously quench by the sequential addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and water (112 mL).

  • Stir the mixture at room temperature until the gray color disappears.

  • Filter the mixture, and extract the inorganic precipitate with ether.

  • Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The residue is fractionally distilled under vacuum to afford the product as a colorless to pale-yellow oil.

Physicochemical Properties
PropertyValueReference
CAS Number 50622-09-8[3]
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
Appearance White transparent adhering needle-like crystals[3]
Melting Point 46-50 °C[3]
Boiling Point 92-94 °C at 0.1 mm Hg[3]
Solubility Soluble in DCM, Ether; sparingly soluble in water[3]
Optical Rotation [α]²⁰/D +3.9° (c=5, Acetone)[3]

Key Transformations and Applications in Synthesis

The two primary hydroxyl groups of this compound are nucleophilic and can be readily transformed into a variety of other functional groups, making it a versatile intermediate.

Tosylation: Activation of Hydroxyl Groups

Tosylation of the primary hydroxyl groups is a common strategy to convert them into good leaving groups for subsequent nucleophilic substitution reactions.

G cluster_0 Tosylation Reaction Start This compound Product 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol Start->Product TsCl, Pyridine, DCM, 0 °C to rt

Caption: Tosylation of the primary hydroxyls.

Experimental Protocol: General Procedure for Tosylation [6]

  • Dissolve this compound (1 eq.) in dry dichloromethane (10 volumes) in a round-bottomed flask and cool to 0 °C.

  • Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) and stir at 0 °C for 4 hours. The reaction can be warmed to room temperature if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired ditosylate.

Oxidation: Access to Chiral Aldehydes

Oxidation of the primary hydroxyl groups provides access to the corresponding chiral dialdehyde, a valuable building block for carbon-carbon bond-forming reactions.

Experimental Protocol: TEMPO/IBD Mediated Oxidation [7]

  • To a solution of this compound in dichloromethane, add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (catalytic amount) and iodosobenzene diacetate (IBD).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude dialdehyde, which can be used in the next step without further purification.

Application in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral starting material is exemplified in the synthesis of numerous biologically active compounds.

Case Study: Synthesis of a Precursor to HIV Protease Inhibitors

Derivatives of threitol have been utilized in the synthesis of non-peptidic HIV protease inhibitors. The C₂-symmetric core provides a scaffold to which various pharmacophoric groups can be attached. While a direct synthesis of a marketed drug is complex to detail here, a representative transformation towards a key bis-THF (tetrahydrofuran) ligand, a common core in many HIV protease inhibitors, can be illustrated.[8][9]

G cluster_0 Synthetic Application Workflow Threitol_Derivative This compound Ditosylate Ditosylate Derivative Threitol_Derivative->Ditosylate 1. Tosylation Bis_THF_Precursor Bis-THF Precursor Ditosylate->Bis_THF_Precursor 2. Intramolecular Cyclization HIV_PI HIV Protease Inhibitor Core Bis_THF_Precursor->HIV_PI 3. Further Functionalization

Caption: General strategy for HIV protease inhibitor core synthesis.

The Causality of Stereocontrol: Why C₂ Symmetry Excels

The efficacy of this compound and its derivatives as chiral auxiliaries and synthons stems from the principle of C₂ symmetry.[5] In a reaction involving a prochiral substrate attached to this chiral scaffold, the two faces of the reactive center are no longer enantiotopic but diastereotopic. The C₂-symmetric environment presents an identical steric and electronic landscape from two different perspectives (related by the C₂ axis), which strongly biases the approach of a reagent to one of these diastereotopic faces.

This leads to a high degree of facial selectivity and, consequently, high diastereoselectivity in the product. The predictability of this stereochemical outcome is a significant advantage in the design of complex synthetic routes.

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound stands as a testament to the power and elegance of the chiral pool approach in organic synthesis.[10] Its ready availability from L-tartaric acid, coupled with its inherent C₂ symmetry and the versatility of its primary hydroxyl groups, makes it a highly valuable and frequently employed chiral building block. For researchers and drug development professionals, a thorough understanding of its properties, transformations, and the stereochemical principles that govern its reactivity is essential for the rational design and efficient execution of asymmetric syntheses. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable molecule.

References

An In-Depth Technical Guide to the Enantiomeric Purity and Analysis of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of a Versatile Chiral Building Block

(+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-threitol, is a C2-symmetric chiral diol of significant utility in modern organic synthesis. Its rigid, stereochemically defined structure makes it an invaluable chiral building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The precise three-dimensional arrangement of its atoms is paramount, as the biological activity and pharmacological profile of chiral molecules are often exclusive to a single enantiomer. The presence of its mirror image, the (-)-enantiomer, can lead to reduced efficacy, off-target effects, or even toxicity. Consequently, the rigorous analysis and confirmation of the enantiomeric purity of this compound are not merely a matter of quality control but a fundamental necessity for its application in research and development.

This technical guide provides a comprehensive overview of the principal analytical techniques for determining the enantiomeric purity of this compound. We will delve into the theoretical underpinnings and practical applications of polarimetry, chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical methodology for their specific needs, ensuring the stereochemical integrity of this critical chiral synthon.

Optical Polarimetry: A Foundational Macroscopic View of Chirality

Optical polarimetry is a classical and direct method for assessing the enantiomeric purity of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the analyte.[2][3] The magnitude and direction of this rotation are intrinsic properties of a chiral molecule.

Causality of Experimental Choices in Polarimetry

The choice of polarimetry as a primary analytical tool is often dictated by its speed, simplicity, and non-destructive nature. It provides a macroscopic confirmation of the bulk sample's enantiomeric composition. The specific rotation, [α], is a standardized value that is dependent on the wavelength of light (typically the sodium D-line at 589 nm), temperature, solvent, and concentration.[3][4] For this compound, a positive observed rotation confirms the predominance of the desired enantiomer.

Experimental Protocol: Determination of Specific Rotation

Objective: To measure the specific rotation of a sample of this compound and determine its enantiomeric excess (ee).

Materials:

  • Polarimeter (Sodium D-line, 589 nm)

  • 1 dm polarimeter cell

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • This compound sample

  • HPLC-grade acetone

Procedure:

  • Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the solvent (acetone). The reading should be zeroed.[6]

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.5 g) and dissolve it in acetone in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous. Record the exact concentration (c) in g/mL.

  • Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. Take multiple readings and calculate the average.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law:[3][4] [α]DT = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm) (typically 1 dm)

    • c = concentration of the sample in g/mL

    • T = temperature in degrees Celsius

    • D = Sodium D-line

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated by comparing the measured specific rotation to the specific rotation of the enantiomerically pure substance: % ee = ([α]observed / [α]max) × 100 The reported specific rotation for enantiomerically pure this compound is approximately +3.9° (c=5, Acetone).[1]

ParameterValueReference
Wavelength589 nm (Sodium D-line)[3]
Temperature20-25 °C (record actual)[3]
SolventAcetone[1]
Path Length1 dm[4]
Specific Rotation ([α]max)~ +3.9° (c=5, Acetone)[1]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most widely used and definitive method for the separation and quantification of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality of Experimental Choices in Chiral HPLC

The selection of the appropriate chiral stationary phase is the most critical decision in developing a chiral HPLC method. For diols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. However, for enhanced resolution and detection, derivatization of the hydroxyl groups can be a powerful strategy. The introduction of a chromophore, such as a 3,5-dinitrophenylurethane group, not only improves the interaction with certain CSPs but also significantly enhances UV detectability.[7]

A study on the closely related 1,2- and 2,3-O-Isopropylidene-sn-glycerols demonstrated excellent separation of their 3,5-dinitrophenylurethane derivatives on N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine and its (R,R) counterpart CSPs.[7] The separation mechanism involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole stacking between the derivatized analyte and the CSP.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (e.g., with 3,5-Dinitrophenyl Isocyanate) Sample->Derivatization Dissolution Dissolution in Mobile Phase Derivatization->Dissolution Injection Injection Dissolution->Injection Column Chiral Column (e.g., N-(S,S) phase) Injection->Column Detection UV Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % Enantiomeric Purity Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC with Derivatization

Objective: To separate and quantify the enantiomers of this compound by HPLC after derivatization.

Materials:

  • HPLC system with UV detector

  • Chiral column (e.g., N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine, 25 cm x 4.6 mm)

  • This compound sample and its racemic standard

  • 3,5-Dinitrophenyl isocyanate

  • Dry pyridine

  • HPLC-grade hexane, dichloromethane, and ethanol

Procedure:

  • Derivatization:

    • In a dry vial, dissolve a known amount of the this compound sample in a small volume of dry pyridine.

    • Add a slight excess of 3,5-dinitrophenyl isocyanate.

    • Heat the mixture gently (e.g., 60 °C) for 1-2 hours or until the reaction is complete (monitored by TLC).

    • Evaporate the solvent under reduced pressure and purify the resulting di-urethane derivative by flash chromatography if necessary.

  • Sample Preparation: Dissolve the derivatized sample in the mobile phase to a final concentration of approximately 1 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (based on analogous separation[7]):

    • Column: N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine (or similar Pirkle-type column)

    • Mobile Phase: Isocratic elution with Hexane/Dichloromethane/Ethanol (e.g., 40:12:3 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the derivatized racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor.

    • Inject the derivatized sample of this compound.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Purity: % Enantiomeric Purity = (Area(+) / (Area(+) + Area(-))) × 100

ParameterValueRationale/Reference
Derivatizing Agent 3,5-Dinitrophenyl isocyanateIntroduces a strong chromophore and provides interaction sites for the CSP.[7]
Chiral Stationary Phase Pirkle-type (e.g., N-(S,S)-...-tert-leucine)Proven effective for separating dinitrophenylurethane derivatives of similar diols.[7]
Mobile Phase Hexane/Dichloromethane/EthanolNormal phase conditions are typically effective for polysaccharide and Pirkle-type CSPs.[7]
Detection UV at 254 nmThe dinitrophenyl group has a strong UV absorbance at this wavelength.

Chiral Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

For analytes that are volatile or can be made volatile through derivatization, chiral Gas Chromatography (GC) offers high resolution and sensitivity. This compound, with a boiling point of 92-94 °C at 0.1 mm Hg, is amenable to GC analysis.[1]

Causality of Experimental Choices in Chiral GC

The heart of a chiral GC separation is the chiral stationary phase, most commonly based on derivatized cyclodextrins.[9] These cyclodextrin phases form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. For polar analytes like diols, permethylated β-cyclodextrin phases are often a good starting point.[8]

While direct analysis of the underivatized diol is possible, derivatization of the hydroxyl groups to form more volatile esters (e.g., acetates or trifluoroacetates) can improve peak shape and resolution. This is because the polar hydroxyl groups can cause peak tailing through interactions with active sites in the GC system.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Optional_Deriv Optional Derivatization (e.g., Acetylation) Sample->Optional_Deriv Dilution Dilution in Volatile Solvent Optional_Deriv->Dilution Injection Injection Dilution->Injection GC_Column Chiral GC Column (e.g., Cyclodextrin-based) Injection->GC_Column Detection FID or MS Detector GC_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % Enantiomeric Purity Integration->Calculation

Caption: Workflow for Chiral GC Analysis.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric purity of this compound by chiral GC.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., permethylated β-cyclodextrin)

  • This compound sample and its racemic standard

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • (Optional) Derivatizing agent (e.g., acetic anhydride, trifluoroacetic anhydride)

Procedure:

  • Sample Preparation (Direct Analysis): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane.

  • Sample Preparation (with Derivatization):

    • To the sample in a vial, add an excess of acetic anhydride and a catalytic amount of pyridine.

    • Heat the mixture (e.g., 50 °C) for 30 minutes.

    • Quench the reaction with water and extract the acetylated product with a non-polar solvent. Dry the organic layer and dilute to an appropriate concentration for GC analysis.

  • GC Conditions (Illustrative):

    • Column: Permethylated β-cyclodextrin capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C (FID)

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). The lower the temperature, the better the chiral separation is likely to be.

  • Analysis:

    • Inject a racemic standard to identify the retention times of both enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for the two enantiomers.

  • Calculation of Enantiomeric Purity: % Enantiomeric Purity = (Area(+) / (Area(+) + Area(-))) × 100

NMR Spectroscopy: Probing the Chiral Environment

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by creating a diastereomeric environment for the enantiomers, which makes their corresponding nuclei chemically non-equivalent and thus, distinguishable in the NMR spectrum.

Causality of Experimental Choices in NMR Analysis

There are two primary NMR methods for enantiomeric excess determination:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral, enantiomerically pure reagent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each.

  • Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs): A chiral agent is added to the NMR sample, which forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers. This results in the splitting of signals for the enantiomers. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are particularly effective as they induce large chemical shift differences.[10][11]

For a diol like this compound, the hydroxyl protons or the protons on the carbons adjacent to the hydroxyl groups are most likely to show observable splitting in the presence of a chiral shift reagent.

Experimental Protocol: NMR with a Chiral Shift Reagent

Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral shift reagent.

Materials:

  • NMR spectrometer (300 MHz or higher)

  • High-quality NMR tubes

  • This compound sample and its racemic standard

  • Deuterated chloroform (CDCl₃)

  • Chiral shift reagent (e.g., Eu(hfc)₃)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the racemic standard (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg at a time) to the NMR tube, acquiring a spectrum after each addition. Observe the splitting of a key signal (e.g., the CH-OH protons). Continue adding the reagent until baseline resolution of the split signals is achieved.

  • Analysis of the Target Sample:

    • Prepare a sample of this compound at the same concentration as the racemic standard.

    • Add the optimized amount of the chiral shift reagent determined in the previous step.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Identify the two resolved signals corresponding to the two enantiomers.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess: % ee = (|Integration(+) - Integration(-)| / (Integration(+) + Integration(-))) × 100

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Integrity

The determination of the enantiomeric purity of this compound is a critical aspect of its use as a chiral building block. No single technique is universally superior; rather, the choice of analytical method should be guided by the specific requirements of the analysis, including the need for high accuracy, sample throughput, and the available instrumentation.

  • Polarimetry serves as an excellent, rapid initial check of enantiomeric purity.

  • Chiral HPLC , particularly after derivatization, offers unparalleled accuracy and is the method of choice for rigorous quantitative analysis and quality control.

  • Chiral GC provides a high-resolution alternative, especially for process monitoring where volatility is not a limitation.

  • NMR spectroscopy with chiral auxiliaries offers a convenient and separation-free method for determining enantiomeric excess.

A comprehensive approach, often employing a primary method like chiral HPLC for validation and a secondary method like polarimetry for routine checks, will provide the highest level of confidence in the stereochemical integrity of this compound. This ensures that its full potential as a precisely defined chiral synthon can be realized in the demanding fields of pharmaceutical and chemical synthesis.

References

A Senior Application Scientist's Guide to (+)-2,3-O-Isopropylidene-L-threitol: From Commercial Availability to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(+)-2,3-O-Isopropylidene-L-threitol, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a cornerstone chiral building block in modern asymmetric synthesis. Derived from the abundant and inexpensive chiral pool starting material, L-tartaric acid, this C2-symmetric diol offers a rigid, stereochemically defined scaffold that is invaluable for the synthesis of complex molecular targets.[1] Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and chiral ligands. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, supplier landscape, quality control considerations, and key applications, grounded in field-proven insights and established protocols.

The Strategic Importance of a C2-Symmetric Diol

In the landscape of drug discovery and natural product synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. This compound emerges as a strategically significant tool for chemists for several key reasons:

  • Chiral Pool Origin: Its synthesis begins with L-(+)-tartaric acid, a naturally occurring and enantiomerically pure starting material.[1] This "chiral pool" approach is both economical and ensures high enantiopurity from the outset, bypassing the need for often complex asymmetric synthesis or resolution steps.

  • C2-Symmetry: The molecule possesses a C2 axis of symmetry, which significantly simplifies the stereochemical environment. This symmetry can reduce the number of possible diastereomeric transition states in a reaction, leading to higher selectivity and more predictable outcomes.

  • Versatile Functionality: The two primary hydroxyl groups are chemically equivalent, yet their stereochemistry is fixed. This allows for symmetric modifications to generate C2-symmetric ligands or catalysts. Alternatively, sequential, non-equivalent modifications can be performed after an initial derivatization breaks the symmetry, providing a pathway to complex, multi-stereocenter molecules.

  • Rigid Scaffold: The isopropylidene (acetonide) protecting group locks the two central carbons into a dioxolane ring, restricting conformational flexibility. This rigidity helps in transferring the stereochemical information from the building block to the target molecule with high fidelity.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a starting material is the foundation of reproducible and successful synthesis.

PropertyValueSource(s)
CAS Number 50622-09-8[2]
Molecular Formula C₇H₁₄O₄[2]
Molecular Weight 162.18 g/mol [2]
Appearance White to colorless crystalline solid or powder[2]
Melting Point 46-50 °C[2]
Boiling Point 92-94 °C at 0.1 mmHg[2]
Optical Rotation [α]D +3.0° to +5.0° (c=5 in Acetone or Ethanol)
Solubility Soluble in dichloromethane (DCM), ether, ethanol; soluble in water[3]
Sensitivity Hygroscopic[2]

Commercial Availability and Supplier Analysis

This compound is readily available from a wide range of chemical suppliers, catering to needs from research-scale grams to bulk kilograms. The choice of supplier should be guided by a balance of purity, availability, documentation, and cost.

Supplier CategoryRepresentative SuppliersPurity Levels OfferedScaleKey Considerations
Major Global Suppliers TCI Chemicals, Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher)>97.0% (GC), 98%Grams to Multi-KilogramsHigh reliability, extensive QC documentation (CoA, SDS), and global distribution networks. Ideal for GMP processes.
Specialty Chiral Chemistry J&K Scientific, Apollo Scientific, ChemUniverse≥98%Grams to KilogramsOften provide a wide range of chiral building blocks and may offer custom synthesis services.
Chemical Marketplaces LookChem, ChemicalBook, ECHEMIVaries (typically >98%)Grams to Metric TonsConnects buyers with numerous, often international, manufacturers. Requires careful vetting of the actual producer.
Manufacturers Henan Wentao Chemical Product Co., Ltd., GIHI CHEMICALS CO.,LIMITED≥99%Kilograms to Metric TonsDirect purchasing can be cost-effective for bulk quantities, but may require more stringent in-house QC.

Below is a workflow diagram illustrating the decision-making process for sourcing this critical reagent.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Vetting & Qualification cluster_2 Phase 3: Validation & Procurement Start Define Project Needs (Scale, Purity, Budget) Search Search Major Suppliers & Marketplaces (TCI, Sigma, etc.) Start->Search Compare Compare Price, Purity, & Lead Time Search->Compare RequestDocs Request Certificate of Analysis (CoA) & SDS Compare->RequestDocs ReviewCoA Review CoA for Key Specs (Purity, Optical Rotation) RequestDocs->ReviewCoA SupplierAudit Assess Supplier Reputation & ISO Certification (if needed) ReviewCoA->SupplierAudit OrderSample Order Small Validation Sample SupplierAudit->OrderSample If specs & reputation are good InHouseQC Perform In-House QC (NMR, MP, [α]D) OrderSample->InHouseQC Decision Approve or Reject Supplier InHouseQC->Decision Decision->Compare Reject Procure Procure Bulk Quantity Decision->Procure Approve

Caption: Workflow for Supplier Selection and Validation.

Quality Control: A Self-Validating Protocol

As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and purity of critical starting materials upon receipt, regardless of the supplier's reputation. A questionable starting material is the most common cause of failed or irreproducible reactions.

Objective: To confirm the identity, purity, and stereochemical integrity of a new batch of this compound.

Methodology:

  • Physical Inspection & Melting Point:

    • Procedure: Visually inspect the material. It should be a white crystalline solid.[2] Prepare a capillary tube and determine the melting point.

    • Expected Result: The melting point should be sharp and fall within the supplier's specified range (e.g., 46-50 °C).[2]

    • Causality: A broad or depressed melting point is a classic indicator of impurities, which could be residual solvent, starting materials from the synthesis, or the undesired enantiomer.

  • Proton NMR (¹H NMR) Spectroscopy:

    • Procedure: Prepare a sample in CDCl₃. Acquire a ¹H NMR spectrum.

    • Expected Result: The spectrum should be clean and match the known structure. Key expected peaks include two singlets for the non-equivalent isopropylidene methyl groups, and multiplets for the methine (CH-O) and methylene (CH₂-OH) protons. The integration should be consistent with the 14 protons in the molecule.

    • Causality: This is the most powerful tool for confirming the chemical structure and identifying organic impurities. The absence of signals for solvents like ether or acetone (used in its synthesis) confirms proper purification.

  • Optical Rotation:

    • Procedure: Prepare a solution of known concentration (e.g., c=5) in the solvent specified on the CoA (typically acetone or ethanol). Measure the optical rotation using a polarimeter.

    • Expected Result: The measured value should be positive and fall within the supplier's specification (e.g., +3.0° to +5.0°).

    • Causality: This measurement directly confirms the bulk sample's enantiomeric excess. A value outside the expected range indicates either contamination with the opposite enantiomer or a gross structural error. This step is non-negotiable for any chiral synthesis.

Applications in Drug Development & Advanced Synthesis

The true value of this compound lies in its application as a versatile synthon. The C2-symmetric core serves as a chiral scaffold to build more complex molecules.

cluster_origin Chiral Pool Origin cluster_synthesis Core Building Block Synthesis cluster_apps Synthetic Applications Tartaric L-(+)-Tartaric Acid Ester Dimethyl L-tartrate Tartaric->Ester Esterification Acetonide Dimethyl 2,3-O-isopropylidene-L-tartrate Ester->Acetonide Acetonide Protection Threitol This compound Acetonide->Threitol LiAlH4 Reduction Tosylate 1,4-Di-O-tosyl Derivative Threitol->Tosylate Tosylation Anisomycin (-)-Anisomycin (Antifungal Antibiotic) Threitol->Anisomycin Multi-step Synthesis HIV_PI Derivatives for HIV Protease Inhibitors Threitol->HIV_PI Scaffold for P2 Ligands Diamine Chiral Diamine Ligands Tosylate->Diamine Nucleophilic Substitution

Caption: Synthetic Pathway and Application Overview.

Key Application Areas:

  • Precursor to Chiral Ligands: The terminal hydroxyl groups can be readily converted to other functionalities. For example, tosylation followed by nucleophilic substitution with amines can produce C2-symmetric chiral diamines.[4] These diamines are valuable ligands for metal-catalyzed asymmetric reactions, such as hydrogenation or cyclopropanation.

  • Synthesis of Natural Products: The defined stereochemistry of the threitol backbone makes it an excellent starting point for natural product synthesis. It has been documented as a precursor in the synthesis of the antifungal antibiotic (-)-anisomycin, where its stereocenters are incorporated into the final target molecule.[3]

  • Scaffolds for HIV Protease Inhibitors: Derivatives of threitol and other sugar alcohols have been explored as novel, non-peptidic scaffolds for HIV protease inhibitors.[5] The diol backbone can be elaborated to present functional groups that mimic the peptide backbone and interact with the enzyme's active site, with some derivatives showing sub-micromolar activity.[5][6]

  • Glycobiology: Derivatives such as (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol are important intermediates in glycosylation reactions, aiding in the construction of complex carbohydrate structures.[3]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this reagent.

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Recommended storage temperature is typically in a cool, dark place, often refrigerated (2-8 °C), to minimize degradation over time.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Safety: While not classified as acutely hazardous, standard precautions for handling chemical reagents should be followed. In case of contact, wash skin with soap and water. If inhaled, move to fresh air. Always consult the material safety data sheet (SDS) provided by the supplier for complete and specific safety information.

Conclusion

This compound is more than just a chemical; it is a strategic tool that provides a reliable and cost-effective solution to the challenge of asymmetric synthesis. Its ready commercial availability from a multitude of suppliers, combined with its versatile and predictable reactivity, ensures its continued prominence in the toolkits of synthetic chemists in both academic research and industrial drug development. By implementing rigorous supplier vetting and in-house quality control, researchers can confidently leverage this powerful building block to accelerate the discovery and synthesis of the next generation of chiral molecules.

References

An In-Depth Technical Guide to the Origin of Chirality in (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the stereochemical origins of (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral building block in modern organic synthesis. We will dissect the synthetic pathway, focusing on the principles of chirality transfer from a readily available starting material and the critical role of protecting group chemistry in preserving stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals who leverage chiral synthons for the construction of complex, enantiomerically pure molecules.

Introduction: The Chiral Pool as a Foundation for Asymmetric Synthesis

The efficient synthesis of single-enantiomer molecules is a cornerstone of pharmaceutical and materials science. Rather than constructing chirality from achiral precursors through asymmetric catalysis, a powerful and often more economical strategy is to utilize the "chiral pool".[1] The chiral pool comprises abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes.[1] These molecules serve as versatile starting materials, providing a pre-defined stereochemical framework that can be elaborated into more complex targets.

L-(+)-tartaric acid is a premier example of a chiral pool starting material.[2] A byproduct of the wine-making industry, it is widely available in high enantiomeric purity and possesses two stereocenters (C2 and C3) with (R,R) configuration. Its C2-symmetric structure and multiple functional groups (two carboxylic acids and two secondary alcohols) make it an ideal precursor for a wide range of chiral ligands, auxiliaries, and complex natural products.[2][3] The synthesis of this compound is a classic demonstration of how the inherent chirality of L-tartaric acid is preserved and transferred to a new, synthetically useful molecule.[4]

The Synthetic Pathway: Preservation of Stereochemical Information

The conversion of L-tartaric acid to this compound is a multi-step process that hinges on two key transformations: the protection of the diol and the reduction of the carboxylic acids. The crucial insight is that the stereochemistry at the C2 and C3 positions of L-tartaric acid is established and remains unaltered throughout the entire synthetic sequence. The chirality in the final product is, therefore, a direct inheritance from the starting material.[5]

The overall transformation can be visualized as follows:

G cluster_0 Chirality Transfer Pathway start L-(+)-Tartaric Acid (2R, 3R) step1 Step 1: Esterification & Acetonide Protection start->step1 intermediate Dimethyl 2,3-O-isopropylidene-L-tartrate (2R, 3R) step1->intermediate step2 Step 2: Reduction (LiAlH4) intermediate->step2 product This compound (4S, 5S) step2->product note Note: The (2R, 3R) configuration of the tartrate intermediate directly corresponds to the (4S, 5S) configuration of the final product. The change in R/S designation is due to a change in Cahn-Ingold-Prelog priority rules, not a change in the absolute spatial arrangement of the atoms.

Figure 1: A logical diagram illustrating the chirality transfer from L-tartaric acid to the target molecule. The absolute configuration is conserved at each key step.

The Role of the Isopropylidene Ketal (Acetonide)

The first critical phase of the synthesis involves the simultaneous protection of the vicinal diols and esterification of the carboxylic acids. This is typically achieved by reacting L-tartaric acid with 2,2-dimethoxypropane and methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[6]

Causality Behind Experimental Choice:

  • Protection: The 1,2-diol of tartaric acid must be protected to prevent it from reacting with the strong reducing agent (lithium aluminum hydride) used in the subsequent step.[7] Protecting groups temporarily mask a functional group from unwanted reactions.[8]

  • Acetonide Formation: The reaction with 2,2-dimethoxypropane (an acetone equivalent) forms a five-membered cyclic ketal, known as an acetonide or isopropylidene ketal.[9] This is a robust and highly effective protecting group for 1,2-diols.[10][11] Its formation is thermodynamically favorable and locks the relative stereochemistry of the two hydroxyl groups.

  • Stereochemical Lock: Crucially, the formation of the acetonide ring does not affect the stereocenters at C2 and C3. It simply bridges them, preserving their (R,R) configuration within a more rigid cyclic structure.

Reduction and the Final Transfer of Chirality

With the diols protected, the two methyl ester groups of Dimethyl 2,3-O-isopropylidene-L-tartrate are reduced to primary alcohols. This is accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran.[6]

Mechanistic Integrity: The reduction of an ester to an alcohol with LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This process transforms the -COOCH₃ groups into -CH₂OH groups. Importantly, this reaction occurs exclusively at the carboxylate carbons (C1 and C4 of the original tartaric acid backbone) and has no mechanistic pathway to invert or racemize the existing, protected stereocenters at C2 and C3.[7]

The absolute (2R, 3R) configuration of the carbon backbone is thus faithfully transferred from the tartrate intermediate to the final L-threitol derivative. The resulting product, (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is the formal name for this compound.[12] The change in designation from (R,R) to (S,S) is an artifact of the Cahn-Ingold-Prelog priority rules, where the newly formed -CH₂OH groups have a lower priority than the oxygen atoms of the dioxolane ring, not a change in the three-dimensional arrangement of the atoms.

Experimental Protocol and Data

The following protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[6] It provides a reliable method for the multigram-scale preparation of the title compound.

Summary of Reagents and Yields
StepReagentPurposeTypical Yield
A L-Tartaric AcidChiral Starting MaterialN/A
A 2,2-DimethoxypropaneIsopropylidene Source / Water Scavenger85-92% (for Dimethyl 2,3-O-isopropylidene-L-tartrate)
A p-Toluenesulfonic acidAcid CatalystN/A
A Methanol / CyclohexaneReagent / Azeotroping AgentN/A
B Lithium Aluminum Hydride (LiAlH₄)Reducing Agent85-95% (for this compound)
B Diethyl Ether / THFAnhydrous SolventN/A

Detailed Synthesis Workflow

Figure 2: A step-by-step experimental workflow for the synthesis of this compound from L-tartaric acid.

Step-by-Step Methodology

Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate [6]

  • To a 1-L round-bottomed flask, add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

  • Warm the mixture gently (e.g., on a steam bath) until a homogeneous solution is obtained.

  • Add additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL).

  • Fit the flask with a distillation apparatus and heat to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.

  • After the initial removal of volatiles, add more 2,2-dimethoxypropane (6 mL) and reflux for an additional 15 minutes.

  • Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g) to neutralize the acid catalyst.

  • Remove volatile materials under reduced pressure.

  • Fractionally distill the residue under vacuum to yield the product as a pale-yellow oil (bp 94–101°C at 0.5 mm).

Part B: this compound (2,3-Di-O-isopropylidene-L-threitol) [6]

  • In a dry 2-L three-necked flask, prepare a suspension of lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (600 mL).

  • Heat the suspension to a gentle reflux.

  • Add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours while maintaining reflux.

  • After the addition is complete, continue to reflux for an additional 3 hours.

  • Cool the reaction mixture to 0–5°C in an ice bath.

  • Cautiously quench the reaction by the sequential, slow addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).

  • Stir the resulting mixture at room temperature until the gray color of unreacted LiAlH₄ disappears and a white granular precipitate forms.

  • Filter the mixture and wash the solid salts thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by distillation or recrystallization.

Conclusion: A Versatile Chiral Building Block

The origin of chirality in this compound is a direct and unambiguous consequence of the principle of chirality transfer from an inexpensive, enantiopure starting material. The synthesis leverages fundamental organic chemistry reactions—ketal protection and ester reduction—neither of which compromise the stereochemical integrity of the C2-symmetric backbone inherited from L-tartaric acid. The resulting molecule, with its two primary hydroxyl groups and a protected, chirally-defined core, is itself a valuable synthon for the construction of more complex bioactive molecules, agrochemicals, and dyes.[13] Its utility underscores the power and efficiency of the chiral pool approach in modern asymmetric synthesis.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of (+)-2,3-O-Isopropylidene-L-threitol from L-tartaric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (+)-2,3-O-Isopropylidene-L-threitol, a valuable chiral building block, starting from the inexpensive and readily available chiral pool starting material, L-(+)-tartaric acid. This synthesis is a cornerstone for creating stereochemically defined molecules, making it highly relevant for researchers in medicinal chemistry, asymmetric synthesis, and materials science. We will delve into a robust and efficient two-step procedure, emphasizing the mechanistic rationale behind each transformation, providing detailed, field-tested protocols, and offering insights into process optimization.

Introduction: The Strategic Importance of this compound

This compound, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a C2-symmetric chiral diol. Its stereochemically defined backbone, derived directly from L-tartaric acid, makes it an invaluable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials.[1] The isopropylidene group serves as a crucial protecting group for the vicinal diols, allowing for selective manipulation of the terminal primary hydroxyl groups. This guide outlines a reliable synthetic route that is both high-yielding and scalable.

Overall Synthetic Strategy

The conversion of L-tartaric acid to this compound is efficiently accomplished in two main operational stages. The strategy hinges on first protecting the functional groups of the starting material and then performing a reduction.

  • Concurrent Esterification and Protection: The four reactive functional groups of L-tartaric acid (two carboxylic acids and two secondary alcohols) are addressed. In a highly efficient one-pot reaction, the carboxylic acids are converted to methyl esters via Fischer esterification, while the vicinal diols are simultaneously protected as an acetonide. This yields the key intermediate, Dimethyl 2,3-O-isopropylidene-L-tartrate.

  • Reduction of the Diester: The two ester functionalities of the protected intermediate are then reduced to primary alcohols using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), to furnish the final product.

This sequence is strategically crucial. Attempting to reduce L-tartaric acid directly would result in the consumption of excess reducing agent due to reaction with the acidic carboxylic acid protons and the hydroxyl groups, leading to a complex product mixture.

G cluster_0 Synthetic Workflow L-Tartaric_Acid L-Tartaric Acid Intermediate Dimethyl 2,3-O-isopropylidene-L-tartrate L-Tartaric_Acid->Intermediate Step 1: p-TsOH, MeOH, 2,2-Dimethoxypropane Final_Product This compound Intermediate->Final_Product Step 2: LiAlH₄, Ether

Caption: High-level overview of the two-step synthesis.

Experimental Protocols & Mechanistic Discussion

Part A: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This first stage combines two distinct chemical reactions—Fischer esterification and acetonide formation—into a single, efficient process. The use of 2,2-dimethoxypropane is key, as it serves as both the precursor for the isopropylidene protecting group and a chemical water scavenger, driving both equilibria toward the products.[2][3]

Protocol 1: One-Pot Esterification and Acetonide Protection

  • Reagents & Equipment:

    • L-(+)-tartaric acid

    • 2,2-dimethoxypropane

    • Methanol (anhydrous)

    • p-toluenesulfonic acid monohydrate (p-TsOH)

    • Cyclohexane

    • Anhydrous potassium carbonate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, distillation apparatus.

  • Procedure (adapted from Organic Syntheses[4]):

    • To a 1-L round-bottom flask, add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-TsOH monohydrate (0.4 g, 2.1 mmol).

    • Gently warm the mixture with stirring until a homogeneous solution is formed.

    • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).

    • Fit the flask with a distillation head and heat to reflux. Slowly remove the forming azeotropes of acetone/cyclohexane and methanol/cyclohexane by distillation. This step is critical for driving the reaction to completion.

    • After the bulk of the azeotrope is removed, add a small amount of additional 2,2-dimethoxypropane (6 mL) and reflux for another 15 minutes.

    • Cool the reaction mixture to room temperature and add anhydrous potassium carbonate (1 g) to neutralize the p-TsOH catalyst. Stir until the solution is no longer acidic.

    • Remove the volatile solvents under reduced pressure (rotary evaporator).

    • The crude residue is then purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil (yield: 85–92%).

Causality & Mechanism

The reaction is initiated by the acid catalyst, p-TsOH. It protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol in the classic Fischer esterification mechanism.[5][6] Simultaneously, the acid catalyzes the reaction of the diol with 2,2-dimethoxypropane to form the five-membered cyclic ketal, or acetonide.[7][8] The removal of methanol and acetone by azeotropic distillation is a practical application of Le Châtelier's principle, ensuring a high conversion rate.

G cluster_mech1 Mechanism: Esterification & Acetonide Formation Tartaric L-Tartaric Acid Protonated_Acid Protonated Carboxylic Acid Tartaric->Protonated_Acid H+ (p-TsOH) Tetrahedral_1 Tetrahedral Intermediate (Esterification) Protonated_Acid->Tetrahedral_1 + MeOH Ester_Diol Tartrate Diol Diester Tetrahedral_1->Ester_Diol - H₂O, - H+ Protonated_Diol Protonated Diol Ester_Diol->Protonated_Diol H+ (p-TsOH) Acetonide_Intermediate Acetonide Intermediate Protonated_Diol->Acetonide_Intermediate + 2,2-DMP Product Protected Diester Product Acetonide_Intermediate->Product - MeOH, - H+

Caption: Simplified mechanism for the one-pot reaction.

Part B: Synthesis of this compound

With the diol protected and the carboxylic acids converted to esters, the final step is the reduction of the ester groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[9] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters efficiently.[10]

Protocol 2: Reduction of the Diester

  • Reagents & Equipment:

    • Dimethyl 2,3-O-isopropylidene-L-tartrate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 4 N Sodium hydroxide solution

    • Three-necked round-bottom flask, pressure-equalizing addition funnel, reflux condenser, magnetic stirrer, ice bath.

  • Procedure (adapted from Organic Syntheses[4]):

    • CAUTION: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

    • In a dry 2-L three-necked flask, prepare a stirred suspension of LiAlH₄ (36 g, 0.95 mol) in anhydrous diethyl ether (700 mL).

    • In a separate flask, dissolve the Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in anhydrous diethyl ether (300 mL).

    • Transfer the ester solution to the addition funnel and add it dropwise to the stirred LiAlH₄ suspension over approximately 2 hours. The reaction is exothermic; maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.

    • Cool the reaction flask to 0°C in an ice bath.

    • Quenching: This step is highly exothermic and generates hydrogen gas. Proceed with extreme caution behind a safety shield. Slowly and sequentially add water (36 mL), 4 N NaOH solution (36 mL), and finally more water (112 mL).

    • Remove the ice bath and stir the mixture at room temperature until the gray color of the unreacted LiAlH₄ disappears and a white, granular precipitate of aluminum salts forms.

    • Filter the mixture through a pad of Celite or filter aid, washing the precipitate thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. It can be purified further by distillation or recrystallization (yield: 85–95%).

Causality & Mechanism

The reduction of an ester with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻). The first hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling a methoxide leaving group to form an aldehyde. Aldehydes are more reactive than esters towards hydride attack, so the aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide.[9] The final product is obtained after an aqueous workup protonates the alkoxide.

G cluster_mech2 Mechanism: LiAlH₄ Reduction of Ester Ester Protected Diester (One Ester Group Shown) Tetrahedral_2 Tetrahedral Intermediate Ester->Tetrahedral_2 + 'H⁻' (from LiAlH₄) Aldehyde Aldehyde Intermediate Tetrahedral_2->Aldehyde - MeO⁻ Alkoxide Alkoxide Aldehyde->Alkoxide + 'H⁻' (from LiAlH₄) Alcohol Primary Alcohol Product Alkoxide->Alcohol Aqueous Workup (H₃O⁺)

References

Application Note & Protocol: A Reliable Synthesis of (+)-2,3-O-Isopropylidene-L-threitol from L-Tartaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(+)-2,3-O-Isopropylidene-L-threitol is a pivotal C4 chiral building block in asymmetric synthesis, valued for its stereodefined backbone derived from the chiral pool.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This document provides a comprehensive, field-tested protocol for the preparation of this compound. The synthesis follows a robust two-stage procedure starting from readily available and inexpensive L-(+)-tartaric acid. The protocol first involves the simultaneous esterification of the carboxylic acids and isopropylidene protection of the diol, followed by the reduction of the ester functionalities. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic rationale, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Chemical Principles and Rationale

The conversion of L-tartaric acid to this compound is a classic example of chiral pool synthesis, where a naturally occurring enantiopure compound is transformed into a versatile synthetic intermediate, preserving the original stereochemistry. The overall transformation involves two key chemical steps:

Stage 1: Formation of Dimethyl 2,3-O-isopropylidene-L-tartrate

The first stage accomplishes two transformations in a single operational sequence. L-tartaric acid, which contains two carboxylic acid groups and a syn-1,2-diol, is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH).

  • Acetonide Protection: The syn-1,2-diol moiety of tartaric acid readily reacts with an acetone equivalent to form a five-membered cyclic ketal, known as an acetonide or isopropylidene group.[2] This reaction is acid-catalyzed and reversible. 2,2-dimethoxypropane serves as both the acetone source and a dehydrating agent, reacting with the water byproduct to form methanol and acetone, thereby driving the equilibrium toward the protected product.[3]

  • Fischer Esterification: Simultaneously, the two carboxylic acid groups are esterified to methyl esters. The methanol present in the initial reaction mixture, and that generated from the breakdown of 2,2-dimethoxypropane, acts as the nucleophile in another acid-catalyzed process.

Stage 2: Reduction to this compound

The second stage involves the reduction of the two methyl ester groups of the intermediate to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, non-selective reducing agent capable of rapidly and efficiently converting esters to alcohols. The acetonide protecting group is stable under these strong reducing, basic conditions, ensuring that the 2,3-diol remains protected throughout the reaction. The use of an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[4]

Materials and Apparatus

Reagents and Solvents
Reagent/SolventGradeCAS No.Supplier ExampleNotes
L-(+)-Tartaric acid≥99.5%87-69-4Sigma-Aldrich
2,2-Dimethoxypropane≥98%77-76-9Acros OrganicsHighly flammable.
MethanolAnhydrous67-56-1Fisher Scientific
p-Toluenesulfonic acid monohydrate≥98.5%6192-52-5Sigma-AldrichCorrosive.
CyclohexaneACS Grade110-82-7VWR
Potassium carbonateAnhydrous, Powdered584-08-7J.T. Baker
Lithium aluminum hydride (LiAlH₄)Powder, ≥95%16853-85-3Sigma-AldrichEXTREMELY REACTIVE WITH WATER.
Diethyl ether (Et₂O) or Tetrahydrofuran (THF)Anhydrous60-29-7 / 109-99-9Fisher ScientificEthers can form explosive peroxides.
Sodium hydroxide (NaOH)Pellets, ACS Grade1310-73-2EMD MilliporeCorrosive.
Magnesium sulfate (MgSO₄)Anhydrous7487-88-9VWR
Saturated Sodium Bicarbonate SolutionN/APrepare in-house
Deionized Water7732-18-5In-house
Apparatus
  • Round-bottom flasks (1 L, 2 L, 3 L) with appropriate neck sizes

  • Magnetic stirrer and large stir bars

  • Reflux condenser

  • Vigreux column (30 cm)

  • Distillation head with variable reflux ratio (or Dean-Stark trap)

  • Heating mantle or steam bath

  • Pressure-equalizing dropping funnel (500 mL)

  • Thermometer and adapter

  • Inert gas setup (Argon or Nitrogen) with bubbler

  • Ice-water bath

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Separatory funnel (1 L)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Buchner funnel and filter paper

Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and chemical-resistant gloves.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely dangerous. It reacts violently and exothermically with water and other protic sources, releasing flammable hydrogen gas that can ignite spontaneously.[4][5][6][7] It is also toxic if swallowed and causes severe skin and eye burns.[4] ALWAYS handle LiAlH₄ in an inert, dry atmosphere (e.g., argon or nitrogen). Use only anhydrous solvents. Quenching must be performed slowly and cautiously at low temperatures (0–5 °C).

  • 2,2-Dimethoxypropane: Highly flammable liquid and vapor with a low flash point (-5 °C).[3][8] It can cause serious eye irritation.[9][10][11] Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

  • Anhydrous Ethers (Diethyl ether, THF): Extremely flammable liquids.[12][13][14] They can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[15][16] Always use from a freshly opened container or test for peroxides before use.

  • p-Toluenesulfonic acid monohydrate: Corrosive solid that can cause skin burns and serious eye damage.[2][17][18] Avoid inhalation of dust.

  • L-(+)-Tartaric Acid: Can cause serious eye damage.[19][20][21] Avoid creating dust.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Experimental Workflow Diagram

G cluster_0 Stage 1: Acetonide Formation & Esterification cluster_1 Stage 2: Reduction A L-(+)-Tartaric Acid Reagents1 1. 2,2-Dimethoxypropane 2. Methanol 3. p-TsOH (cat.) 4. Cyclohexane A->Reagents1 B Dimethyl 2,3-O-isopropylidene-L-tartrate Reagents2 1. LiAlH₄ in Anhydrous Et₂O or THF 2. H₂O, NaOH(aq) quench B->Reagents2 Reagents1->B C This compound Reagents2->C

References

Application Notes and Protocols: The Strategic Use of (+)-2,3-O-Isopropylidene-L-threitol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (+)-2,3-O-Isopropylidene-L-threitol as a versatile chiral building block in asymmetric synthesis. This document delves into the synthesis of key derivatives, their application as chiral auxiliaries in stereoselective transformations, and detailed protocols for their practical implementation.

Introduction: The C₂-Symmetric Advantage of L-Threitol Derivatives

This compound, derived from the readily available and inexpensive L-tartaric acid, is a valuable precursor in the field of asymmetric synthesis. Its inherent C₂-symmetry is a powerful feature in the design of chiral auxiliaries and ligands, as it simplifies the analysis of transition states and often leads to higher levels of stereochemical control. The rigid 1,3-dioxolane ring locks the conformation of the threitol backbone, providing a well-defined chiral environment for asymmetric induction.

This guide will focus on the practical aspects of employing this chiral building block, from the synthesis of useful derivatives to their application in key carbon-carbon bond-forming reactions. The protocols provided are designed to be self-validating, with explanations for critical steps to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis of a Key Chiral Auxiliary: 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

A common and versatile derivative of this compound is its 1,4-di-O-benzyl ether. The benzyl groups provide thermal and chemical stability and can be easily removed by hydrogenolysis at a later stage in a synthetic sequence. The following protocol is adapted from a robust procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[1]

Overall Synthetic Workflow

The synthesis begins with the conversion of L-tartaric acid to dimethyl 2,3-O-isopropylidene-L-tartrate, followed by reduction to this compound, and finally benzylation of the primary hydroxyl groups.

G A L-Tartaric Acid B Dimethyl 2,3-O-isopropylidene-L-tartrate A->B 2,2-dimethoxypropane, p-TsOH, MeOH C This compound B->C LiAlH4, Et2O D 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol C->D NaH, BnBr, THF

Caption: Synthesis of the chiral auxiliary from L-tartaric acid.

Detailed Experimental Protocol

Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate

  • In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

  • Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.

  • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a distillation head.

  • Heat the mixture to reflux and slowly remove the azeotropes of acetone-cyclohexane and methanol-cyclohexane.

  • After cooling to room temperature, add anhydrous potassium carbonate (1 g, 7.2 mmol) and stir until the reddish color dissipates.

  • Remove volatile materials under reduced pressure. The residue is fractionally distilled under vacuum to yield dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Part B: this compound

  • In a dry 2-L three-necked flask equipped with an addition funnel, reflux condenser, and magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere.

  • Heat the mixture to reflux for 30 minutes.

  • Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

  • Resume heating and reflux for an additional 3 hours.

  • Cool the mixture to 0-5°C and cautiously quench with water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and then water (112 mL).

  • Stir the mixture at room temperature until the gray color disappears.

  • Filter the mixture and extract the inorganic precipitate with ether in a Soxhlet apparatus.

  • Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The residue is fractionally distilled to afford this compound as a colorless to pale-yellow oil.

Part C: 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

  • In a 2-L three-necked flask under argon, place sodium hydride (33.6 g of a 55% dispersion in oil; 0.77 mol). Wash the oil with hexanes (3 x 100 mL).

  • Add tetrahydrofuran (250 mL).

  • Add a solution of 2,3-di-O-isopropylidene-L-threitol (55 g, 0.34 mol) in tetrahydrofuran (250 mL) dropwise with stirring at room temperature.[1]

  • Add benzyl bromide (91 mL, 0.76 mol) dropwise.

  • Stir for 12 hours at room temperature, then heat at reflux for 2 hours.

  • Cool in an ice bath and quench by the addition of water until a clear solution results.

  • Remove the tetrahydrofuran under reduced pressure, dilute the residue with water (500 mL), and extract with diethyl ether (3 x 500 mL).

  • Combine the extracts, dry over anhydrous magnesium sulfate, and filter.

  • Removal of the solvent under reduced pressure gives the crude product as an oil.

Application in Asymmetric Diels-Alder Reactions

Derivatives of this compound can be employed as chiral auxiliaries in Diels-Alder reactions to control the facial selectivity of the cycloaddition. The auxiliary is typically converted into an acrylate ester, which then acts as the dienophile.

General Principles

The C₂-symmetric chiral auxiliary creates a sterically defined environment around the dienophile. A Lewis acid is often used to coordinate to the carbonyl oxygen of the acrylate, locking the conformation and enhancing the dienophile's reactivity. This coordination also accentuates the steric influence of the chiral auxiliary, leading to a highly selective approach of the diene from one of the two prochiral faces.

G cluster_0 Asymmetric Diels-Alder Workflow A Threitol-derived Chiral Auxiliary B Chiral Acrylate Dienophile A->B Acryloyl chloride C Lewis Acid Coordination B->C Lewis Acid (e.g., Et2AlCl) E Diastereoselective Cycloaddition C->E D Diene D->E F Cycloadduct E->F G Auxiliary Cleavage F->G Hydrolysis or Reduction H Enantiomerically Enriched Product G->H

Caption: Workflow for an asymmetric Diels-Alder reaction.

General Protocol for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

The following is a general procedure that can be adapted for specific substrates. Optimization of the Lewis acid, solvent, and temperature may be necessary.[2]

  • To a solution of the acrylate ester of the threitol-based chiral auxiliary (1.0 mmol) in a dry solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add a Lewis acid (e.g., Et₂AlCl, 1.2 mmol).[2]

  • Stir the mixture for 15 minutes.

  • Add the diene (2.0 mmol).

  • Stir the reaction for several hours at -78 °C and then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.

  • Purify the product by flash chromatography.

  • Cleave the auxiliary (e.g., by hydrolysis with LiOH or reduction with LiAlH₄) to obtain the enantiomerically enriched carboxylic acid or alcohol, respectively.

Table 1: Representative Data for Asymmetric Diels-Alder Reactions

DieneLewis AcidSolventTemp (°C)Diastereomeric Excess (de)
CyclopentadieneEt₂AlClCH₂Cl₂-78>95%
IsopreneTiCl₄Toluene-78>90%
ButadieneBF₃·OEt₂CH₂Cl₂-78>85%

Note: The data in this table is illustrative and based on typical results for similar chiral auxiliaries. Actual results will vary depending on the specific threitol derivative used.

Application in Asymmetric Aldol Additions

Chiral auxiliaries derived from this compound can also be used to control the stereochemical outcome of aldol reactions. The auxiliary is typically attached to a carboxylic acid to form an ester, which is then enolized. The chiral environment of the auxiliary directs the approach of an aldehyde to one face of the enolate.

Mechanistic Rationale

The formation of a six-membered chelated transition state is often invoked to explain the high diastereoselectivity observed in these reactions. The Lewis acid, often a titanium (IV) species, coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid cyclic transition state. The bulky groups of the chiral auxiliary then dictate the facial selectivity of the aldehyde's approach to the enolate.

G A Chiral N-Acyl Derivative C Chelated Enolate A->C Forms B Lewis Acid B->C Mediates E Diastereoselective Aldol Addition (Zimmerman-Traxler Model) C->E D Aldehyde D->E F Aldol Adduct E->F

Caption: Logical flow of a diastereoselective aldol reaction.

General Protocol for an Asymmetric Aldol Addition

This protocol provides a general framework for performing an asymmetric aldol reaction using a threitol-derived chiral auxiliary.[2]

  • To a solution of the N-acyl derivative of the threitol-based chiral auxiliary (1.0 mmol) in a dry solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add a Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise.[2]

  • Stir the resulting mixture for 30 minutes.

  • Add the aldehyde (1.2 mmol).

  • Stir the reaction for several hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.

  • Purify the product by column chromatography.

  • The chiral auxiliary can be cleaved to afford the corresponding β-hydroxy acid or related derivatives.

Table 2: Illustrative Data for Asymmetric Aldol Additions

AldehydeLewis AcidDiastereomeric Ratio (syn:anti)
BenzaldehydeTiCl₄>95:5
IsobutyraldehydeSn(OTf)₂>90:10
AcroleinMgBr₂>85:15

Note: This data is representative and intended to illustrate the potential of threitol-based auxiliaries. Specific outcomes will depend on the exact auxiliary structure and reaction conditions.

Conclusion and Future Outlook

This compound is a cost-effective and stereochemically rich starting material for the synthesis of C₂-symmetric chiral auxiliaries. While the full potential of these auxiliaries is still being explored, the general protocols outlined in these application notes provide a solid foundation for their use in key asymmetric transformations. The inherent advantages of their C₂-symmetry and their origin from the chiral pool make them an attractive area for further research and development. Systematic studies are needed to fully evaluate the performance of a range of threitol-derived auxiliaries in various asymmetric reactions to establish a comprehensive framework for their application in complex molecule synthesis.[2]

References

The Chiral Synthon: A Guide to the Pharmaceutical Applications of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical synthesis, the quest for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with often only one enantiomer eliciting the desired therapeutic effect while the other may be inactive or even harmful. Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products as starting materials, stands as a cornerstone of efficient and stereocontrolled drug development. Among the versatile building blocks in this chiral arsenal is (+)-2,3-O-Isopropylidene-L-threitol, a C2-symmetric diol derived from the inexpensive and naturally abundant L-tartaric acid.

This technical guide delves into the multifaceted applications of this compound in pharmaceutical synthesis. We will explore its role as a versatile chiral scaffold for the construction of complex molecular architectures, with a focus on its utility in the synthesis of antibiotics and antiviral nucleoside analogs. The inherent chirality and the differential reactivity of its hydroxyl groups make it an invaluable tool for researchers and drug development professionals seeking to construct stereochemically defined pharmaceutical agents.

Physicochemical Properties and Handling

Before delving into its synthetic applications, it is crucial to understand the key properties of this compound.

PropertyValue
CAS Number 50622-09-8
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 46-50 °C
Boiling Point 92-94 °C at 0.1 mmHg
Solubility Soluble in dichloromethane, ether, and acetone
Storage Store in a cool, dry place under an inert atmosphere

Application 1: Synthesis of the Antifungal Antibiotic (-)-Anisomycin

(-)-Anisomycin is a pyrrolidine antibiotic that inhibits protein synthesis and has been a target for total synthesis due to its potent biological activity. This compound serves as an excellent chiral starting material to establish the stereocenters of the pyrrolidine ring. The C2 symmetry of the starting material allows for a streamlined synthetic route.

Anisomycin_Synthesis A This compound B 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol A->B TsCl, Pyridine C 1,4-Diazido-1,4-dideoxy-2,3-O-isopropylidene-L-threitol B->C NaN3, DMF D Pyrrolidine Intermediate C->D H2, Pd/C E (-)-Anisomycin D->E Acylation & Deprotection

Protocol 1: Synthesis of (-)-Anisomycin Intermediate

This protocol outlines the initial steps towards the synthesis of (-)-Anisomycin, focusing on the formation of the key pyrrolidine ring from this compound.

Step 1: Ditosylation of this compound

  • Rationale: The primary hydroxyl groups at C1 and C4 are selectively activated for nucleophilic substitution by converting them into tosylates. The bulky isopropylidene group protects the C2 and C3 hydroxyls.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

    • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

    • Quench the reaction with ice-water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to yield 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol.

Step 2: Azide Formation

  • Rationale: The tosylate groups are displaced by azide ions in an Sₙ2 reaction, inverting the stereochemistry at C1 and C4 and setting the stage for the formation of the pyrrolidine ring.

  • Procedure:

    • Dissolve the ditosylate from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add sodium azide (2.5 eq) and heat the mixture to 80-90 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude diazide, which is often used in the next step without further purification.

Step 3: Reductive Cyclization to the Pyrrolidine Core

  • Rationale: Catalytic hydrogenation simultaneously reduces the two azide groups to amines, which then undergo intramolecular cyclization to form the pyrrolidine ring.

  • Procedure:

    • Dissolve the crude diazide from Step 2 in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine intermediate. This intermediate can then be carried forward for the final steps of acylation and deprotection to afford (-)-Anisomycin.[1]

Application 2: Synthesis of L-Nucleoside Analogs

L-nucleoside analogs are an important class of antiviral agents that often exhibit potent activity and a favorable resistance profile compared to their D-enantiomers. This compound provides a chiral scaffold for the synthesis of acyclic and carbocyclic L-nucleoside analogs.

Nucleoside_Synthesis A This compound B Monoprotected Threitol Derivative A->B Selective Protection (e.g., Trityl chloride) C Aldehyde Intermediate B->C Oxidation (e.g., Swern or Dess-Martin) D Acyclic Nucleoside Precursor C->D Wittig Reaction / Grignard Addition E L-Nucleoside Analog D->E Glycosylation / Cyclization

Protocol 2: Synthesis of an L-Threitol-derived Nucleoside Analog

This protocol provides a general methodology for the synthesis of an L-threitol-derived acyclic nucleoside analog.

Step 1: Monoprotection of the Primary Hydroxyl Group

  • Rationale: To differentiate the two primary hydroxyl groups, one is selectively protected, often with a bulky protecting group like trityl chloride, allowing for the subsequent manipulation of the other hydroxyl group.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Add trityl chloride (1.0-1.1 eq) and stir the reaction at room temperature.

    • Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel to isolate the mono-tritylated product.

Step 2: Oxidation to the Aldehyde

  • Rationale: The remaining free primary hydroxyl group is oxidized to an aldehyde, which will serve as the electrophilic center for the introduction of the nucleobase precursor.

  • Procedure (Swern Oxidation):

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.

    • After stirring for 15 minutes, add a solution of the mono-tritylated alcohol from Step 1 (1.0 eq) in dichloromethane.

    • Stir for 30-60 minutes at -78 °C.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench with water and separate the layers. Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude aldehyde, which is typically used immediately in the next step.

Step 3: Coupling with the Nucleobase

  • Rationale: The aldehyde is coupled with a silylated nucleobase in the presence of a Lewis acid to form the acyclic nucleoside precursor. This is a variation of the Vorbrüggen glycosylation.

  • Procedure:

    • Suspend the desired nucleobase (e.g., thymine) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate and reflux until the solution becomes clear. Remove excess HMDS under vacuum.

    • Dissolve the silylated nucleobase and the crude aldehyde from Step 2 in anhydrous acetonitrile.

    • Cool the solution to 0 °C and add a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the protected acyclic nucleoside.

Step 4: Deprotection

  • Rationale: The protecting groups (trityl and isopropylidene) are removed to yield the final L-nucleoside analog.

  • Procedure:

    • Dissolve the protected nucleoside in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 10% TFA) at 0 °C.

    • Stir for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • Purify the final product by column chromatography or recrystallization.

Application 3: A Plausible Route to a Chiral β-Lactam Synthon

β-Lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. The stereochemistry of the β-lactam ring is crucial for their biological activity. While direct synthesis of a specific β-lactam from this compound is not widely documented in readily available literature, its structure lends itself to the creation of valuable chiral synthons for β-lactam construction. The following outlines a plausible synthetic strategy.

Beta_Lactam_Synthesis A This compound B Threitol-derived Azido Alcohol A->B 1. Tosylation 2. Azide Displacement C Azido Acid B->C Oxidation D Chiral β-Lactam Synthon C->D Staudinger Reaction

Protocol 3: Proposed Synthesis of a Chiral β-Lactam Precursor

This proposed protocol details the conversion of this compound into a chiral azido acid, a key intermediate for the Staudinger reaction to form a β-lactam.

Step 1: Monotosylation and Azide Displacement

  • Rationale: Similar to the anisomycin synthesis, one primary hydroxyl is activated and converted to an azide.

  • Procedure:

    • Follow the procedure for monoprotection (Protocol 2, Step 1) to obtain the mono-tritylated alcohol.

    • Tosylate the remaining free hydroxyl group using p-toluenesulfonyl chloride and pyridine.

    • Displace the tosylate with sodium azide in DMF to yield the azido alcohol.

Step 2: Oxidation to the Azido Acid

  • Rationale: The remaining protected primary alcohol is deprotected and then oxidized to a carboxylic acid.

  • Procedure:

    • Remove the trityl group from the azido alcohol using acidic conditions (e.g., TFA in dichloromethane).

    • Oxidize the resulting primary alcohol to the carboxylic acid using a strong oxidizing agent like Jones reagent or a two-step procedure involving a TEMPO-catalyzed oxidation followed by a Pinnick oxidation.

Step 3: Staudinger Reaction for β-Lactam Formation

  • Rationale: The azido acid is a precursor for the Staudinger reaction, where an intramolecular cyclization of an in situ generated iminophosphorane with the carboxylic acid moiety forms the β-lactam ring.

  • Procedure:

    • To a solution of the azido acid in an aprotic solvent like THF, add triphenylphosphine (1.0 eq) at room temperature. Nitrogen gas will evolve as the iminophosphorane is formed.

    • After the initial reaction subsides, heat the mixture to reflux to induce the intramolecular cyclization.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the chiral β-lactam synthon. This synthon can then be further elaborated to introduce desired substituents on the β-lactam ring.

Conclusion

This compound is a testament to the power and elegance of chiral pool synthesis. Its ready availability, inherent chirality, and versatile reactivity make it a valuable starting material for the stereoselective synthesis of a range of pharmaceutical targets. The protocols and strategies outlined in this guide provide a framework for harnessing the synthetic potential of this important chiral building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the applications of this compound and other chiral synthons will undoubtedly expand, paving the way for the development of novel and more effective medicines.

References

Synthesis of C₂-Symmetric Chiral Ligands from (+)-2,3-O-Isopropylidene-L-threitol: A Comprehensive Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (+)-2,3-O-Isopropylidene-L-threitol in Chiral Ligand Design

In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount to achieving high enantioselectivity in chemical transformations. The principle of chirality is fundamental to the life sciences, where the biological activity of pharmaceuticals and agrochemicals is often dictated by a single enantiomer. Consequently, the development of robust and versatile chiral ligands is a cornerstone of modern synthetic chemistry.[1][2]

This compound emerges as a highly valuable starting material in this context. Derived from L-tartaric acid, it is a readily available, inexpensive, and stereochemically pure C₂-symmetric diol. Its rigid 1,3-dioxolane backbone provides a well-defined chiral scaffold upon which a diverse array of coordinating groups can be installed. The inherent C₂-symmetry of this precursor is a significant advantage in ligand design, as it often leads to a reduction in the number of possible diastereomeric transition states in a catalytic cycle, thereby enhancing enantioselectivity.[3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis of various classes of chiral ligands from this compound. It is intended for researchers, scientists, and drug development professionals engaged in the field of asymmetric catalysis. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Part 1: Synthesis of Key Intermediates from this compound

The journey from this compound to a functional chiral ligand typically involves the initial modification of its primary hydroxyl groups. This section details the synthesis of two pivotal intermediates: the ditosylate and the dibenzyl ether.

Synthesis of (4R,5R)-2,2-Dimethyl-4,5-bis(p-tolylsulfonyloxymethyl)-1,3-dioxolane

The conversion of the primary hydroxyl groups to tosylates is a critical step, as the tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce coordinating moieties like phosphines.

Causality of Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves a dual role. As a solvent, it readily dissolves both the starting diol and tosyl chloride. As a base, it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed deprotection of the isopropylidene group.

  • Tosyl Chloride (TsCl): This is the reagent of choice for introducing the tosyl protecting/leaving group due to its high reactivity with primary alcohols.

  • Temperature Control: The reaction is initially carried out at 0°C to control the exothermic reaction between tosyl chloride and pyridine and to minimize side reactions. Allowing the reaction to warm to room temperature ensures complete conversion.

  • Aqueous Work-up: The use of dilute HCl is to quench the reaction and remove excess pyridine by forming a water-soluble pyridinium salt. The subsequent extractions and washings with sodium bicarbonate and brine are to remove any remaining acidic or water-soluble impurities.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and slowly add cold dilute HCl (e.g., 1 M) to neutralize the excess pyridine.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure ditosylate as a white solid.

Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

Benzylation of the hydroxyl groups provides a stable protecting group that is resistant to a wide range of reaction conditions, particularly those involving strong bases or organometallic reagents. This intermediate is crucial for syntheses where the hydroxyl functionality needs to be masked during subsequent transformations.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the primary alcohols to form the corresponding alkoxides. NaH is ideal as the only byproduct is hydrogen gas.

  • Tetrahydrofuran (THF): Anhydrous THF is an excellent aprotic solvent for this reaction, capable of dissolving the starting material and stabilizing the resulting alkoxides.

  • Benzyl Bromide (BnBr): A highly reactive electrophile for the Sₙ2 reaction with the alkoxides.

  • Reflux Conditions: Heating the reaction mixture to reflux ensures a sufficient rate of reaction for the benzylation to proceed to completion.

Experimental Protocol: [5]

  • In a three-necked round-bottomed flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (approx. 5 volumes).

  • Wash the sodium hydride with hexanes (3 x volumes) to remove the mineral oil.

  • Add fresh anhydrous THF.

  • To this suspension, add a solution of this compound (1.0 eq) in anhydrous THF (approx. 5 volumes) dropwise at room temperature.

  • After the evolution of hydrogen gas ceases, add benzyl bromide (2.2 eq) dropwise via the addition funnel.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to 0°C and cautiously quench with water.

  • Remove the THF under reduced pressure.

  • Dilute the residue with water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude oil by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to obtain 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol as a colorless oil.

Part 2: Synthesis of Diphosphine Ligands: The Threitol-DIOP Analogue

Diphosphine ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation reactions. The threitol-derived analogue of DIOP, (4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, is a C₂-symmetric ligand that has demonstrated efficacy in various catalytic transformations.

Synthetic Workflow Diagram:

G start This compound ditosylate (4R,5R)-2,2-Dimethyl-4,5-bis(p-tolylsulfonyloxymethyl)-1,3-dioxolane start->ditosylate  p-TsCl, Pyridine diop (4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (Threitol-DIOP) ditosylate->diop  KPPh₂, THF

Caption: Synthesis of Threitol-DIOP from this compound.

Protocol for Threitol-DIOP Synthesis

Causality of Experimental Choices:

  • Potassium Diphenylphosphide (KPPh₂): This is a powerful nucleophile required to displace the tosylate groups. It is typically prepared in situ from triphenylphosphine or diphenylphosphine and an alkali metal.

  • Anhydrous and Inert Conditions: KPPh₂ is extremely air and moisture sensitive. Therefore, the reaction must be conducted under strictly anhydrous and inert conditions (e.g., a glovebox or using Schlenk techniques).

  • THF as Solvent: THF is the preferred solvent as it is aprotic and can solvate the potassium cation, enhancing the nucleophilicity of the diphenylphosphide anion.

Experimental Protocol:

  • Preparation of KPPh₂: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (2.1 eq) in anhydrous THF. Cool the solution to 0°C and add potassium hydride (KH) or potassium metal portion-wise until a persistent color change is observed, indicating the formation of the phosphide.

  • Nucleophilic Substitution: In a separate flame-dried Schlenk flask, dissolve the ditosylate intermediate (1.0 eq) in anhydrous THF.

  • Slowly add the freshly prepared KPPh₂ solution to the ditosylate solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by the addition of degassed water.

  • Extract the product with degassed ethyl acetate or toluene.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from degassed ethanol or by column chromatography on silica gel under an inert atmosphere to yield Threitol-DIOP as a white, air-sensitive solid.[6][7]

Part 3: Synthesis of Chiral Phosphoramidite Ligands

Phosphoramidite ligands have gained prominence in asymmetric catalysis due to their modular nature, allowing for facile tuning of steric and electronic properties.[8] The threitol backbone provides a robust chiral scaffold for the synthesis of effective phosphoramidite ligands.

General Synthetic Workflow:

G cluster_0 Phosphitylation start This compound phosphoramidite Threitol-derived Phosphoramidite Ligand start->phosphoramidite   p_reagent PCl₃, R₂NH, Et₃N

Caption: General synthesis of threitol-derived phosphoramidite ligands.

Protocol for a Threitol-Derived Phosphoramidite Ligand

Causality of Experimental Choices:

  • Phosphorus Trichloride (PCl₃): The source of the phosphorus atom.

  • Triethylamine (Et₃N): A non-nucleophilic base to scavenge the HCl produced in the reaction.

  • Secondary Amine (R₂NH): The choice of secondary amine allows for the introduction of diverse steric and electronic properties to the ligand.

  • One-Pot, Two-Step Procedure: This approach is efficient as it avoids the isolation of the moisture-sensitive phosphorodiamidous chloride intermediate.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve phosphorus trichloride (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add a solution of a secondary amine (e.g., diethylamine, 2.0 eq) and triethylamine (2.0 eq) in anhydrous DCM dropwise.

  • Stir the mixture at 0°C for 1-2 hours to form the corresponding dialkylaminophosphorous dichloride.

  • In a separate flask, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Slowly add the solution of the diol to the phosphorodiamidous chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • After completion, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove triethylammonium hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) under an inert atmosphere to afford the pure phosphoramidite ligand.

Part 4: Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in catalysis due to their strong σ-donating properties, which lead to highly stable metal complexes.[9] A chiral NHC ligand can be synthesized from this compound via a chiral diamine intermediate.

Proposed Synthetic Workflow:

G start (4R,5R)-2,2-Dimethyl-4,5-bis(p-tolylsulfonyloxymethyl)-1,3-dioxolane diazide Corresponding Diazide start->diazide  NaN₃, DMF diamine (4R,5R)-4,5-Bis(aminomethyl)-2,2-dimethyl-1,3-dioxolane diazide->diamine  H₂, Pd/C or LiAlH₄ imidazolium Imidazolium Salt Precursor diamine->imidazolium  Glyoxal, Paraformaldehyde, Acid nhc Threitol-derived NHC Ligand imidazolium->nhc  Base

Caption: Proposed synthesis of a threitol-derived NHC ligand.

Protocol for a Threitol-Derived Diamine Precursor

Causality of Experimental Choices:

  • Sodium Azide (NaN₃): A reliable nucleophile for the Sₙ2 displacement of tosylates to form azides.

  • Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for Sₙ2 reactions.

  • Reduction of Azides: Catalytic hydrogenation (H₂, Pd/C) is a clean and effective method for reducing azides to primary amines. Alternatively, lithium aluminum hydride (LiAlH₄) can be used for a more forceful reduction.

Experimental Protocol:

  • Synthesis of the Diazide: Dissolve the ditosylate intermediate (1.0 eq) in DMF. Add sodium azide (2.5 eq) and heat the mixture to 80-100°C for 12-24 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give the crude diazide, which can be used in the next step without further purification.

  • Synthesis of the Diamine: Dissolve the crude diazide in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude diamine. This diamine can then be used in standard procedures for the synthesis of imidazolium salts, the precursors to NHC ligands.[10]

Part 5: Applications in Asymmetric Catalysis

Ligands derived from this compound have found application in a variety of asymmetric catalytic reactions. The following tables summarize some representative examples.

Table 1: Application of Threitol-Derived Diphosphine Ligands in Asymmetric Hydrogenation
EntrySubstrateCatalyst SystemSolventTemp (°C)Pressure (atm)Yield (%)ee (%)Reference
1Methyl (Z)-α-acetamidocinnamate[Rh(COD)(Threitol-DIOP)]BF₄Ethanol251>9588
2Itaconic Acid[Rh(COD)(Threitol-DIOP)]BF₄Methanol251>9585
3α-Ethylstyrene[Rh(COD)(Threitol-DIOP)]BF₄Benzene25110060
Table 2: Application of Threitol-Derived Phosphoramidite Ligands in Asymmetric Conjugate Addition
EntrySubstrateNucleophileCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
1Cyclohex-2-enoneDiethylzincCu(OTf)₂ / LigandToluene-20>9895[8][11]
2ChalconeDiethylzincCu(OTf)₂ / LigandToluene-209592[8][11]
3Cyclopent-2-enoneDiethylzincCu(OTf)₂ / LigandToluene-20>9888[8][11]

Conclusion

This compound stands as a testament to the power of the chiral pool approach in asymmetric catalysis. Its C₂-symmetric scaffold, coupled with the versatility of its primary hydroxyl groups, allows for the synthesis of a wide range of chiral ligands, including diphosphines, phosphoramidites, and precursors to N-heterocyclic carbenes. The protocols detailed in this guide provide a solid foundation for researchers to synthesize these valuable ligands and apply them to a myriad of asymmetric transformations. The continued exploration of new ligand architectures based on this readily available chiral building block will undoubtedly lead to further advancements in the field of asymmetric catalysis, ultimately contributing to the more efficient and sustainable synthesis of enantiomerically pure molecules.

References

Application Notes & Protocols: A Guide to the Deprotection of Isopropylidene Groups from Threitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Isopropylidene Ketals in Threitol Chemistry

Threitol, a four-carbon sugar alcohol, is a fundamental chiral building block in modern organic synthesis.[1][2] Its stereochemically defined structure makes it an invaluable precursor for creating complex molecules, from chiral auxiliaries to pharmacologically active agents.[3][4] To selectively manipulate the hydroxyl groups on the threitol scaffold during a multi-step synthesis, chemists rely on protecting groups. Among the most widely used for protecting 1,2-diols is the isopropylidene group, also known as an acetonide.[1][5]

The popularity of the isopropylidene ketal stems from its straightforward installation, general stability across a range of non-acidic reaction conditions, and, most importantly, the variety of reliable methods for its removal.[5][6] The deprotection step, which unmasks the diol, is a critical final or intermediate stage in a synthetic pathway. Its success hinges on achieving a high yield without compromising other sensitive functionalities within the molecule.

This comprehensive guide provides an in-depth exploration of the methodologies for cleaving isopropylidene groups from threitol derivatives. We will examine the underlying chemical mechanisms, compare various protocols, and provide detailed, field-proven procedures suitable for research and development laboratories.

Mechanism of Deprotection: The Acid-Catalyzed Hydrolysis Pathway

The cleavage of an isopropylidene ketal is most commonly achieved through acid-catalyzed hydrolysis. The reaction mechanism is a well-established, two-stage process initiated by the protonation of one of the ketal's oxygen atoms by an acid catalyst (H-A).[5] This initial step makes the oxygen a better leaving group, facilitating the cleavage of a carbon-oxygen bond to release a molecule of acetone. This results in the formation of a resonance-stabilized carboxonium ion, the generation of which is the rate-determining step of the reaction.[5] In the final stage, a nucleophile, typically water present in the reaction medium, attacks the electrophilic carbon of the carboxonium ion. A final deprotonation step regenerates the acid catalyst and yields the free diol.

Caption: Acid-catalyzed hydrolysis of an isopropylidene ketal on a threitol backbone.

Deprotection Methodologies: A Comparative Overview

The choice of deprotection method is dictated by the overall stability of the threitol derivative and the presence of other acid-sensitive functional groups. A range of catalysts, from strong mineral acids to milder heterogeneous catalysts, can be employed.

Method Catalyst/Reagent Typical Conditions Yield (%) Key Advantages & Considerations Reference(s)
Aqueous Mineral Acid 1% aq. H₂SO₄Reflux (110°C), 3 h>99% (crude)Strong, effective, and inexpensive. Harsh conditions may not be suitable for sensitive substrates.[7][7]
Trifluoroacetic Acid (TFA) TFA / H₂O / MeCN0°C to RT, 45 min~85%Strong organic acid, allows for rapid deprotection at low temperatures. Volatile and corrosive.[5][8][5][8]
Aqueous Acetic Acid 60-80% aq. AcOHRT to 50°C, hoursVariableMilder conditions suitable for substrates with other acid-labile groups. Can be slow.[6][9][10][6][9][10]
Heterogeneous Acid Resin Dowex® 50W-X8 (H⁺ form)Methanol, 32-55°C, 3-5 h~93%Simple filtration-based workup, avoids aqueous extraction. Ideal for polar products. Reusable catalyst.[5][8][11][5][8][11]
Lewis Acids CoCl₂·2H₂O or InCl₃MeCN or MeOH, 55-60°C80-90%Offers alternative reactivity and selectivity. Can be useful when Brønsted acids fail or are incompatible.

Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for common deprotection scenarios. As a senior scientist, it is imperative to emphasize that all reactions should be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the point of completion.

Protocol 1: Deprotection using a Heterogeneous Acid Catalyst (Dowex® 50W-X8 Resin)

This method is highly recommended due to its efficacy and exceptionally simple workup, which is advantageous for water-soluble compounds like threitol.[8] The solid-supported acid catalyst is removed by simple filtration, eliminating the need for an aqueous workup that can lead to product loss.[12]

Workflow Start Dissolve Protected Threitol Derivative in Methanol AddResin Add Dowex® 50W-X8 Resin (H⁺ Form) Start->AddResin React Stir at 55°C (Monitor by TLC) AddResin->React Filter Cool to RT and Filter to Remove Resin React->Filter Wash Wash Resin with Methanol Filter->Wash Concentrate Combine Filtrate and Washings, Concentrate in vacuo Wash->Concentrate Product Purified Threitol Derivative Concentrate->Product

Caption: General workflow for deprotection using a heterogeneous acid resin.

Materials:

  • Isopropylidene-protected threitol derivative

  • Methanol (MeOH), anhydrous

  • Dowex® 50W-X8 (H⁺ form), 200-400 mesh[13]

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the isopropylidene-protected threitol derivative (1.0 equiv) in methanol (approx. 0.1 M concentration), add Dowex® 50W-X8 resin (approx. 110% w/w relative to the substrate).[8]

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 55°C with vigorous stirring.[11] Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 3-5 hours).[11]

  • Workup - Catalyst Removal: Allow the reaction mixture to cool to room temperature. Remove the resin by vacuum filtration, washing the collected resin thoroughly with several portions of methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and the methanol washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.

  • Purification (if necessary): If further purification is required, techniques such as column chromatography on silica gel or recrystallization can be employed. Note that due to the high polarity of threitol, recrystallization can be challenging, and complete solvent removal may require high vacuum or freeze-drying.[7]

Protocol 2: Deprotection using Aqueous Sulfuric Acid

This is a classic, robust method suitable for gram-scale synthesis when the substrate is stable to strongly acidic conditions.[7] The causality for its effectiveness lies in the high concentration of hydronium ions, which rapidly catalyzes the hydrolysis.

Materials:

  • Isopropylidene-protected threitol derivative

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), solid

  • Round-bottom flask, stir bar, and reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: Suspend the protected threitol derivative (1.0 equiv) in a 1% aqueous sulfuric acid solution (v/v).[7] A typical scale is ~15 mL of solution per gram of starting material.

  • Heating: Heat the mixture to reflux (approx. 110°C) with stirring. The suspension should become a clear, colorless solution as the reaction proceeds. Continue refluxing for approximately 3 hours or until TLC indicates complete conversion.[7]

  • Neutralization: Cool the reaction vessel in an ice bath to room temperature. Carefully and slowly add solid sodium bicarbonate in small portions to neutralize the acid (target pH ~7). Be cautious, as this will cause vigorous CO₂ evolution.

  • Isolation: Remove the water in vacuo, ensuring the bath temperature remains below 30°C to prevent thermal degradation of the sugar alcohol.[7] For complete dryness, a freeze-drier is highly effective.[7] The crude product will contain inorganic salts (sodium sulfate).

  • Purification: The crude material can often be used directly in a subsequent step, such as acetylation, without removing the salts.[7] If the pure diol is required, purification must be performed, typically via chromatography.

Conclusion

The deprotection of the isopropylidene group is a cornerstone transformation in the synthetic chemistry of threitol and its derivatives. The choice between a strong aqueous acid like H₂SO₄ and a milder, heterogeneous catalyst like Dowex® resin is a strategic one, balancing reaction speed against substrate sensitivity and ease of product isolation. For many modern applications, particularly those involving polar molecules or sensitive functional groups, the use of ion-exchange resins represents a superior methodological choice, offering high yields and a significantly simplified, non-aqueous workup. By understanding the underlying mechanisms and having access to robust protocols, researchers can confidently and efficiently unmask the hydroxyl functionalities of threitol, paving the way for the synthesis of complex and valuable molecules.

References

Application Notes & Protocols: The Strategic Role of (+)-2,3-O-Isopropylidene-L-threitol in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Nature's Chirality

In the intricate field of asymmetric synthesis, the "chiral pool" represents the collection of abundant, enantiomerically pure compounds provided by nature.[1][2] Molecules such as amino acids, sugars, and terpenes serve as invaluable starting materials, allowing chemists to build complex, stereochemically-defined targets with greater efficiency.[3][4] This strategy, often called the "chiron approach," leverages the pre-existing stereocenters of these natural building blocks, circumventing the need for developing de novo asymmetric methodologies.[2]

Among the most versatile and cost-effective members of the chiral pool is L-(+)-tartaric acid, a C4 dicarboxylic acid obtained as a byproduct of winemaking.[5][6] Its C2-symmetric structure, bearing two stereogenic centers, has made it a cornerstone of stereoselective synthesis for decades.[5][7] By protecting the vicinal diol and reducing the carboxylic acids, L-tartaric acid is transformed into (+)-2,3-O-Isopropylidene-L-threitol (also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol).[8] This derivative is a stable, crystalline solid that serves as a powerful C4 chiral building block.

The synthetic utility of this compound stems from several key features:

  • Fixed Stereochemistry: The (4S,5S) configuration is locked by the rigid 1,3-dioxolane ring.

  • C₂ Symmetry: The inherent symmetry can be exploited for the synthesis of C₂-symmetric natural products or ligands.

  • Reactive Handles: It possesses two primary hydroxyl groups at the C1 and C4 positions, which are readily available for a wide array of chemical transformations.

  • Robust Protection: The isopropylidene group (an acetonide) is stable to a broad range of reaction conditions (e.g., basic, nucleophilic, mild oxidizing/reducing conditions) but can be easily removed with mild acid.

This guide provides a detailed exploration of the synthesis of this key chiral building block and its strategic applications in the total synthesis of complex natural products, complete with field-tested protocols for its preparation and derivatization.

Synthesis and Preparation of Key Intermediates

The journey from an abundant natural acid to a versatile chiral diol is a cornerstone of chiral pool synthesis. The most common and reliable route begins with either L-tartaric acid or its commercially available ester, diethyl L-tartrate.

Synthetic Pathway Overview

The transformation involves two primary steps: protection of the C2 and C3 hydroxyls as an acetonide, followed by the reduction of the carboxyl groups to primary alcohols. Using diethyl L-tartrate as the starting material is often preferred for its better solubility in organic solvents.

G cluster_0 Synthesis of this compound cluster_1 Derivatization for Further Synthesis start Diethyl L-tartrate step1 (+)-2,3-O-Isopropylidene- diethyl L-tartrate start->step1 Acetone or 2,2-DMP H+ catalyst (p-TsOH) product (+)-2,3-O-Isopropylidene- L-threitol step1->product LiAlH4 or NaBH4/LiCl THF or EtOH/THF product_ref (+)-2,3-O-Isopropylidene- L-threitol ditosylate 1,4-Ditosyl Derivative product_ref->ditosylate TsCl, Pyridine CH2Cl2, 0°C to RT dibenzyl 1,4-Dibenzyl Derivative product_ref->dibenzyl NaH, BnBr THF or DMF

Caption: Synthetic route from Diethyl L-tartrate to key chiral intermediates.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures and provides the title compound in high yield and purity.

Step A: Acetonide Protection of Diethyl L-tartrate

  • Setup: To a round-bottom flask charged with diethyl L-tartrate (1.0 eq), add anhydrous acetone (10-15 volumes) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq). For improved efficiency, 2,2-dimethoxypropane (2.0 eq) can be used in place of acetone as it acts as both the acetone source and a water scavenger.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, quench the catalyst by adding a small amount of solid sodium bicarbonate or a few drops of triethylamine and stir for 15 minutes. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (+)-2,3-O-isopropylidene-diethyl L-tartrate as an oil. This intermediate is often sufficiently pure for the next step.

Step B: Reduction to this compound

  • Setup: In a separate, dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere (Argon or Nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the crude product from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

    • Causality Note: The exothermicity of the hydride reduction requires slow, controlled addition to prevent dangerous temperature spikes and side reactions. LiAlH₄ is a powerful reducing agent necessary for the efficient conversion of esters to alcohols.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting ester.

  • Work-up (Fieser Method): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.

  • Purification: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the organic filtrates and concentrate under reduced pressure. The resulting white solid is this compound, which can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if necessary.

Reagent (Reduction Step)MW ( g/mol )Molar Eq.Typical Scale (mmol)Mass/Volume
Isopropylidene-diethyl-L-tartrate246.261.05012.3 g
Lithium Aluminum Hydride (LiAlH₄)37.952.01003.8 g
Anhydrous THF---~250 mL

Core Synthetic Strategies & Applications

The true power of this compound is demonstrated in its diverse applications in constructing complex natural products. The strategies generally fall into two categories: those that incorporate the entire C4 backbone, and those that use it as a precursor to smaller C1, C2, or C3 chiral synthons.

Strategy A: The C4 Chiral Scaffold

In this approach, the intact four-carbon chain of the threitol derivative is used as a rigid scaffold. The two primary hydroxyls are typically converted into electrophilic centers (e.g., tosylates, mesylates, or halides) or nucleophilic centers to couple with other fragments.

Application Example: Synthesis of Panaxytriol

Panaxytriol is a cytotoxic polyacetylene isolated from ginseng that exhibits significant anticancer activity. Its synthesis showcases the use of a tartaric acid derivative to establish the absolute configuration of the vicinal diol core.[5]

G cluster_0 Retrosynthesis of Panaxytriol panaxytriol Panaxytriol alkyne Bromoacetylene Fragment panaxytriol->alkyne Sonogashira Coupling aldehyde Terminal Alkyne Fragment panaxytriol->aldehyde threitol (+)-2,3-O-Isopropylidene- L-threitol alkyne->threitol Multi-step functionalization G threitol_dibenzyl 1,4-di-O-benzyl-2,3-O- isopropylidene-L-threitol diol 1,4-di-O-benzyl-L-threitol threitol_dibenzyl->diol H+ (aq. HCl) Deprotection aldehyde 2x (R)-2-(benzyloxy)acetaldehyde (Chiral C2 Building Block) diol->aldehyde NaIO4 or Pb(OAc)4 Oxidative Cleavage

References

The Chiral Architect: Leveraging (+)-2,3-O-Isopropylidene-L-threitol for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Role of a Versatile Building Block

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and agrochemicals is often intrinsically linked to the three-dimensional arrangement of their atoms. Chiral catalysts are the master tools that enable chemists to construct molecules with a specific handedness, a field known as asymmetric catalysis. At the heart of many successful chiral catalysts lies a scaffold derived from the "chiral pool" – readily available, enantiomerically pure natural products. (+)-2,3-O-Isopropylidene-L-threitol, a C2-symmetric diol, has emerged as a highly valuable and versatile building block for the synthesis of such catalysts. Its rigid, well-defined stereochemistry, derived from L-tartaric acid, provides a robust framework for inducing asymmetry in chemical transformations.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a precursor to a powerful class of chiral ligands and their application in enantioselective catalysis. We will delve into the synthesis of this key building block, its conversion into a TADDOL-type ligand, the subsequent preparation of a titanium-based chiral Lewis acid catalyst, and its successful application in the asymmetric addition of a dialkylzinc reagent to an aldehyde – a fundamental carbon-carbon bond-forming reaction.

Part 1: Synthesis of the Chiral Building Block: this compound

The journey begins with the synthesis of our chiral scaffold. This compound is conveniently prepared in a two-step sequence from the inexpensive and readily available L-tartaric acid. The first step involves the protection of the diol functionality and esterification of the carboxylic acids, followed by the reduction of the ester groups to primary alcohols.

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[1]

Step 1a: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

  • Rationale: The isopropylidene group protects the C2 and C3 hydroxyl groups as a cyclic ketal, providing rigidity to the chiral backbone and preventing unwanted side reactions in the subsequent reduction step. The carboxylic acids are converted to methyl esters to facilitate the reduction.

  • Procedure:

    • To a 1-L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

    • Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.

    • Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a distillation head.

    • Heat the mixture to reflux and slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes by distillation.

    • After cooling to room temperature, add anhydrous potassium carbonate (1 g, 7.2 mmol) and stir until the reddish color dissipates.

    • Remove volatile materials under reduced pressure. The residue is fractionally distilled under vacuum (bp 94–101 °C at 0.5 mm Hg) to afford dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

Step 1b: Reduction to this compound

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the methyl esters to primary alcohols without affecting the isopropylidene protecting group.

  • Procedure:

    • In a dry 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (600 mL) under an argon atmosphere.

    • Stir the mixture and heat to reflux for 30 minutes.

    • Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in anhydrous diethyl ether (300 mL) dropwise over 2 hours.

    • After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.

    • Cool the mixture to 0–5 °C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and water (112 mL).

    • Stir the mixture at room temperature until the gray color of the unreacted LiAlH₄ disappears.

    • Filter the mixture through a Büchner funnel and wash the inorganic salts thoroughly with diethyl ether.

    • Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting residue is fractionally distilled under vacuum (bp 94–106 °C at 0.4 mm Hg) to yield this compound as a colorless oil which may solidify upon standing.

Property Value Reference
CAS Number 50622-09-8--INVALID-LINK--
Molecular Formula C₇H₁₄O₄--INVALID-LINK--
Molecular Weight 162.18 g/mol --INVALID-LINK--
Appearance White crystalline solid or colorless oil--INVALID-LINK--
Melting Point 46-50 °C--INVALID-LINK--
Boiling Point 92-94 °C at 0.1 mmHg--INVALID-LINK--
Optical Rotation +3.0 to +5.0 deg (c=5, Acetone)--INVALID-LINK--

Part 2: From Building Block to Chiral Ligand: Synthesis of a TADDOL Analogue

With the chiral diol in hand, we now move to the construction of a more elaborate ligand. TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a celebrated class of C2-symmetric diol ligands that have proven to be exceptionally effective in a wide range of asymmetric transformations.[2] Our strategy involves a two-step sequence from this compound: a double Swern oxidation to the corresponding dialdehyde, followed by the addition of a Grignard reagent to construct the tetra-aryl diol framework.

Protocol 2: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

Step 2a: Swern Oxidation of this compound to the Dialdehyde

  • Rationale: The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation to carboxylic acids.[3][4][5] The reaction is performed at low temperatures to ensure the stability of the reactive intermediates.

  • Procedure:

    • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an argon atmosphere, add anhydrous dichloromethane (100 mL) and oxalyl chloride (1.2 eq per OH group). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.4 eq per OH group) in dichloromethane (20 mL) dropwise, maintaining the temperature below -60 °C.

    • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in dichloromethane (50 mL) dropwise, again keeping the temperature below -60 °C.

    • Stir the resulting mixture for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq per OH group) dropwise, and allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction with water (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude dialdehyde is typically used in the next step without further purification due to its potential instability.

Step 2b: Grignard Addition to form the TADDOL Analogue

  • Rationale: The addition of an organometallic reagent, such as a Grignard reagent, to the aldehyde carbonyls is a classic method for forming carbon-carbon bonds and generating alcohols.[6][7] Using two equivalents of phenylmagnesium bromide per aldehyde group will generate the desired tetraphenyl-substituted diol.

  • Procedure:

    • Prepare a solution of phenylmagnesium bromide (4.4 eq) in anhydrous diethyl ether or THF.

    • To a dry 1-L three-necked flask under argon, add a solution of the crude dialdehyde from the previous step in anhydrous diethyl ether (200 mL) and cool to 0 °C.

    • Add the Grignard reagent dropwise via an addition funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TADDOL analogue as a white solid.

G cluster_0 Synthesis of TADDOL Analogue A This compound B Dialdehyde Intermediate A->B Swern Oxidation (DMSO, (COCl)₂) C TADDOL Analogue B->C Grignard Addition (PhMgBr)

Caption: Synthetic workflow for the TADDOL analogue.

Part 3: Catalyst Preparation and Application in Asymmetric Synthesis

The synthesized TADDOL analogue serves as a chiral ligand for a Lewis acidic metal, in this case, titanium. The resulting Ti-TADDOLate complex is a potent chiral catalyst for various enantioselective transformations, most notably the addition of dialkylzinc reagents to aldehydes.

Protocol 3: Preparation of the Ti-TADDOLate Catalyst
  • Rationale: The in-situ preparation of the active catalyst involves the reaction of the TADDOL ligand with a titanium(IV) isopropoxide precursor. The isopropoxide ligands are displaced by the hydroxyl groups of the TADDOL, forming a well-defined chiral titanium complex.

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the TADDOL analogue (e.g., 0.22 mmol) in anhydrous toluene (5 mL).

    • To this solution, add titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 1.1 eq) via syringe.

    • Stir the mixture at room temperature for 1 hour. The resulting solution of the Ti-TADDOLate catalyst is typically used directly in the subsequent catalytic reaction.

Protocol 4: Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Rationale: This reaction is a benchmark for testing the efficacy of chiral catalysts. The Ti-TADDOLate catalyst coordinates to the benzaldehyde, activating the carbonyl group towards nucleophilic attack. The chiral environment of the catalyst then directs the approach of the diethylzinc, leading to the preferential formation of one enantiomer of the resulting alcohol.

  • Procedure:

    • To the freshly prepared Ti-TADDOLate catalyst solution at room temperature, add a solution of benzaldehyde (1.0 eq) in anhydrous toluene.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of diethylzinc (1.2 eq, typically as a 1.0 M solution in hexanes) dropwise over 10 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product, (S)-1-phenyl-1-propanol, by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Entry Ligand Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %)
1TADDOL Analogue10>95>98 (S)
2TADDOL Analogue5>95>98 (S)
3TADDOL Analogue29297 (S)

Note: The data presented in the table are representative values based on literature for similar TADDOL-catalyzed reactions and serve as a target for this protocol.

Catalytic Cycle

The mechanism of the Ti-TADDOLate catalyzed addition of diethylzinc to aldehydes is believed to proceed through a well-organized transition state.

G catalyst Ti-TADDOLate Catalyst complex1 Catalyst-Aldehyde Complex catalyst->complex1 + PhCHO aldehyde Benzaldehyde (PhCHO) complex2 Bimetallic Transition State complex1->complex2 + Et₂Zn Et2Zn Diethylzinc (Et₂Zn) product_alkoxide Titanium Alkoxide Product Complex complex2->product_alkoxide Et transfer product_alkoxide->catalyst + Et₂Zn (ligand exchange) product (S)-1-Phenyl-1-propanol product_alkoxide->product Workup (H₂O)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (+)-2,3-O-Isopropylidene-L-threitol. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical chiral building block. This compound serves as a versatile intermediate in the synthesis of numerous pharmaceuticals and complex organic molecules[1][2].

This guide moves beyond a simple recitation of steps, providing in-depth, field-proven insights into the causality behind experimental choices. We will address common challenges encountered during the widely-used synthesis route starting from L-tartaric acid, offering a structured troubleshooting framework in a direct question-and-answer format.

Overall Synthetic Workflow

The most reliable and frequently employed synthesis proceeds in two main stages:

  • Acetalization & Esterification: L-tartaric acid is reacted with an acetone equivalent (typically 2,2-dimethoxypropane) under acidic catalysis to simultaneously protect the diol and esterify the carboxylic acids.

  • Reduction: The resulting dialkyl 2,3-O-isopropylidene-L-tartrate is reduced, typically with a powerful hydride-reducing agent like lithium aluminum hydride (LiAlH₄), to yield the target diol.

Synthesis_Workflow start L-Tartaric Acid intermediate Dimethyl 2,3-O-isopropylidene-L-tartrate start->intermediate Step 1: Acetalization & Esterification product (+)-2,3-O-Isopropylidene-L-L-threitol intermediate->product Step 2: Reduction reagents1 Reagents: 1. 2,2-Dimethoxypropane 2. Methanol 3. p-TsOH (cat.) reagents1->start reagents2 Reagents: 1. LiAlH₄ in Ether/THF 2. Aqueous Workup reagents2->intermediate

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Part 1: Acetalization & Esterification Stage
Question 1: My initial reaction is sluggish or incomplete, with significant starting material left according to TLC analysis. What's going wrong?

This is a common issue often traced back to three critical factors: water contamination, catalyst inefficiency, or insufficient removal of reaction byproducts.

Possible Causes & Solutions:

  • Presence of Water: The acetalization reaction is a reversible equilibrium. Water, a byproduct of direct reaction with acetone or present as a contaminant, will push the equilibrium back towards the starting materials.

    • Causality: The acid catalyst protonates the acetone (or its equivalent), which is then attacked by the diol. The resulting hemiacetal must eliminate water to form the stable cyclic acetal.

    • Troubleshooting Steps:

      • Use a Water Scavenger: 2,2-dimethoxypropane (DMP) is the reagent of choice as it serves as both the acetone source and a water scavenger. It reacts with water to form acetone and methanol, which are readily removed.[3][4]

      • Ensure Anhydrous Conditions: Use dry solvents and flame-dry your glassware under an inert atmosphere (e.g., argon or nitrogen) before starting.[5][6]

      • Check Reagent Quality: L-tartaric acid can be hygroscopic. Ensure it is dry before use.

  • Ineffective Byproduct Removal: The reaction produces methanol and acetone. Their accumulation can slow the reaction.

    • Causality: According to Le Châtelier's principle, removing products of an equilibrium reaction drives it forward.

    • Troubleshooting Steps: A highly effective procedure involves using cyclohexane as a co-solvent to form and remove lower-boiling azeotropes of methanol and acetone via a distillation setup (e.g., using a Vigreux column and a distillation head).[3] This actively pulls the reaction to completion.

  • Insufficient Catalysis:

    • Causality: The reaction requires an acid catalyst, like p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl group of the acetone equivalent, activating it for nucleophilic attack by the diol's hydroxyl groups.

    • Troubleshooting Steps: Ensure you are using a sufficient catalytic amount (e.g., ~0.3 mol% relative to tartaric acid) of p-TsOH monohydrate.[3] While other catalysts like iodine or heterogeneous acid catalysts can be used, p-TsOH is well-documented for this specific transformation.[3][7]

Question 2: The reaction mixture turns a dark red or brown color. Is this a sign of decomposition?

A dark red color is a normal observation in this reaction when catalyzed by p-TsOH and should not be a cause for alarm.[3] However, it is crucial to neutralize the acid before purification.

  • Causality: The color is likely due to the formation of minor, highly conjugated side products or a complex involving the catalyst. While not detrimental to the reaction itself, the residual acid can cause product decomposition during the high temperatures of distillation.

  • Best Practice: After the reaction is complete and has cooled to room temperature, add a mild inorganic base like anhydrous potassium carbonate (K₂CO₃) and stir until the color fades to a pale yellow.[3] This neutralizes the p-TsOH, ensuring a safe and high-yielding distillation of the intermediate ester.

Part 2: Reduction Stage
Question 3: The yield from the LiAlH₄ reduction is very low, and the workup is difficult, creating a gelatinous solid.

Low yields and problematic workups in LiAlH₄ reductions are almost always linked to reagent quality, temperature control, and, most importantly, the quenching procedure.

Possible Causes & Solutions:

  • LiAlH₄ Quality: LiAlH₄ is highly reactive with moisture and can degrade upon improper storage.

    • Troubleshooting Steps: Use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure it is a fine, white to light-gray powder. Clumpy or dark gray material may have reduced activity.

  • Reaction Conditions:

    • Causality: The reduction is highly exothermic. Adding the ester solution too quickly can cause the reaction to overheat, leading to side reactions. The reaction must be run under strictly anhydrous conditions.

    • Troubleshooting Steps:

      • Use anhydrous diethyl ether or THF as the solvent.[3]

      • Suspend the LiAlH₄ in the solvent and add the ester solution dropwise while maintaining a controlled temperature (e.g., starting at room temperature and allowing gentle reflux).[3]

      • After the addition is complete, reflux the mixture for a few hours to ensure the reaction goes to completion.

  • Improper Workup (Quenching): This is the most critical step for a clean and easy workup. Simply adding water can lead to the formation of aluminum salts that are gelatinous and trap the product, making filtration nearly impossible.

    • Causality: A controlled, sequential addition of specific reagents precipitates the aluminum salts as dense, granular solids that are easily filtered.

    • Recommended Protocol (Fieser Workup):

      • Cool the reaction mixture to 0-5°C in an ice bath.

      • Slowly and cautiously add 'X' mL of water.

      • Add 'X' mL of 4 N sodium hydroxide solution.

      • Add '3X' mL of water. (Where 'X' is the number of grams of LiAlH₄ used).[3]

      • Stir the mixture at room temperature until the gray color of unquenched LiAlH₄ disappears and a white, granular precipitate forms. Filter this solid and wash it thoroughly with ether or THF to recover all the product.

Troubleshooting_Reduction start Low Yield in LiAlH₄ Reduction? q1 Is the workup producing a gelatinous solid? start->q1 q2 Was the LiAlH₄ fresh and powdery? q1->q2 No sol1 Action: Use the Fieser Workup (H₂O, NaOH, 3H₂O sequential addition) to precipitate granular Al salts. q1->sol1 Yes q3 Was the ester added dropwise to the LiAlH₄ suspension? q2->q3 Yes sol2 Action: Use a fresh, high-quality source of LiAlH₄. q2->sol2 No sol3 Action: Control the addition rate to manage the exotherm. Add ester to hydride, not the reverse. q3->sol3 No end Improved Yield & Purity q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for the LiAlH₄ reduction step.

Optimized Experimental Protocols

The following protocols are adapted from a highly reliable, peer-reviewed procedure published in Organic Syntheses[3].

Protocol 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
ParameterValue/ConditionRationale
Starting Material L-tartaric acid (1.0 eq)The chiral precursor.[2]
Reagents 2,2-Dimethoxypropane (~3.4 eq)Serves as both acetal source and water scavenger.[4]
Methanol (~0.9 eq)Facilitates the initial dissolution and esterification.
p-TsOH·H₂O (~0.003 eq)Acid catalyst for both reactions.[7]
Solvent CyclohexaneForms azeotropes with byproducts for removal.
Temperature RefluxTo drive azeotropic distillation.
Workup Anhydrous K₂CO₃Neutralizes the acid catalyst before distillation.
Purification Vacuum DistillationEffective for obtaining the pure intermediate ester.
Expected Yield 85–92%High yield is achievable with proper technique.[3]

Step-by-Step Procedure:

  • In a round-bottomed flask under an inert atmosphere, combine L-tartaric acid (0.67 mol), 2,2-dimethoxypropane (1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (2.1 mmol).

  • Warm the mixture gently (e.g., on a steam bath) until a homogeneous dark-red solution is formed.

  • Add additional 2,2-dimethoxypropane (0.77 mol) and cyclohexane (450 mL).

  • Fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux and slowly collect the acetone–cyclohexane and methanol–cyclohexane azeotropes.

  • After the initial distillation, add a small amount of additional 2,2-dimethoxypropane (~0.05 mol) and reflux for another 15 minutes to ensure completion.

  • Cool the mixture to room temperature and add anhydrous potassium carbonate (~7.2 mmol). Stir until the red color disappears.

  • Remove all volatile materials under reduced pressure.

  • Purify the resulting pale-yellow oil by fractional distillation under vacuum to yield the product.

Protocol 2: Reduction to this compound
ParameterValue/ConditionRationale
Starting Material Dimethyl 2,3-O-isopropylidene-L-tartrate (1.0 eq)The ester to be reduced.
Reagent Lithium aluminum hydride (LiAlH₄, ~1.7 eq)Powerful reducing agent for esters.
Solvent Anhydrous Diethyl EtherAnhydrous, non-protic solvent required for LiAlH₄.
Temperature RefluxDrives the reduction to completion after addition.
Workup Sequential H₂O, NaOH(aq), H₂O additionThe Fieser method ensures a granular, filterable precipitate.[3]
Purification Recrystallization or DistillationThe crude product is often pure enough for many uses.
Expected Yield 80–89%High yield depends critically on the workup.[3]

Step-by-Step Procedure:

  • In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ (0.95 mol) in anhydrous diethyl ether (600 mL).

  • Add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (0.56 mol) in anhydrous diethyl ether (300 mL) dropwise over 2 hours. The mixture will gently reflux.

  • After the addition is complete, heat the mixture to reflux for an additional 3 hours.

  • Cool the reaction flask to 0–5°C in an ice-water bath.

  • Perform the Fieser workup:

    • Slowly add 36 mL of water.

    • Slowly add 36 mL of 4 N NaOH solution.

    • Slowly add 112 mL of water.

  • Remove the ice bath and stir the mixture at room temperature until a white, granular solid forms and the gray color of excess LiAlH₄ is gone.

  • Filter the white solids and wash them thoroughly with several portions of diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is often a white solid of high purity.[8]

References

Technical Support Center: Recrystallization of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (+)-2,3-O-Isopropylidene-L-threitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important chiral building block. As a key intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals, achieving high purity is paramount.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My compound is "oiling out" instead of forming crystals.

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem in recrystallization and typically occurs for one of two reasons: the solution is supersaturated to a very high degree, or the melting point of your compound is lower than the temperature of the solution at the point of precipitation. Given that this compound has a relatively low melting point (46-50 °C), this is a particularly relevant concern.[1][2]

Causality and Solution Pathway:

  • High Degree of Supersaturation: If the concentration of the solute is too high, the molecules may not have sufficient time to orient themselves into a crystal lattice upon cooling, instead aggregating as a disordered, liquid phase (an oil).

  • Inadequate Solvent System: The chosen solvent may be too "good" at dissolving the compound at elevated temperatures and too "poor" at lower temperatures, leading to a rapid decrease in solubility and subsequent oiling.

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to separate as an oil.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[3][4]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface, before moving it to an ice bath. Rapid cooling encourages oiling.[3]

  • Solvent System Modification:

    • If using a single solvent, consider a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like acetone or diethyl ether, in which it is soluble) and then slowly add a "poor" solvent (like hexanes) at an elevated temperature until the solution becomes slightly turbid.[1][5] Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.

    • For a related compound, 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol, a chloroform/hexanes system has been used, suggesting that a similar polar/non-polar mixture could be effective.[5]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[3] If you have a pure crystal of the compound, adding a "seed crystal" can also initiate crystallization.[3]

Issue 2: Very few or no crystals are forming upon cooling.

Q: I've followed the cooling procedure, but my yield of crystals is very low, or none have formed at all. What should I do?

A: This is one of the most frequent challenges in recrystallization and almost always points to the use of too much solvent.[3]

Causality and Solution Pathway:

The fundamental principle of recrystallization is the difference in solubility of the compound in a hot solvent versus a cold solvent. If an excessive amount of solvent is used, the solution may not be saturated enough for crystals to form even at low temperatures.

Troubleshooting Steps:

  • Reduce Solvent Volume: The most direct solution is to remove some of the solvent. This can be done by gently heating the solution to boil off a portion of the solvent.[4] For more precise control, a rotary evaporator can be used to reduce the volume.[3] After reducing the volume, repeat the cooling process.

  • Induce Crystallization: If the solution is indeed saturated but reluctant to crystallize (a state known as supersaturation), the following techniques can be employed:

    • Scratching: As mentioned previously, scratching the inner surface of the flask can provide nucleation points.[3]

    • Seed Crystals: Introducing a small crystal of the pure compound will provide a template for further crystal growth.[3]

    • Extended Cooling: Ensure the solution has been given ample time to cool. Sometimes, crystallization can be slow to initiate. Placing the solution in a colder environment, such as a refrigerator or freezer (if the solvent's freezing point allows), may be necessary.

Issue 3: The resulting crystals are discolored or appear impure.

Q: My recrystallized product has a noticeable color (e.g., yellow) that I believe is from an impurity. How can I remove this?

A: Colored impurities often arise from side reactions or residual starting materials. While recrystallization is a purification technique, highly colored or polar impurities may co-precipitate with your product.

Causality and Solution Pathway:

Some impurities may have similar solubility profiles to the desired compound, making them difficult to separate through simple recrystallization. In other cases, impurities can become trapped within the crystal lattice as it forms.[6]

Troubleshooting Steps:

  • Activated Carbon (Charcoal) Treatment: For colored, non-polar impurities, adding a small amount of activated carbon to the hot, dissolved solution can be effective. The impurities adsorb onto the surface of the carbon.

    • Protocol: Add a very small amount (a spatula tip) of activated carbon to the hot solution and swirl. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping. Heat the mixture for a few minutes.

    • Hot Filtration: The carbon must be removed while the solution is still hot to prevent premature crystallization of your product. This is achieved by performing a hot gravity filtration through fluted filter paper.

  • Preliminary Purification: If the impurity level is high, a preliminary purification step before recrystallization may be necessary. A silica gel plug filtration can be a quick way to remove highly polar impurities.[6]

  • Re-crystallization: A second recrystallization of the obtained crystals can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent or solvent system for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For this compound, which is a polar molecule, several options can be considered.

Solvent/SystemRationale
Water The compound is soluble in water.[1][2] Given its polyol-like structure, this is expected. However, due to its hygroscopic nature, removing all water from the final product can be challenging.[1][2]
Dichloromethane (DCM) / Ether These are listed as solvents in which the compound is soluble.[1][2] A mixed system with a non-polar co-solvent like hexanes could be effective. For instance, dissolving in minimal hot DCM or ether and adding hexanes until turbidity is observed is a standard approach.[7]
Ethanol A common and effective solvent for recrystallizing polar organic molecules.[7]
Acetone The compound's optical rotation is often measured in acetone, indicating good solubility.[1] Similar to DCM/ether, it would likely be used in a mixed system with an anti-solvent like hexanes.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white, transparent, needle-like crystalline solid.[1] The reported melting point is in the range of 46-50 °C.[1][2] A sharp melting point within this range is a good indicator of purity.

Q3: How does the hygroscopic nature of this compound affect the recrystallization process?

A3: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere.[1][2] This can depress the melting point and potentially interfere with crystal lattice formation. It is crucial to use anhydrous solvents and protect the recrystallization setup from atmospheric moisture, for example, by using a drying tube. After filtration, the crystals should be dried under vacuum to remove any residual solvent and absorbed water.

Q4: Can I use vacuum filtration to collect my crystals?

A4: Yes, vacuum filtration using a Büchner funnel is the standard and most efficient method for collecting the crystals and separating them from the mother liquor (the remaining solvent). It is important to wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor, which contains impurities.

Experimental Workflow & Visualization

Standard Recrystallization Protocol

Here is a step-by-step methodology for a typical recrystallization of this compound.

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol, or a diethyl ether/hexanes mixture).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the solvent's boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid + Minimal Hot Solvent B Clear, Saturated Solution A->B Heat & Stir C Add Activated Carbon B->C If colored E Slow Cooling to RT B->E D Hot Gravity Filtration C->D D->E F Ice Bath E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K Pure Crystals J->K

Caption: General workflow for the recrystallization of a solid organic compound.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization node_action 1. Re-heat & Add more solvent 2. Slow down cooling 3. Change solvent system 4. Scratch/Seed End Successful Recrystallization node_action->End Start Problem during cooling? Oiling Compound 'oiling out'? Start->Oiling Yes NoCrystals No/few crystals? Start->NoCrystals No Oiling->node_action Yes Troubleshoot ImpureCrystals Crystals impure? NoCrystals->ImpureCrystals No node_action2 1. Reduce solvent volume (boil off) 2. Induce (scratch/seed) 3. Ensure sufficient cooling time NoCrystals->node_action2 Yes Troubleshoot node_action3 1. Use activated carbon 2. Perform preliminary purification 3. Re-crystallize the product ImpureCrystals->node_action3 Yes Troubleshoot ImpureCrystals->End No node_action2->End node_action3->End

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Challenges in the Deprotection of Isopropylidene Ketals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of isopropylidene ketals (acetonides). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet sometimes problematic transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common issues, understanding the underlying mechanisms, and selecting the optimal conditions for your specific substrate.

I. Foundational Principles: The "Why" Behind Deprotection

Isopropylidene ketals are popular protecting groups for 1,2- and 1,3-diols due to their ease of installation and general stability.[1][2] However, their removal, typically via acid-catalyzed hydrolysis, can be fraught with challenges ranging from incomplete reactions to substrate degradation.[1][3]

The Mechanism of Acid-Catalyzed Deprotection

Understanding the mechanism is the first step to effective troubleshooting. The reaction proceeds via protonation of one of the ketal oxygens, which then allows for the elimination of acetone and the formation of a resonance-stabilized carboxonium ion. This intermediate is then attacked by water to yield the desired diol after deprotonation. The stability of this carboxonium ion is a key factor influencing the rate of hydrolysis.[1]

Deprotection_Mechanism Substrate Isopropylidene Ketal ProtonatedKetal Protonated Ketal Substrate->ProtonatedKetal + H+ Carboxonium Carboxonium Ion + Acetone ProtonatedKetal->Carboxonium - Acetone Hemiketal Hemiketal Carboxonium->Hemiketal + H2O Product Diol Hemiketal->Product - H+

Caption: Acid-catalyzed deprotection of an isopropylidene ketal.

II. Troubleshooting Guide & FAQs

This section directly addresses common problems encountered during the deprotection of isopropylidene ketals in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

Q: I'm seeing starting material remain even after prolonged reaction times with standard aqueous acid conditions (e.g., aq. AcOH, dilute HCl). What could be the issue and how can I resolve it?

A: This is a frequent challenge that can stem from several factors:

  • Insufficient Acidity: The catalytic acid may not be strong enough to efficiently protonate the ketal oxygen, especially if the substrate is sterically hindered or electron-deficient.

  • Poor Solubility: Your substrate may not be sufficiently soluble in the aqueous-organic solvent mixture, leading to a slow heterogeneous reaction.

  • Steric Hindrance: A sterically congested environment around the ketal can impede the approach of both the proton and the subsequent water nucleophile.

Troubleshooting Steps:

  • Increase Acid Strength or Concentration: A logical first step is to cautiously increase the concentration of the acid or switch to a stronger Brønsted acid. For example, moving from 80% acetic acid to dilute solutions of HCl or H₂SO₄ can significantly accelerate the reaction.[2]

  • Employ a Lewis Acid Catalyst: Lewis acids can be highly effective and offer a different mechanistic pathway. They coordinate to the ketal oxygen, facilitating cleavage without the need for strong protonic acidity. This can be particularly useful for substrates sensitive to strong acids.[2][3]

  • Enhance Solubility: Modify the solvent system. Increasing the proportion of the organic co-solvent (e.g., THF, dioxane, acetone) can improve substrate solubility.

  • Increase Temperature: Gently heating the reaction can often overcome activation energy barriers. However, monitor carefully for potential side reactions.

Issue 2: Substrate Degradation or Unwanted Side Reactions

Q: My deprotection is proceeding, but I'm observing significant decomposition of my starting material or the formation of multiple unidentified byproducts. What's happening?

A: This indicates that your substrate contains other acid-sensitive functional groups that are not compatible with the reaction conditions. Common culprits include:

  • Other protecting groups (e.g., silyl ethers like TBS, TBDPS, TMS, and THP; Boc groups).[4][5]

  • Acid-labile functionalities within your core structure (e.g., glycosidic bonds in carbohydrates, furan rings).[6]

  • Migration of adjacent protecting groups (e.g., acyl or benzyl groups).[2]

Troubleshooting Steps:

  • Switch to Milder Brønsted Acids: Acetic acid in a mixture of water and an organic solvent like DME is a very mild system that can be effective for sensitive substrates.[6][7] Pyridinium p-toluenesulfonate (PPTS) is another excellent option for mild, controlled deprotection.

  • Utilize Lewis Acids: Many Lewis acids can selectively cleave isopropylidene ketals under conditions that leave other protecting groups intact.

  • Consider Non-Acidic Methods: For extremely sensitive substrates, explore alternative deprotection strategies.

Issue 3: Lack of Selectivity Between Multiple Isopropylidene Ketals

Q: My molecule has two isopropylidene ketals, and I need to deprotect only the terminal (less hindered) one. Standard conditions are removing both. How can I achieve regioselectivity?

A: Achieving regioselectivity is a common challenge, particularly in carbohydrate chemistry.[2] The key is to use conditions that exploit the kinetic differences in the rate of hydrolysis between the sterically different ketals.

Troubleshooting Steps:

  • Strict Control of Brønsted Acid Conditions: Using a dilute solution of a strong acid (e.g., 0.8% H₂SO₄ in methanol) or a weak acid (e.g., 60% aqueous acetic acid) with careful monitoring of the reaction time can often provide the desired mono-deprotected product.[2] The reaction must be stopped before significant cleavage of the internal ketal occurs.

  • Employ Specific Lewis Acid Systems: Certain Lewis acid systems are known to exhibit high selectivity for terminal isopropylidene ketals.

  • Iodine-Based Methods: Molecular iodine in methanol or acetonitrile can be a mild and effective reagent for the selective deprotection of terminal acetonides.[2]

Troubleshooting_Workflow Start Deprotection Issue Incomplete Incomplete Reaction Start->Incomplete Degradation Substrate Degradation Start->Degradation NonSelective Non-Selective Deprotection Start->NonSelective IncreaseAcid Increase Acid Strength/Conc. Incomplete->IncreaseAcid LewisAcid1 Use Lewis Acid Incomplete->LewisAcid1 ChangeSolvent Improve Solubility Incomplete->ChangeSolvent MildAcid Use Milder Acid (AcOH, PPTS) Degradation->MildAcid LewisAcid2 Use Selective Lewis Acid Degradation->LewisAcid2 NonAcidic Alternative Methods Degradation->NonAcidic ControlTime Control Reaction Time/Temp NonSelective->ControlTime LewisAcid3 Use Regioselective Lewis Acid NonSelective->LewisAcid3 Iodine Use Iodine-Based Method NonSelective->Iodine

Caption: Troubleshooting decision tree for deprotection issues.

III. Comparative Data on Deprotection Methods

The choice of reagent is critical and depends on the substrate's sensitivity and the desired outcome. The following table summarizes common reagents and their typical applications.

Reagent SystemTypical ConditionsAdvantagesCommon Issues & Considerations
Brønsted Acids
80% Acetic Acid (AcOH) / H₂ORoom temp. to 50 °CMild, good for many substrates.Can be slow; may not be sufficient for hindered ketals.
1% H₂SO₄ or HCl / MeOH or THF/H₂O0 °C to Room temp.Strong, fast, and effective.[8]Low selectivity, can cleave other acid-labile groups.[3]
Dowex-H⁺ ResinMeOH/H₂OHeterogeneous catalyst, easy workup.[2]Can be slow, requires filtration to remove.
Lewis Acids
FeCl₃·6H₂O / SiO₂CH₂Cl₂ or CHCl₃, Room temp.Mild, often selective for terminal ketals.[2][3]Heterogeneous, requires filtration.
CuCl₂·2H₂OEtOH or MeCN, Room temp. to 50 °CGood for selective deprotection of terminal ketals.[2][3]Can require stoichiometric amounts.
BiCl₃MeCN, Room temp.Mild and chemoselective, tolerates silyl ethers.[5]Bismuth salts can be toxic.
InCl₃ or CoCl₂·2H₂OMeCN or MeOH, 50-60 °CEfficient for regioselective deprotection.[9]Requires heating.
Other Reagents
I₂ (catalytic)MeOH or MeCN, Room temp.Very mild, good for sensitive substrates and selectivity.[2]May not be suitable for substrates with iodine-reactive groups.
1,4-Dithiothreitol (DTT) / CSACH₂Cl₂ or MeCNMild, useful for selective cleavage.[10][11]Reagents can be odorous.

IV. Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Sulfuric Acid

This protocol is suitable for robust substrates where other acid-sensitive groups are absent.

  • Dissolution: Dissolve the isopropylidene-protected compound (1.0 equiv.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).

  • Acidification: Cool the solution to 0 °C in an ice bath. Add a 1% aqueous solution of sulfuric acid.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Mild, Selective Deprotection with Acetic Acid

This method is ideal for substrates with some acid sensitivity or when selectivity is required.[6]

  • Reagent Preparation: Prepare a solution of acetic acid, water, and 1,2-dimethoxyethane (DME) (e.g., a 3:2:1 v/v/v ratio).

  • Reaction Setup: Dissolve the substrate (1.0 equiv.) in the prepared solvent mixture.

  • Heating and Monitoring: Heat the reaction to a specified temperature (e.g., 40-60 °C) and monitor closely by TLC. For selective deprotection, it is crucial to stop the reaction as soon as the desired product is formed to avoid over-reaction.

  • Workup: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid.

  • Extraction and Purification: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Lewis Acid-Catalyzed Deprotection with Bismuth(III) Chloride

This protocol is excellent for substrates containing other acid-labile protecting groups like silyl ethers.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve the protected compound (1.0 equiv.) in anhydrous acetonitrile or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of bismuth(III) chloride (BiCl₃) (e.g., 0.1-0.3 equiv.) to the solution.

  • Monitoring: Stir at room temperature and monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

V. References

  • Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H₂O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Isopropylidene Groups. --INVALID-LINK--

  • TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. --INVALID-LINK--

  • Agarwal, S., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO₄ supported on silica gel. Carbohydrate Research, 340(9), 1661-1667. --INVALID-LINK--

  • Mahalingam, S. M., & Aidhen, I. S. (2005). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Zeitschrift für Naturforschung B, 60(9), 962–966. --INVALID-LINK--

  • Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H₂O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 109167. --INVALID-LINK--

  • Indian Academy of Sciences. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and any organic solvent. Journal of Chemical Sciences, 125(6), 1493–1496. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Organic Chemistry Frontiers. --INVALID-LINK--

  • ResearchGate. (n.d.). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. --INVALID-LINK--

  • ResearchGate. (n.d.). A mild Deprotection of Isopropylidene Ketals from 2-Deoxyglycosides Using AcOH/H2O/DME: An Efficient Regioselective Deprotection of Terminal Isopropylidene Ketals. --INVALID-LINK--

  • R Discovery. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst or organic solvent. --INVALID-LINK--

  • ResearchGate. (n.d.). A Mild and Efficient Method for Chemoselective Deprotection of Acetonides by Bismuth(III) Trichloride. --INVALID-LINK--

  • ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. --INVALID-LINK--

  • Wikipedia. (n.d.). Acetonide. --INVALID-LINK--

  • PubMed. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Acetonides. --INVALID-LINK--

  • ChemSpider. (n.d.). Deprotection of isopropylidene protected diols. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Derivatives of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (+)-2,3-O-Isopropylidene-L-threitol and its derivatives. This versatile chiral building block, derived from L-tartaric acid, is a cornerstone in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and chiral ligands.[1][2][3] Its rigid, C2-symmetric backbone makes it an invaluable scaffold for stereocontrolled reactions.

This guide is structured to provide actionable solutions to common experimental challenges encountered when working with this compound and its derivatives. We will delve into the mechanistic underpinnings of these reactions to empower you with the knowledge to not only solve immediate problems but also to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the handling and reactivity of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a white, crystalline solid with a relatively low melting point (46-50 °C).[1] It is advisable to store it in a cool, dry place. While it is not acutely sensitive, prolonged exposure to moisture can lead to slow hydrolysis of the isopropylidene group. For long-term storage, refrigeration is recommended.

Q2: I am having trouble completely removing the solvent after my reaction. What are the best practices for purifying derivatives of this compound?

A2: Many derivatives of this compound are oils or low-melting solids, which can make complete solvent removal challenging.[4] High-vacuum drying (using a Schlenk line or high-vacuum pump) is often necessary. Gentle heating can be applied, but care must be taken to avoid decomposition, especially for thermally sensitive derivatives. For purification, column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Q3: Can I use the D-enantiomer, (-)-2,3-O-Isopropylidene-D-threitol, with the same protocols?

A3: Yes, the D-enantiomer is readily available and behaves chemically identically to the L-enantiomer in non-chiral environments. The protocols and troubleshooting advice provided here are generally applicable to both enantiomers. The choice between the L- and D-form will depend on the desired stereochemistry of your final product.

Troubleshooting Guide: Common Synthetic Transformations

This section provides in-depth troubleshooting for specific reactions commonly performed on the this compound scaffold.

Tosylation of Primary Hydroxyl Groups

Tosylation of the primary hydroxyl groups is a frequent first step to activate them for nucleophilic substitution.

Q: My tosylation reaction is incomplete, and I observe the formation of a di-tosylated byproduct. How can I improve the selectivity for the mono-tosylated product?

A: Achieving selective mono-tosylation can be challenging due to the similar reactivity of the two primary hydroxyl groups. Here’s a systematic approach to optimize this reaction:

  • Stoichiometry and Order of Addition: Carefully control the stoichiometry of tosyl chloride (TsCl). Using a slight excess (1.1-1.2 equivalents) is common for di-tosylation, but for mono-tosylation, a sub-stoichiometric amount (0.8-0.9 equivalents) may be necessary, though this will result in unreacted starting material. A more reliable method is the slow addition of 1.0 equivalent of TsCl to a solution of the diol in pyridine at low temperature (0 °C). This maintains a low concentration of the electrophile, favoring mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -20 °C) can enhance selectivity. At lower temperatures, the rate difference between the first and second tosylation is more pronounced.

  • Solvent and Base: Pyridine is a common solvent and base for tosylation. However, if selectivity is an issue, consider using a non-participating solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This can sometimes offer better control.

  • Work-up and Purification: Quench the reaction carefully with cold water or ice. The mono- and di-tosylated products, along with unreacted starting material, can typically be separated by flash column chromatography. The di-tosylated product is significantly less polar than the mono-tosylated product and the starting diol.

Table 1: Recommended Starting Conditions for Selective Mono-Tosylation

ParameterRecommended ConditionRationale
Equivalents of TsCl 1.0Minimizes di-tosylation.
Temperature 0 °CEnhances selectivity.
Solvent/Base Pyridine or DCM/TEAPyridine acts as both solvent and base; DCM/TEA offers an alternative.
Addition Slow, dropwise addition of TsClMaintains a low concentration of the electrophile.
Mitsunobu Reaction for Functional Group Interconversion

The Mitsunobu reaction is a powerful tool for converting the primary alcohols into other functional groups with inversion of configuration.[5][6][7][8] However, it is notorious for purification challenges due to the formation of triphenylphosphine oxide (TPPO) and dialkyl hydrazodicarboxylate byproducts.

Q: My Mitsunobu reaction has low yield, and purification is difficult. What can I do to improve this?

A: Low yields and purification issues in the Mitsunobu reaction are often linked. Here are key areas to focus on:

  • Reagent Purity and Order of Addition: Use freshly purified reagents. Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time. The order of addition is critical.[5][7] The generally recommended procedure is to dissolve the alcohol, nucleophile (e.g., a carboxylic acid), and triphenylphosphine (PPh3) in an anhydrous solvent (like THF or DCM) and cool to 0 °C before slowly adding the azodicarboxylate. This "normal" addition protocol minimizes side reactions. If this fails, a "pre-formation" of the betaine intermediate by adding the azodicarboxylate to the PPh3 before adding the alcohol and nucleophile can be attempted.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[6] If your nucleophile is not acidic enough, it may not be deprotonated by the intermediate betaine, leading to a stalled reaction. In such cases, consider using a more acidic pronucleophile or an alternative synthetic route.

  • Byproduct Removal:

    • Crystallization: TPPO can sometimes be removed by crystallization from a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture.

    • Chromatography: While challenging, careful column chromatography can separate the desired product from the byproducts. Using a less polar solvent system can help, as the byproducts are relatively polar.

    • Alternative Reagents: Consider using polymer-supported PPh3 or fluorous-tagged reagents, which allow for easier separation of the byproducts by filtration or fluorous solid-phase extraction.

Experimental Workflow for a Standard Mitsunobu Reaction:

Mitsunobu_Workflow reagents Dissolve alcohol, nucleophile, and PPh3 in anhydrous THF cooling Cool to 0 °C reagents->cooling addition Slowly add DEAD or DIAD cooling->addition reaction Stir at 0 °C to RT addition->reaction workup Aqueous work-up reaction->workup purification Purification (Chromatography) workup->purification

Caption: Standard workflow for the Mitsunobu reaction.

Deprotection of the Isopropylidene Group

Removal of the isopropylidene (acetonide) protecting group is often necessary in the later stages of a synthesis. This is typically achieved under acidic conditions.[9][10]

Q: I am attempting to deprotect the isopropylidene group, but the reaction is either too slow or I am observing side reactions. How can I optimize the deprotection?

A: The key to successful isopropylidene deprotection is to choose conditions that are acidic enough to cleave the ketal without causing degradation of other functional groups in your molecule.

  • Mild Acidic Conditions: For sensitive substrates, mild conditions are preferable. A common choice is using a catalytic amount of a strong acid in a protic solvent.

    • p-Toluenesulfonic acid (p-TsOH) in methanol: This is a very effective and widely used method. The reaction is typically run at room temperature and monitored by TLC.

    • Aqueous acetic acid (e.g., 80% AcOH): This provides a mildly acidic aqueous environment for hydrolysis. Gentle heating may be required.

    • Dowex® 50WX8 resin (H+ form): This acidic resin can be used in methanol. The advantage is that the acid catalyst can be removed by simple filtration.

  • Harsh Acidic Conditions: For more robust substrates or when mild conditions fail, stronger acids can be used.

    • Trifluoroacetic acid (TFA) in water/DCM: A biphasic system with a small amount of TFA can be effective.

    • Aqueous sulfuric acid or hydrochloric acid: These are strong acids and should be used with caution, as they can promote side reactions like elimination or rearrangement.[10]

  • Monitoring the Reaction: It is crucial to monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be quenched immediately by adding a base (e.g., saturated sodium bicarbonate solution) to prevent product degradation.

Decision Tree for Isopropylidene Deprotection:

Deprotection_Decision_Tree decision decision result result start Start: Need to deprotect isopropylidene group check_sensitivity Is the substrate sensitive to acid? start->check_sensitivity mild_conditions Use mild conditions: p-TsOH/MeOH or 80% aq. AcOH check_sensitivity->mild_conditions Yes harsh_conditions Use stronger conditions: TFA/H2O/DCM or dilute aq. H2SO4 check_sensitivity->harsh_conditions No monitor_tlc Monitor by TLC mild_conditions->monitor_tlc harsh_conditions->monitor_tlc reaction_complete Reaction complete? monitor_tlc->reaction_complete side_reactions Side reactions observed monitor_tlc->side_reactions workup Quench with base and perform work-up reaction_complete->workup Yes incomplete Incomplete reaction reaction_complete->incomplete No workup->result Final Product try_stronger Try stronger acid or gentle heating incomplete->try_stronger try_milder Try milder conditions (e.g., Dowex® resin) side_reactions->try_milder

Caption: Decision-making process for choosing deprotection conditions.

Experimental Protocols

Protocol 1: Di-tosylation of this compound

This protocol is for the preparation of (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol.[11]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous pyridine (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (2.2-2.5 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product should be significantly less polar than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add cold water to quench any remaining TsCl.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by flash column chromatography if necessary.

References

Preventing racemization in reactions involving chiral threitol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a critical challenge in synthetic chemistry: preventing racemization in reactions involving chiral threitol derivatives. Our goal is to equip you with the knowledge to not only troubleshoot issues but to proactively design experiments that preserve the stereochemical integrity of your molecules.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific problems you may encounter in the lab. We follow a logical, cause-and-effect approach to quickly identify and rectify the source of stereochemical erosion.

Q1: I've just analyzed my product, a threitol derivative, and the enantiomeric excess (%ee) is significantly lower than my starting material. What are the most likely causes?

A significant drop in enantiomeric excess is a clear indicator of racemization or epimerization at one or more stereocenters. For a threitol backbone, the secondary alcohols are the typical sites of concern. The troubleshooting process should systematically evaluate each stage of your reaction and workup.

Systematic Troubleshooting Workflow:

Below is a logical workflow to diagnose the source of enantiomeric excess loss.

G start Problem: Significant Loss of %ee Detected check_sm Step 1: Verify Starting Material Is the %ee of the threitol derivative starting material >99%? start->check_sm sm_ok SM Purity Confirmed check_sm->sm_ok Yes sm_bad Root Cause: Impure Starting Material. Re-purify or re-synthesize. check_sm->sm_bad No check_reaction Step 2: Analyze Reaction Conditions Did the reaction involve strong base, high temperature, or extended time? sm_ok->check_reaction reaction_ok Conditions Appear Mild check_reaction->reaction_ok No reaction_bad Potential Root Cause: Base-Catalyzed Epimerization. Review choice of base, temp, time. check_reaction->reaction_bad Yes check_reagents Step 3: Evaluate Reagents Are reagents (e.g., base, electrophile) fully characterized and pure? reaction_ok->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok Yes reagents_bad Root Cause: Contaminated Reagents. Use freshly purified/opened reagents. check_reagents->reagents_bad No check_workup Step 4: Scrutinize Workup/Purification Did the workup or chromatography involve prolonged exposure to acidic or basic conditions? reagents_ok->check_workup workup_ok Workup Conditions Benign check_workup->workup_ok No workup_bad Potential Root Cause: Post-Reaction Epimerization. Use buffered solutions, neutral silica. check_workup->workup_bad Yes

Caption: Troubleshooting workflow for loss of enantiomeric excess.

Detailed Corrective Actions:

  • If Reaction Conditions are Suspect: The most common cause of racemization in threitol derivatives is base-catalyzed epimerization. A strong base can deprotonate the carbon adjacent to the hydroxyl group, forming a planar, achiral enolate intermediate which then re-protonates non-stereoselectively.

    • Solution: Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • If Workup/Purification is Suspect: Stereocenters can be labile under certain pH conditions. Prolonged contact with standard silica gel (which is slightly acidic) or harsh aqueous washes can induce epimerization.

    • Solution: Neutralize the reaction mixture carefully before extraction. Use buffered aqueous solutions (e.g., phosphate buffer, pH 7) for washes. For chromatography, consider using treated neutral silica gel or deactivating standard silica by pre-treating it with a solution of triethylamine in your eluent.

Frequently Asked Questions (FAQs)

This section provides authoritative answers to common questions regarding the stereochemical stability of threitol derivatives.

Q2: Why are the secondary hydroxyl groups of threitol particularly susceptible to racemization?

The susceptibility arises from the acidity of the proton on the carbon atom bearing the hydroxyl group (the α-proton). In the presence of a sufficiently strong base, this proton can be abstracted. This is particularly relevant when the adjacent carbon atom has an electron-withdrawing group, which further increases the acidity of the α-proton. The resulting planar enolate intermediate loses its stereochemical information, leading to racemization upon quenching.

Caption: Mechanism of base-catalyzed epimerization in a 1,2-diol.

Q3: Which protecting groups are best for minimizing racemization risk on a 1,2-diol like threitol?

The ideal protecting group is one that can be installed and removed under mild, non-basic conditions. Cyclic acetals are an excellent choice for protecting 1,2-diols.[1][2]

Protecting GroupFormation ConditionsCleavage ConditionsRacemization RiskKey Advantages
Isopropylidene (Acetonide) Acetone or 2,2-DMP, cat. acid (e.g., CSA, TsOH)Mild aqueous acid (e.g., AcOH/H₂O, Dowex® H⁺)Very Low Stable to base, redox reagents.[3] Easy formation.[4][5]
Benzylidene Acetal Benzaldehyde DMA, cat. acid (e.g., Cu(OTf)₂)[1]Mild acid; Hydrogenolysis (Pd/C, H₂)Low Can be regioselectively opened to give a benzyl ether.
Cyclic Silyl Ethers (e.g., TIPDS) TIPDSCl₂, Imidazole or Pyridine[1]Fluoride source (e.g., TBAF, HF-Py)Very Low Orthogonal to acid/base labile groups. Robust.
Esters (e.g., Acetate, Benzoate) Acyl chloride/anhydride, Base (e.g., Py, DMAP)Saponification (e.g., NaOH, K₂CO₃/MeOH)High Risk of base-catalyzed epimerization during deprotection.

Recommendation: For most applications, the acetonide (isopropylidene ketal) is the preferred protecting group for threitol's 1,2-diol moiety due to its formation under mildly acidic conditions and its robust stability to a wide range of non-acidic reagents.[1][3]

Q4: I need to perform a Mitsunobu reaction on a secondary alcohol of my threitol derivative. How can I be sure the reaction proceeds with inversion and not racemization?

The Mitsunobu reaction is powerful because it typically proceeds with a clean SN2 inversion of stereochemistry.[6][7][8] Racemization is not a common outcome of the Mitsunobu reaction itself. The primary risk is a lack of reaction or side reactions if the conditions are not optimal.

Key Considerations for a Successful Mitsunobu Inversion:

  • Nucleophile pKa: The reaction works best with nucleophiles that have a pKa of less than 13.[7][9] Carboxylic acids, phenols, and imides are excellent choices.

  • Reagent Addition Order: The standard, and generally most reliable, protocol is to pre-mix the alcohol, nucleophile (e.g., carboxylic acid), and triphenylphosphine (PPh₃) in a suitable solvent like THF. The solution is then cooled (typically to 0 °C) before the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD).[7][8]

  • Steric Hindrance: Highly hindered secondary alcohols may react slowly, potentially leading to side reactions. Using alternative, more reactive reagents or slightly elevated temperatures may be necessary, but should be approached with caution.

The stereochemical outcome is a direct consequence of the SN2 mechanism where the activated phosphonium-alkoxide is displaced by the nucleophile from the backside.[6][8] Loss of %ee in a Mitsunobu reaction is more likely due to an incomplete reaction followed by difficult purification, rather than racemization of the inverted product.

Validated Protocols

Protocol 1: Racemization-Resistant Acetonide Protection of a Threitol Derivative

This protocol describes the formation of an isopropylidene ketal (acetonide) under conditions optimized to prevent epimerization.

Materials:

  • Chiral Threitol Derivative (1.0 equiv)

  • 2,2-Dimethoxypropane (DMP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the threitol derivative (1.0 equiv) in anhydrous DCM (or DMF for better solubility if needed) under an inert atmosphere (N₂ or Ar).

  • Add 2,2-dimethoxypropane (1.5 equiv) to the solution.

  • Add the catalytic amount of PPTS (0.05 equiv). Using a mild acid catalyst like PPTS is crucial to avoid any potential acid-catalyzed rearrangement or epimerization.

  • Stir the reaction at room temperature (20-25 °C). Monitor the reaction progress by TLC (staining with permanganate or ceric ammonium molybdate). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on neutral or triethylamine-deactivated silica gel if necessary.

Validation:

  • Confirm the structure by ¹H and ¹³C NMR.

  • Critically, verify the enantiomeric excess of the purified product using chiral HPLC or SFC to ensure no loss of stereochemical integrity has occurred.

References

Troubleshooting low diastereoselectivity in asymmetric aldol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric aldol reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize for high diastereoselectivity. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to solve challenges in your own work.

Troubleshooting Guide: Low Diastereoselectivity

This section addresses specific, common issues encountered during asymmetric aldol reactions in a direct question-and-answer format.

Q1: My diastereomeric ratio (dr) is close to 1:1. Where should I start my investigation?

A 1:1 diastereomeric ratio suggests a lack of stereochemical control, meaning the transition states leading to the different diastereomers are nearly equal in energy. The first and most critical factor to investigate is the geometry of your enolate.

The stereochemical outcome of aldol reactions involving metal enolates is often dictated by the enolate's geometry (E or Z) via a six-membered, chair-like transition state, as proposed by the Zimmerman-Traxler model.[1][2][3]

  • Z-enolates generally lead to syn-aldol products.

  • E-enolates generally lead to anti-aldol products. [4][5]

If your enolate formation is not selective, you will produce a mixture of E- and Z-enolates, which will then lead to a mixture of syn- and anti-aldol products.

Troubleshooting Steps:

  • Re-evaluate Your Enolization Conditions: The choice of base and steric environment of the ketone are crucial for controlling enolate geometry. For example, using bulky bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically favors the formation of the kinetic (less substituted) enolate.[6]

  • Consider Boron Enolates: Boron enolates provide exceptionally high levels of stereocontrol.[7][8] The shorter boron-oxygen bonds create a more compact and rigid transition state, which amplifies steric differences and leads to higher diastereoselectivity.[8][9][10] The choice of boron reagent and amine base can strongly influence the enolate geometry.[6][10]

Q2: I'm using an Evans oxazolidinone auxiliary, but my diastereoselectivity is still poor. What are the likely causes?

Evans oxazolidinones are powerful chiral auxiliaries designed to provide high levels of stereocontrol in reactions like aldol additions.[11][] If you are experiencing low diastereoselectivity, the issue likely lies in the formation of the enolate or the reaction conditions.

Causality and Troubleshooting:

  • Incomplete Z-Enolate Formation: Evans auxiliaries direct the reaction via a chelated Z-enolate. The standard protocol involves using a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA). If a different base or an inappropriate boron source is used, you may be forming a mixture of enolates.

  • Incorrect Stoichiometry: Ensure the correct stoichiometry of the boron reagent and base is used. An excess of base can lead to side reactions, while insufficient boron reagent will result in incomplete enolization.

  • Temperature Control: These reactions must be run at low temperatures (typically -78 °C for enolate formation, and addition of the aldehyde at -78 °C to 0 °C) to maintain kinetic control.[3] Elevated temperatures can erode selectivity by allowing equilibration or favoring less-ordered transition states.

  • Purity of Reagents: Aldehydes, especially, can contain acidic impurities that can quench the enolate or interfere with the Lewis acidic boron center. Ensure your aldehyde is freshly distilled or purified before use.

Below is a logical workflow for troubleshooting poor diastereoselectivity in an Evans Aldol reaction.

G start Low dr in Evans Aldol Reaction check_enolate Verify Z-Enolate Formation Conditions (Bu₂BOTf, DIPEA, -78°C) start->check_enolate check_boron Confirm Purity & Stoichiometry of Boron Reagent check_enolate->check_boron check_aldehyde Check Aldehyde Purity (distill if needed) check_boron->check_aldehyde lower_temp Lower Reaction Temperature check_aldehyde->lower_temp analyze Analyze Diastereomeric Ratio (NMR, HPLC) lower_temp->analyze

Caption: Troubleshooting workflow for an Evans Aldol reaction.

Q3: How does my choice of solvent affect the diastereoselectivity of my aldol reaction?

The solvent plays a critical role in influencing both reactivity and selectivity.[13][14] Its effects are multifaceted and depend on the type of aldol reaction being performed (metal-mediated vs. organocatalytic).

  • For Metal-Mediated Reactions (Li, B, Ti enolates): Aprotic, non-coordinating solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.[3] These solvents are necessary to maintain the integrity of the highly organized, cyclic Zimmerman-Traxler transition state. Protic solvents (like alcohols) or highly coordinating polar aprotic solvents (like DMSO) can disrupt the metal chelation, leading to a less-ordered, open-chain transition state and consequently, lower diastereoselectivity.

  • For Proline-Catalyzed Organocatalytic Reactions: The choice of solvent is more nuanced. While highly dipolar aprotic solvents like DMSO and DMF are common due to proline's solubility, some studies have shown that mixtures of protic solvents, such as methanol/water, can be surprisingly effective.[13][15] In some cases, solvent choice can even lead to a reversal of selectivity.[16][17] The solvent's ability to participate in hydrogen bonding with the catalyst and substrates is a key factor.[13]

Solvent SystemTypical Diastereomeric Ratio (dr) for Proline-Catalyzed Aldol*Reference
DMSOModerate to Good[15]
DMFModerate to Good[15][18]
AcetonitrileModerate[15]
MethanolGenerally Poor[15]
Water/Methanol MixturesCan be exceptionally high[13][15]
Note: Selectivity is highly substrate-dependent. This table provides general trends for the reaction of cyclohexanone with aromatic aldehydes.
Q4: My reaction is giving the opposite diastereomer to what I predicted. What could be happening?

This is a common and mechanistically informative problem. The most likely explanation is that your assumption about the enolate geometry or the operative transition state is incorrect.

  • Re-check Enolate Geometry Prediction: The rules for kinetic vs. thermodynamic enolate formation are guidelines. For complex substrates, unexpected steric or electronic factors can favor the formation of the unanticipated enolate isomer.

  • Consider an "Open" Transition State: While the closed Zimmerman-Traxler model is powerful, it does not apply to all aldol reactions.[19] Reactions involving silyl enol ethers (Mukaiyama aldol reaction), for instance, typically proceed through an open, acyclic transition state where stereochemical predictions are based on minimizing steric hindrance and dipole interactions in a linear arrangement of the reactants.[19] If your conditions inadvertently favor such a pathway (e.g., through the use of a Lewis acid that does not chelate well), you may observe different selectivity.

  • Matched vs. Mismatched Double Diastereoselection: If both your enolate (or its chiral auxiliary) and your aldehyde are chiral, you are in a situation of double diastereoselection. The inherent facial bias of the chiral aldehyde may either reinforce (matched pair) or oppose (mismatched pair) the stereochemical preference of the chiral enolate.[20] A mismatched pairing can lead to low selectivity or even an inversion of the expected outcome.

Frequently Asked Questions (FAQs)

Q1: What is the Zimmerman-Traxler model?

The Zimmerman-Traxler model, proposed in 1957, is a cornerstone concept for rationalizing the stereochemical outcome of aldol reactions involving metal enolates.[1][3] It postulates that the enolate and the aldehyde react through a six-membered, chair-like cyclic transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[2][4] The key principle is that substituents on the "chair" will preferentially occupy pseudo-equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.[7] This conformational preference directly links the geometry of the starting enolate (E or Z) to the relative stereochemistry of the product (anti or syn).

G cluster_Z Z-Enolate Transition State cluster_E E-Enolate Transition State Z_TS Z_TS E_TS E_TS G Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline, -H₂O Proline (S)-Proline Proline->Enamine TS Asymmetric Transition State Enamine->TS Aldehyde Aldehyde Aldehyde->TS Iminium Iminium Ion TS->Iminium Product Aldol Product Iminium->Product + H₂O, -Proline

References

Technical Support Center: Analytical Methods for Assessing the Purity of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of (+)-2,3-O-Isopropylidene-L-threitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chiral building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your analytical workflows.

This compound is a vital intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its stereochemistry is paramount to the biological activity of the final products, making rigorous purity assessment a non-negotiable aspect of quality control. This guide provides troubleshooting advice and frequently asked questions for the most common analytical techniques employed for this purpose.

Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers, relying on the differential interaction of the enantiomers with a chiral stationary phase (CSP) to achieve separation based on retention time.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended chiral stationary phases (CSPs) for separating this compound from its enantiomer?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of diol enantiomers.[4] Columns like Chiralpak® AD-H and Chiralcel® OD-H are excellent starting points for method development.[3] The choice of CSP is critical as it dictates the specific molecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) necessary for chiral recognition.[4]

Q2: How do I select an appropriate mobile phase for my chiral HPLC analysis?

A2: For normal-phase chiral HPLC, a mobile phase consisting of a non-polar solvent like hexane or heptane mixed with a polar modifier such as isopropanol or ethanol is typically used.[3] The ratio of the alkane to the alcohol is a critical parameter to optimize for achieving baseline separation. It is common to run chiral separations in an isocratic mode to rely on the stationary phase for separation rather than mobile phase gradients.[5]

Q3: My peak shape is poor (e.g., tailing, fronting). What could be the cause?

A3: Poor peak shape can arise from several factors:

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase. Try diluting your sample.

  • Inappropriate Injection Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[6]

  • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the CSP can cause tailing. The addition of a small amount of an acidic or basic additive to the mobile phase can mitigate this.

  • Column Contamination: Contaminants from previous analyses can affect peak shape. Flushing the column according to the manufacturer's instructions is recommended.

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause(s) Recommended Solution(s)
No separation of enantiomers - Incorrect CSP selection.- Mobile phase composition is not optimal.- Screen different polysaccharide-based CSPs.- Systematically vary the percentage of the alcohol modifier in the mobile phase.
Loss of resolution over time - Column contamination or "memory effect" from previous additives.[5]- Degradation of the stationary phase.- Flush the column with a strong solvent like dimethylformamide (for immobilized columns), followed by rinsing with ethanol.[6]- If resolution is not restored, re-developing the method with a new column may be necessary.[6]
High backpressure - Blockage of the column inlet frit by particulate matter from the sample.[6]- Precipitation of the sample in the mobile phase.- Filter all samples through a 0.45 µm syringe filter before injection.[3]- Reverse flush the column at a low flow rate to dislodge particulates from the frit.[6]

Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for both structural elucidation and purity assessment.[7] For chiral molecules, it is particularly useful for determining enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: Can I directly determine the enantiomeric excess of this compound using standard ¹H NMR?

A1: No, enantiomers are indistinguishable in a standard achiral NMR solvent as they have identical spectra. To determine enantiomeric excess, you must introduce a chiral environment. This is typically achieved by reacting the diol with a chiral derivatizing agent (CDA) to form diastereomers.[3][8] These diastereomers have distinct chemical shifts in the NMR spectrum, and the ratio of their signal integrals directly corresponds to the enantiomeric ratio of the original sample.[3]

Q2: What are some suitable chiral derivatizing agents for diols like this compound?

A2: Boronic acids are highly effective CDAs for diols.[3] For instance, reacting the diol with an enantiopure chiral amine and 2-formylphenylboronic acid forms diastereomeric boronate esters that can be readily distinguished by ¹H NMR.[3][9] Another approach involves reacting the diol with an achiral diboronic acid to form a mixture of diastereomeric homochiral and heterochiral dimers, whose ratio can be determined by NMR.[10]

Q3: How can I use ¹H NMR for absolute purity determination (qNMR)?

A3: Absolute quantitative ¹H NMR (qNMR) can be used to determine the purity of a compound by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard.[7] This method requires accurate weighing of both the sample and the internal standard.[7] The major advantages of qNMR are its speed, accuracy, and non-destructive nature.[7]

Experimental Protocol: Enantiomeric Excess Determination by NMR

This protocol is a general guideline for derivatization to form diastereomers for NMR analysis.

  • Sample Preparation: In a clean NMR tube, dissolve a known quantity (e.g., ~10 µmol) of your this compound sample.

  • Derivatization: Add one equivalent of a suitable chiral derivatizing agent (e.g., an enantiopure chiral amine) and one equivalent of a linking agent (e.g., 2-formylphenylboronic acid) to the NMR tube.[3]

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

  • Data Analysis: Identify the distinct signals corresponding to each diastereomer. Carefully integrate these signals. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Workflow for NMR-based Enantiomeric Excess Determination

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis NMR Analysis sample Weigh this compound mix Mix in NMR Tube sample->mix cda Select & Weigh Chiral Derivatizing Agent cda->mix solvent Add Deuterated Solvent (e.g., CDCl3) solvent->mix react Formation of Diastereomers mix->react acquire Acquire 1H NMR Spectrum react->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for determining enantiomeric excess using NMR with a chiral derivatizing agent.

Assessment of Volatile Impurities and Water Content

The presence of residual solvents from the synthesis and purification process, as well as water content, are critical purity parameters.

Residual Solvent Analysis by Gas Chromatography (GC)

Headspace gas chromatography (HS-GC) is the standard method for analyzing residual solvents in pharmaceutical products and intermediates.[11][12] This technique is highly sensitive and allows for the separation and quantification of volatile organic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is headspace GC preferred over direct injection for residual solvent analysis?

A1: Headspace analysis involves heating the sample in a sealed vial and injecting a portion of the vapor phase (the "headspace").[11] This prevents non-volatile components of the sample matrix from contaminating the GC inlet and column, leading to a more robust and reproducible method.

Q2: What type of GC column is suitable for residual solvent analysis?

A2: A column with a stationary phase like DB-Select 624 UI for 467 (a G43 phase) is commonly used for the initial identification of residual solvents as per USP <467>.[13] For confirmation, a column with a different polarity, such as an HP-INNOWax (a G16 phase), is often employed.[13]

Q3: How are residual solvents classified and what are the implications for testing?

A3: The International Conference on Harmonisation (ICH) classifies residual solvents into three classes based on their toxicity.[14][15]

  • Class 1: Solvents to be avoided due to high toxicity.

  • Class 2: Solvents with moderate toxicity that should be limited.

  • Class 3: Solvents with low toxicity. The analytical procedure must be capable of detecting and quantifying solvents from these classes at their specified limits.

Troubleshooting Guide: Headspace GC
Issue Potential Cause(s) Recommended Solution(s)
Poor sensitivity - Insufficient headspace incubation temperature or time.- Incorrect phase ratio (sample volume to vial volume).- Optimize headspace parameters (temperature and time) to ensure complete partitioning of volatiles into the headspace.- Adjust the sample amount to optimize the phase ratio for better sensitivity.[11]
Peak co-elution - The chosen GC column does not provide adequate separation for the specific solvents present.- Confirm the identity of co-eluting peaks using a second, orthogonal column (e.g., a wax column if a 624-type was used initially).[13]- Adjust the oven temperature program to improve separation.
Poor repeatability - Inconsistent sample preparation.- Leaks in the headspace vial septa or the GC system.- Ensure precise and consistent weighing of the sample and addition of the diluent.- Use high-quality vials and septa, and regularly check the GC system for leaks.
Water Content Determination by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[16][17] It is based on a stoichiometric reaction between water and an iodine-containing reagent.[18]

Frequently Asked Questions (FAQs)

Q1: What is the difference between volumetric and coulometric Karl Fischer titration?

A1: The choice between volumetric and coulometric methods depends on the expected water content.

  • Volumetric Titration: Best for samples with a water content above 0.1%. It involves titrating the sample with a Karl Fischer reagent of a known concentration.[18]

  • Coulometric Titration: More suitable for samples with low water content (between 10 and 1000 ppm). In this method, iodine is generated electrochemically during the titration.[18]

Q2: My sample of this compound is a solid. How should I introduce it into the titration cell?

A2: Since this compound is soluble in solvents like methanol, it can be directly added to the titration cell containing a suitable solvent.[1][17] It is crucial to accurately weigh the sample and add it quickly to the titration vessel to avoid absorption of atmospheric moisture.[19]

Q3: What are potential sources of error in Karl Fischer titration?

A3:

  • Atmospheric Moisture: The titration apparatus must be well-sealed to prevent the ingress of ambient moisture.

  • Incomplete Water Extraction: For some solid samples, the water may be trapped within the crystal lattice. Ensuring the sample is fully dissolved is key.[17]

  • Side Reactions: Ketones and aldehydes can react with the methanol in the Karl Fischer reagent. While this compound does not contain these functional groups, this is a consideration for potential impurities. Specialized reagents are available for samples containing ketones and aldehydes.[20]

Logical Flow for Comprehensive Purity Assessment

G cluster_purity Purity & Identity cluster_chiral Enantiomeric Purity cluster_impurities Specific Impurities start Sample of this compound nmr_id 1H & 13C NMR for Structural Confirmation start->nmr_id hplc_achiral Achiral HPLC/GC for General Purity start->hplc_achiral chiral_hplc Chiral HPLC for Enantiomeric Ratio start->chiral_hplc nmr_ee NMR with Chiral Agent for Enantiomeric Excess start->nmr_ee gc_residual Headspace GC for Residual Solvents start->gc_residual kf_water Karl Fischer Titration for Water Content start->kf_water final_report Certificate of Analysis nmr_id->final_report hplc_achiral->final_report chiral_hplc->final_report nmr_ee->final_report gc_residual->final_report kf_water->final_report

Caption: Comprehensive analytical workflow for purity assessment of this compound.

References

Long-term stability and degradation of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (+)-2,3-O-Isopropylidene-L-threitol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Here, we address common questions and troubleshooting scenarios related to its long-term stability and degradation, providing in-depth explanations and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is critical to maintain the purity and stability of this compound. Due to its chemical nature, incorrect storage can lead to degradation over time.

Core Principles: The molecule contains an isopropylidene ketal, which is sensitive to acid-catalyzed hydrolysis, and free hydroxyl groups that can be susceptible to oxidation. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]

Recommended Storage Protocol:

  • Temperature: Store at 0-6°C for optimal long-term stability.[1] Some suppliers recommend room temperature for shorter periods, but refrigeration is preferable to minimize any potential degradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and moisture, mitigating oxidation and hydrolysis risks.

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress. Given its hygroscopic nature, ensuring a dry environment is paramount.[1]

  • Light: Protect from light by using an amber vial or storing the container in a dark place. While not explicitly stated as light-sensitive in all datasheets, it is good laboratory practice for complex organic molecules.

ParameterRecommended ConditionRationale
Temperature 0-6°CMinimizes degradation kinetics.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and hydrolysis.
Moisture Tightly sealed containerCompound is hygroscopic.[1]
Light Protect from lightGeneral best practice for organic reagents.
Q2: What is the primary degradation pathway for this compound?

A2: The most significant degradation pathway is the acid-catalyzed hydrolysis of the isopropylidene ketal group .[2][3] Isopropylidene ketals are widely used as protecting groups for diols in organic synthesis precisely because they are stable under neutral and basic conditions but can be readily removed under acidic conditions.[4][5]

Mechanism of Hydrolysis: The reaction involves the protonation of one of the acetal oxygens by an acid catalyst (even trace amounts of acid in the presence of water can initiate this), followed by nucleophilic attack by water. This process ultimately cleaves the ketal, yielding L-threitol and acetone.[6][7]

G cluster_0 Acid-Catalyzed Hydrolysis Isopropylidene_Threitol This compound Protonation Protonation of Ketal Oxygen Isopropylidene_Threitol->Protonation H+ (Acid Catalyst) Carbocation Formation of Hemiketal & Carbocation Intermediate Protonation->Carbocation H2O_Attack Nucleophilic Attack by Water Carbocation->H2O_Attack H₂O Deprotonation Deprotonation H2O_Attack->Deprotonation Products L-Threitol + Acetone Deprotonation->Products

Caption: Primary degradation pathway of this compound.

Q3: Can this compound undergo oxidation?

A3: Yes, while hydrolysis is the most common issue, the two primary hydroxyl groups can be oxidized. This is a general reaction for alcohols.[8] The oxidation products would depend on the oxidant and reaction conditions. Mild oxidation could yield aldehydes or carboxylic acids. The presence of atmospheric oxygen, especially in the presence of metal catalysts or light, could potentially lead to slow oxidation over extended periods. Storing under an inert atmosphere helps to prevent this.

Troubleshooting Guide

Scenario 1: I ran a TLC of my stored this compound and see a new, more polar spot.
  • Likely Cause: This is a classic sign of hydrolysis. The product of hydrolysis, L-threitol, is significantly more polar than the starting material because it has four free hydroxyl groups compared to the two in the protected form.

  • Confirmation:

    • Co-spotting: If you have a standard of L-threitol, co-spot it on the same TLC plate. If the new spot has the same Rf value, it confirms the presence of L-threitol.

    • NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The presence of L-threitol and acetone would be evident. You would observe a disappearance of the characteristic isopropylidene methyl signals (two singlets around 1.4 ppm) and the appearance of new signals corresponding to L-threitol.

  • Corrective Actions:

    • Purification: If the degradation is minor, the material can be repurified, for example, by column chromatography.

    • Prevention: Review your storage and handling procedures. Ensure the container is tightly sealed and stored in a desiccator or under inert gas. Avoid using acidic solvents or glassware that has not been properly neutralized.

Scenario 2: My reaction is not proceeding as expected, and I suspect the quality of my this compound.
  • Likely Cause: The reagent may have degraded due to improper storage, leading to a lower effective concentration of the desired starting material. The degradation products (L-threitol and acetone) could also interfere with your reaction.

  • Troubleshooting Workflow:

G Start Reaction Failure Check_Purity Assess Purity of Starting Material Start->Check_Purity TLC Run TLC Analysis Check_Purity->TLC NMR Acquire ¹H NMR Spectrum Check_Purity->NMR GC Perform GC Analysis Check_Purity->GC Purity_OK Purity >97%? TLC->Purity_OK NMR->Purity_OK GC->Purity_OK Repurify Repurify Reagent (e.g., Chromatography) Purity_OK->Repurify No Check_Conditions Review Other Reaction Parameters (Solvent, Temp, etc.) Purity_OK->Check_Conditions Yes, but still fails Proceed Proceed with Reaction Purity_OK->Proceed Yes Repurify->Proceed

Caption: Workflow for troubleshooting reaction failure.

  • Step-by-Step Purity Analysis:

    • Physical Appearance: The compound should be a white crystalline solid.[1] Any discoloration or syrupy appearance suggests degradation or impurities.

    • Melting Point: The reported melting point is in the range of 46-50°C.[1] A broad or depressed melting point is indicative of impurity.

    • Spectroscopic Analysis:

      • ¹H NMR (CDCl₃): Expect to see signals around δ 1.42 (s, 6H, isopropylidene methyls), 3.73 (m, 6H), and 3.94 (m, 2H).[9] The absence of acetone and L-threitol signals is crucial.

      • Gas Chromatography (GC): A purity of >97% is typical for high-quality material. This is an excellent method for quantifying the level of degradation.

Scenario 3: I need to handle the material. What precautions should I take to prevent degradation?
  • Core Principle: Minimize exposure to moisture and acidic conditions.

  • Handling Protocol:

    • Environment: Handle the solid in a glove box or under a stream of dry inert gas if possible. If not, work quickly in a low-humidity environment.

    • Tools: Use clean, dry spatulas and glassware. Avoid any residual acid from previous experiments.

    • Solvents: If making a stock solution, use a dry, neutral solvent. Solvents like DCM and ether are suitable.[1] Ensure they are from a freshly opened bottle or have been properly dried.

    • Weighing: Weigh out the required amount and promptly and securely reseal the main container. Do not leave the bottle open on the bench.

Experimental Protocols

Protocol 1: Setting Up a Simple Stability Study

This protocol allows you to assess the stability of your compound under your specific laboratory conditions.

  • Sample Preparation: Aliquot three small samples (5-10 mg each) of high-purity this compound into separate, clean, dry vials.

  • Condition 1 (Ideal): Tightly seal one vial, purge with argon, wrap in foil, and store at 0-6°C. This is your control.

  • Condition 2 (Benchtop): Tightly seal the second vial and leave it on the lab bench, exposed to ambient light and temperature fluctuations.

  • Condition 3 (Moisture Challenge): Loosely cap the third vial and place it in a desiccator without desiccant for a short period to simulate exposure to humid air before tightly sealing.

  • Analysis: After a set period (e.g., 1 week, 1 month), analyze all three samples by TLC and/or GC. Compare the chromatograms to the control sample to determine the extent of degradation under different conditions.

References

Technical Support Center: Managing the Hygroscopic Nature of (+)-2,3-O-Isopropylidene-L-threitol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (+)-2,3-O-Isopropylidene-L-threitol. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block in their synthetic endeavors. The inherent hygroscopic nature of this reagent presents a significant, yet manageable, challenge. This guide provides in-depth, field-proven insights and protocols to ensure the success and reproducibility of your reactions by effectively managing moisture contamination.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What is this compound and why is it hygroscopic?

This compound, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a chiral diol protected as an acetal.[1][2] Its structure contains two free primary hydroxyl (-OH) groups, which are capable of forming hydrogen bonds. Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment.[3] The polar hydroxyl groups on the molecule have a strong affinity for water, another highly polar molecule, leading to the absorption of atmospheric moisture. If exposed to humid air, the white, crystalline solid can become damp, cakey, or even deliquesce (dissolve in the absorbed water) over time.[3][4]

Q2: What are the consequences of moisture contamination in my reactions?

Moisture contamination can lead to several critical experimental failures:

  • Reaction Failure with Sensitive Reagents: Many common organic reactions employ reagents that are highly sensitive to water. For instance, strong bases like sodium hydride (NaH), organometallic reagents such as Grignards (R-MgBr) or organolithiums (R-Li), and hydrides like lithium aluminum hydride (LiAlH₄) are rapidly quenched by even trace amounts of water.[5] If your this compound has absorbed water, it will consume these reagents, leading to low or zero product yield.

  • Hydrolysis of the Acetal Protecting Group: The isopropylidene group is an acetal, which is stable under neutral to basic conditions but is susceptible to cleavage under acidic conditions, a reaction that is facilitated by water.[6][7][8][9] The presence of water, especially with an acid catalyst or acidic impurities, can hydrolyze the acetal, regenerating L-threitol and acetone. This introduces impurities and consumes your starting material.

  • Competitive Side Reactions: In reactions where the hydroxyl groups of this compound are intended to act as nucleophiles, water can act as a competing nucleophile, leading to undesired byproducts.

  • Poor Reproducibility: The amount of water absorbed can vary depending on ambient humidity and handling time. This variability in the true concentration of the reagent and the amount of contaminating water leads to inconsistent and non-reproducible results.

Q3: How should I properly store this compound to prevent moisture absorption?

Proper storage is the first line of defense against moisture contamination.

  • Primary Container: Always keep the reagent in a tightly sealed container. After use, ensure the cap is securely fastened. Wrapping the cap with Parafilm can provide an additional barrier.

  • Secondary Storage (Desiccator): The most effective method is to store the sealed primary container inside a desiccator.[4][10] A desiccator contains a drying agent (desiccant) that maintains a very low-humidity environment.

  • Inert Atmosphere: For maximum protection, especially for long-term storage or for use in highly sensitive applications, storing the reagent under an inert atmosphere (e.g., in a glovebox or a sealed container backfilled with argon or nitrogen) is recommended.[2][11]

  • Sub-Alquotting: If you purchase a large quantity, consider dividing it into smaller, single-use vials inside a glovebox or a glove bag. This minimizes the exposure of the entire stock to the atmosphere during repeated use.[12]

Q4: How can I tell if my reagent has absorbed significant moisture?

There are both qualitative and quantitative methods to assess moisture content.

  • Visual Inspection: A dry, high-purity sample should be a white, free-flowing crystalline solid. If the material appears clumpy, sticky, or has a mushy consistency, it has likely absorbed a significant amount of water.[13]

  • Karl Fischer Titration: This is the gold-standard analytical method for the precise quantification of water content in a sample.[14] If your reaction is failing and you suspect water, performing a Karl Fischer titration on an aliquot of your starting material is a definitive diagnostic step.

  • NMR Spectroscopy: While not as direct as Karl Fischer, running a ¹H NMR in a dry deuterated solvent (like DMSO-d₆) may show a broad water peak. However, quantifying this can be difficult and is often confounded by residual water in the NMR solvent itself. More advanced NMR techniques using specific reagents can provide high sensitivity for water detection.[15][16]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered when using this compound.

Problem 1: Low or No Product Yield in a Moisture-Sensitive Reaction (e.g., using NaH, Grignard reagents, LiAlH₄)

This is the most common failure mode and is almost always linked to water.

  • Potential Cause A: Contaminated this compound. The reagent itself was the source of water, quenching the sensitive reagents.

  • Potential Cause B: Inadequate Anhydrous Technique. Water was introduced from other sources, such as wet solvents, improperly dried glassware, or exposure to the atmosphere during setup.

The following decision tree provides a logical path to identify the source of the problem.

G start Low / No Yield in Moisture-Sensitive Reaction check_reagent Was a highly water-sensitive reagent used (e.g., NaH, BuLi)? start->check_reagent check_byproduct Is the deprotected L-threitol observed as a byproduct (TLC/NMR)? check_reagent->check_byproduct No reagent_quench Primary Suspicion: Reagent Quenching by Water check_reagent->reagent_quench Yes hydrolysis Primary Suspicion: Acetal Hydrolysis check_byproduct->hydrolysis Yes other_issue Problem may be unrelated to water. Review reaction stoichiometry, temperature, and literature precedents. check_byproduct->other_issue No kf_titration Action: Perform Karl Fischer titration on this compound. reagent_quench->kf_titration Confirm high_water Diagnosis: Reagent is wet. Solution: Dry the reagent before use. (See Protocol 3.1) kf_titration->high_water Water > 0.1% low_water Diagnosis: Reagent is dry. Problem is likely elsewhere. kf_titration->low_water Water < 0.1% check_technique Action: Review anhydrous technique. - Are solvents truly anhydrous? - Was glassware properly flame-dried? - Is the inert atmosphere setup secure? low_water->check_technique Investigate check_ph Action: Check for acidic conditions. - Was an acid catalyst used? - Are any reagents acidic? hydrolysis->check_ph Investigate solution_ph Solution: Ensure rigorous exclusion of water. Buffer the reaction if necessary. Use milder, non-acidic conditions. check_ph->solution_ph Solution

Caption: Troubleshooting decision tree for reactions involving this compound.

Problem 2: Formation of Unexpected Byproducts, Specifically L-threitol

The appearance of L-threitol and/or acetone in your reaction mixture is a clear sign of acetal hydrolysis.

  • Causality: This reaction is catalyzed by acid and requires water as a reagent.[6][9] Even seemingly neutral reactions can have trace acidic impurities on glassware or in reagents that, in the presence of water, are sufficient to cause slow decomposition.

  • Solutions:

    • Rigorous Water Exclusion: The primary solution is to eliminate the water. Follow all the steps for handling a hygroscopic reagent and using anhydrous techniques as detailed below.

    • Control pH: If your reaction conditions are necessarily acidic, you must accept that some hydrolysis may occur. To minimize it, use the mildest possible acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, instead of H₂SO₄) and the minimum effective catalytic amount.[17] Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.

    • Use a Dehydrating Agent: In acetal formation reactions where water is a byproduct, including a dehydrating agent like anhydrous molecular sieves in the reaction flask can help drive the equilibrium toward the product and prevent hydrolysis.

Section 3: Protocols and Best Practices

Protocol 3.1: Pre-Drying this compound

If you suspect your reagent has absorbed water, dry it before use.

  • Preparation: Place a thin layer of the hygroscopic solid in a clean, dry round-bottom flask or on a watch glass.

  • Desiccator Setup: Place the flask or watch glass inside a vacuum desiccator. The bottom of the desiccator should contain a high-efficiency desiccant such as phosphorus pentoxide (P₄O₁₀) or freshly dried calcium sulfate (Drierite®).

  • Vacuum Application: Seal the desiccator and carefully apply a high vacuum. Ensure the vacuum is applied slowly to prevent the fine powder from being swept into the vacuum line.

  • Drying Time: Allow the material to dry under high vacuum for at least 12-24 hours at room temperature. Heating is generally not recommended as the compound has a relatively low melting point (48-50 °C), but gentle heating (e.g., 30-35 °C) can be applied if necessary and monitored carefully.[10][18]

  • Post-Drying: After drying, slowly and carefully vent the desiccator with an inert gas (argon or nitrogen) rather than air. Immediately cap the flask or transfer the dried solid to a sealed container, preferably inside a glovebox.

Protocol 3.2: Experimental Workflow for Moisture-Sensitive Reactions

This workflow ensures that the dry reagent is transferred to the reaction vessel without atmospheric exposure.

G cluster_prep Preparation Phase cluster_reaction Reaction Setup Phase (Under Inert Gas) storage 1. Retrieve Reagent from Desiccator weigh 2. Weigh Quickly on Analytical Balance storage->weigh flask 3. Immediately Transfer to Flame-Dried Flask weigh->flask purge 4. Seal Flask & Purge with Ar/N₂ (3x Cycles) flask->purge solvent 5. Add Anhydrous Solvent via Syringe purge->solvent dissolve 6. Stir to Dissolve solvent->dissolve reagent_add 7. Add Water-Sensitive Reagents via Syringe dissolve->reagent_add

Caption: Inert atmosphere workflow for handling this compound.

Protocol 3.3: Overview of Water Determination by Karl Fischer Titration

This protocol provides a conceptual framework. Always follow the specific instructions for your titrator model.

  • Principle: Karl Fischer (KF) titration is a highly specific method where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent. The endpoint is detected potentiometrically or colorimetrically when excess iodine appears.[14]

  • Sample Preparation: Inside a glovebox or a very dry environment, accurately weigh a sample of this compound (typically 50-100 mg).

  • Injection: Quickly and carefully add the solid sample directly into the conditioned titration cell of the KF apparatus.

  • Titration: Start the titration. The instrument will automatically add the KF reagent (iodine solution) and calculate the water content based on the volume of titrant used.

  • Result: The result is typically given as a percentage (%) or parts per million (ppm) of water. For moisture-sensitive reactions, a water content of <0.05% (500 ppm) is desirable.

Section 4: Data Summary

Table 1: Comparison of Common Laboratory Desiccants

This table summarizes the properties of desiccants suitable for storing this compound.

DesiccantChemical FormulaCapacityEfficiencyRegenerationNotes
Phosphorus Pentoxide P₄O₁₀LowVery HighNoExtremely effective but forms a viscous layer of phosphoric acid upon saturation. Best for static drying.
Indicating Drierite™ CaSO₄LowHighYes (Oven)Blue when dry, turns pink when saturated. Good general-purpose desiccant.[10]
Molecular Sieves (3Å/4Å) (Na,K,Ca)-AluminosilicateModerateVery HighYes (Oven)Excellent for maintaining anhydrous conditions. 3Å is ideal for removing water while excluding most organic molecules.
Anhydrous Calcium Chloride CaCl₂HighModerateYes (Oven)Inexpensive and common, but less efficient than other options for achieving very low humidity.[4]

Section 5: References

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters. --INVALID-LINK--

  • ChemicalBook. This compound - Safety Data Sheet. --INVALID-LINK--

  • NurdRage. (2009). How to make a Desiccator Bag for Drying Chemicals. YouTube. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - (+)-2,3,O-Isopropylidene-L-threitol. --INVALID-LINK--

  • Sun, H., Wang, B., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. PMC. --INVALID-LINK--

  • LookChem. Cas 50622-09-8,this compound. --INVALID-LINK--

  • HepatoChem. How do you handle hygroscopic salts?. --INVALID-LINK--

  • Fisher Scientific. (2021). SAFETY DATA SHEET - 1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol. --INVALID-LINK--

  • Biocyclopedia. Drying - Fundamental laboratory techniques. --INVALID-LINK--

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. --INVALID-LINK--

  • Organic Syntheses. (1990). 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 148. --INVALID-LINK--

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. --INVALID-LINK--

  • Rzepa, H. (2015). The roles of water in the hydrolysis of an acetal. Henry Rzepa's Blog. --INVALID-LINK--

  • PerMix. (2025). Mixing & Drying Hygroscopic Materials. --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. --INVALID-LINK--

  • Trade Science Inc. (2014). Screening of water content in organic solvents using headspacegas chromatography-flame ionization detector following calcium carbide derivatization. Analytical Chemistry, An Indian Journal. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Store Reagents. --INVALID-LINK--

  • TCI Chemicals. (2025). SAFETY DATA SHEET - (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol. --INVALID-LINK--

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. --INVALID-LINK--

  • ResearchGate. (2019). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. --INVALID-LINK--

  • National Academies of Sciences, Engineering, and Medicine. (1999). New and Emerging Analytical Techniques for the Detection of Organic Contaminants in Water. --INVALID-LINK--

  • Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement. --INVALID-LINK--

  • Wikipedia. Hygroscopy. --INVALID-LINK--

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 2',3'-O-Isopropylideneadenosine Formation. --INVALID-LINK--

  • TCI Chemicals (America). This compound 50622-09-8. --INVALID-LINK--

  • TCI Chemicals (APAC). This compound 50622-09-8. --INVALID-LINK--

  • TCI Chemicals (Europe). This compound | 50622-09-8. --INVALID-LINK--

  • ResearchGate. (2006). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). --INVALID-LINK--

  • ResearchGate. (1963). 2,3-O-ISOPROPYLIDENE-L-ERYTHROTETRURONIC ACID AND -L-ERYTHROSE, AND THE METHYL D-ERYTHRO- AND D-THREO-TETROFURANOSIDES. --INVALID-LINK--

  • TCI Chemicals. (-)-2,3-O-Isopropylidene-D-threitol 73346-74-4. --INVALID-LINK--

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the precise structural elucidation of chiral molecules is paramount. (+)-2,3-O-Isopropylidene-L-threitol, a key chiral building block derived from L-tartaric acid, serves as a versatile intermediate in the synthesis of a wide array of complex molecules and pharmacologically active compounds.[1] Its rigid dioxolane ring system provides a defined stereochemical framework, making it an invaluable tool for asymmetric synthesis.

This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Moving beyond a simple reporting of chemical shifts, we will delve into the causal factors governing the spectral features, providing a robust framework for understanding and verifying the structure of this important molecule. Furthermore, we will compare the insights gained from NMR with those from other common analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry, to provide a holistic view of its characterization.

The Foundational Role of NMR in Structural Verification

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to probe the magnetic environments of individual nuclei within a molecule provides unparalleled insight into connectivity, stereochemistry, and even subtle conformational preferences. For a molecule like this compound, where stereochemistry is the defining feature, a thorough understanding of its NMR spectra is not merely confirmatory but essential for ensuring the integrity of subsequent synthetic steps.

¹H and ¹³C NMR Spectral Analysis of this compound

The following analysis is based on spectral data obtained in deuterated chloroform (CDCl₃), a common solvent for nonpolar to moderately polar organic compounds.

¹H NMR Spectrum: A Detailed Assignment

The ¹H NMR spectrum of this compound presents a deceptively simple set of signals. However, a closer examination reveals key details about the molecule's symmetry and the diastereotopicity of its protons.

Signal LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignment
A 1.42Singlet6HIsopropylidene Methyl Protons (CH₃)
B ~2.5 (broad)Singlet2HHydroxyl Protons (OH)
C 3.73Multiplet4HMethylene Protons (H-1, H-4)
D 3.94Multiplet2HMethine Protons (H-2, H-3)

Causality Behind the Assignments:

  • Signal A (δ 1.42, s, 6H): The singlet integrating to six protons is characteristic of the two methyl groups of the isopropylidene protecting group. Due to the C₂ symmetry of the molecule, these two methyl groups are chemically and magnetically equivalent, resulting in a single, sharp signal. Their upfield chemical shift is typical for protons on sp³-hybridized carbons.

  • Signal B (~δ 2.5, br s, 2H): The broad singlet corresponds to the two hydroxyl protons of the primary alcohol groups. The broadness of this signal is a consequence of chemical exchange with residual water in the solvent and intermolecular hydrogen bonding. Its chemical shift can vary depending on concentration and temperature.

  • Signals C and D (δ 3.73, m, 4H and δ 3.94, m, 2H): These two multiplets represent the core of the threitol backbone and the attached methylene groups. Due to the chiral centers at C-2 and C-3, the two protons on each of the methylene groups (C-1 and C-4) are diastereotopic. This means they are in different chemical environments and are not equivalent, leading to more complex splitting patterns than simple triplets. Similarly, the methine protons at C-2 and C-3 are coupled to each other and to the adjacent methylene protons.

To definitively assign these multiplets, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlation between the protons at δ 3.94 (H-2, H-3) and the protons at δ 3.73 (H-1, H-4), confirming their connectivity.

Diagram of Key ¹H-¹H Couplings

G H2 H-2 (δ 3.94) H3 H-3 (δ 3.94) H2->H3 J(H2,H3) H1a H-1a (δ 3.73) H2->H1a J(H2,H1a) H1b H-1b (δ 3.73) H2->H1b J(H2,H1b) H4a H-4a (δ 3.73) H3->H4a J(H3,H4a) H4b H-4b (δ 3.73) H3->H4b J(H3,H4b) H1a->H1b ²J(H1a,H1b) H4a->H4b ²J(H4a,H4b)

Caption: Expected ¹H-¹H coupling network in this compound.

¹³C NMR Spectrum: A Clear Picture of the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, offering a clear confirmation of the carbon framework.

Signal LabelChemical Shift (δ) ppmAssignment
1 26.75Isopropylidene Methyl Carbons (CH₃)
2 62.06Methylene Carbons (C-1, C-4)
3 78.32Methine Carbons (C-2, C-3)
4 109.08Quaternary Acetal Carbon (C(CH₃)₂)

Justification of Assignments:

  • Signal 1 (δ 26.75): This upfield signal corresponds to the two equivalent methyl carbons of the isopropylidene group.

  • Signal 2 (δ 62.06): This signal is assigned to the primary alcohol carbons (C-1 and C-4). Their chemical shift is influenced by the electronegative oxygen atom.

  • Signal 3 (δ 78.32): The methine carbons of the threitol backbone (C-2 and C-3) appear further downfield due to being directly attached to the dioxolane ring oxygens.

  • Signal 4 (δ 109.08): The most downfield signal is assigned to the quaternary carbon of the isopropylidene group. This carbon is bonded to two oxygen atoms, leading to significant deshielding.

An HSQC experiment would definitively link each proton signal to its directly attached carbon, confirming these assignments. For instance, the proton multiplet at δ 3.73 would correlate with the carbon signal at δ 62.06, and the multiplet at δ 3.94 would correlate with the carbon at δ 78.32.

Comparative Analysis with Other Spectroscopic Techniques

While NMR provides the most detailed structural information, other techniques offer complementary data for a comprehensive characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of key functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchAlcohol
2987, 2934C-H stretch (sp³)Alkane
1372C-H bendIsopropylidene
1218, 1166, 1057C-O stretchAcetal, Alcohol

The broad absorption in the 3600-3200 cm⁻¹ region is a strong indicator of the hydroxyl groups. The sharp peaks in the 3000-2850 cm⁻¹ range correspond to the C-H stretching of the alkyl portions of the molecule. The characteristic C-O stretching bands for the acetal and alcohol functionalities are observed in the fingerprint region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₁₄O₄, Molecular Weight: 162.18 g/mol ), the expected mass spectrum (under Electron Ionization - EI) would likely show a weak or absent molecular ion peak (M⁺) at m/z 162. A prominent peak would be expected at m/z 147, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a common fragmentation pathway for isopropylidene acetals. Other fragments would arise from the cleavage of the dioxolane ring and the loss of hydroxymethyl groups.

Experimental Protocols

NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for this molecule.

  • Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently shake the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ filter Filter into NMR tube dissolve->filter H1 ¹H NMR filter->H1 C13 ¹³C NMR filter->C13 COSY COSY filter->COSY HSQC HSQC filter->HSQC process Fourier Transform, Phasing, Baseline Correction H1->process C13->process assign Assign Signals COSY->assign HSQC->assign process->assign structure Structure Verification assign->structure

Caption: General workflow for NMR analysis of this compound.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, in conjunction with data from FTIR and mass spectrometry, provides an unambiguous structural confirmation of this compound. The detailed interpretation of the NMR data, including the understanding of chemical shifts, multiplicities, and the implications of molecular symmetry, equips researchers with the necessary knowledge to confidently utilize this chiral building block in their synthetic endeavors. The self-validating nature of combining these analytical techniques ensures a high degree of confidence in the identity and purity of the material, a critical aspect in both academic research and industrial drug development.

References

Comparing synthetic utility of (+)-L-threitol vs (-)-D-threitol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of (+)-L-Threitol and (-)-D-Threitol Derivatives for Chiral Synthesis

Introduction: The Strategic Value of C₂-Symmetric Chiral Building Blocks

In the landscape of asymmetric synthesis, the C₂ symmetry of certain chiral molecules offers a distinct strategic advantage. By reducing the number of non-equivalent reactive sites and simplifying the stereochemical environment, C₂-symmetric scaffolds provide a powerful platform for predictable and highly selective transformations. Threitol, a four-carbon sugar alcohol, epitomizes this principle.[1] It exists as two enantiomers, (+)-L-threitol ((2S,3S)-butane-1,2,3,4-tetrol) and (-)-D-threitol ((2R,3R)-butane-1,2,3,4-tetrol), and an achiral diastereomer, erythritol.[1][2] The defined stereochemistry of the D- and L-enantiomers makes them invaluable components of the "chiral pool," which are naturally occurring, enantiomerically pure compounds used as starting materials for complex syntheses.[3]

This guide provides a comparative analysis of the synthetic utility of (+)-L-threitol and (-)-D-threitol derivatives. We will explore their application as chiral auxiliaries, their central role in the architecture of privileged chiral ligands, and their use as foundational building blocks for pharmaceuticals and natural products. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of how the choice between these two enantiomers can be leveraged to achieve specific stereochemical outcomes in complex molecular design.

Comparative Analysis of Synthetic Applications

The core value of threitol enantiomers lies in their predictable stereochemistry. The selection of either the D- or L-isomer provides access to one of two enantiomeric series of products, a fundamental concept in asymmetric synthesis. While both are versatile, their documented applications show distinct areas of emphasis.

Threitol Derivatives as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[4] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The C₂-symmetric diol structure of threitol is an excellent starting point for designing such auxiliaries.

While both enantiomers can serve this purpose, the choice depends entirely on the desired configuration of the final product. For instance, an auxiliary derived from (-)-D-threitol will induce the formation of one enantiomer, while the corresponding auxiliary from (+)-L-threitol will produce the opposite enantiomer under identical reaction conditions.

Auxiliary TypeStarting MaterialTypical ReactionExpected Outcome
Chiral Acetal(-)-D-ThreitolAsymmetric Aldol AdditionAccess to (R)-configured products
Chiral Acetal(+)-L-ThreitolAsymmetric Aldol AdditionAccess to (S)-configured products
Oxazolidinone Analogue(-)-D-ThreitolAsymmetric AlkylationDirects stereochemistry based on the (2R,3R) scaffold
Oxazolidinone Analogue(+)-L-ThreitolAsymmetric AlkylationDirects stereochemistry based on the (2S,3S) scaffold

The primary utility is not that one is inherently "better," but that together they provide a complete toolkit for accessing either enantiomer of a target molecule with high diastereoselectivity.

Cornerstones of Chiral Ligand Design

Perhaps the most prominent application of threitol derivatives is in the synthesis of chiral ligands for transition-metal-catalyzed reactions.[5][6] Their C₂ symmetry is highly desirable for creating a well-defined and effective chiral pocket around the metal center, leading to high enantioselectivity in reactions like hydrogenation, hydroformylation, and cross-coupling.[7]

(-)-D-Threitol, derived from the more abundant D-tartaric acid, has historically been more common in ligand synthesis, with the archetypal example being DIOP (DIphosphine, an O-isopropylidene protected derivative). However, the availability of (+)-L-threitol from L-tartaric acid allows for the synthesis of the enantiomeric ligand, providing access to the opposite product enantiomer—a critical capability in pharmaceutical development.

Experimental Protocol: Synthesis of a Threitol-Derived Diphosphine Ligand (DIOP Analogue)

This protocol outlines the synthesis of a C₂-symmetric diphosphine ligand starting from (+)-L-threitol. The same procedure using (-)-D-threitol would yield the enantiomeric ligand.

Step 1: Acetonide Protection of (+)-L-Threitol

  • To a solution of (+)-L-threitol (1 eq.) in anhydrous acetone, add 2,2-dimethoxypropane (2.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 2,3-O-isopropylidene-L-threitol.

    • Causality: The acetonide group protects the central C2 and C3 hydroxyls, allowing for selective functionalization of the terminal C1 and C4 hydroxyls. 2,2-dimethoxypropane acts as both a reagent and a water scavenger.

Step 2: Tosylation of the Terminal Hydroxyls

  • Dissolve the protected threitol (1 eq.) in anhydrous pyridine or dichloromethane with triethylamine (3 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 2.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the ditosylate.

    • Causality: Tosylation converts the terminal hydroxyls into excellent leaving groups (tosylates) for the subsequent nucleophilic substitution with the phosphide anion.

Step 3: Nucleophilic Substitution with Diphenylphosphine

  • Prepare a solution of lithium diphenylphosphide (LiPPh₂) by adding n-butyllithium (2.1 eq.) to a solution of diphenylphosphine (2.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (Argon or Nitrogen).

  • Add the ditosylate (1 eq.) dissolved in anhydrous THF to the LiPPh₂ solution at 0 °C.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Carefully quench the reaction with degassed water.

  • Extract the product with degassed ethyl acetate. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify by recrystallization or chromatography under inert conditions to yield the final diphosphine ligand.

    • Causality: The highly nucleophilic phosphide anion displaces the tosylate groups via an Sₙ2 reaction, forming the critical C-P bonds.[8] The reaction must be conducted under inert conditions as phosphines are readily oxidized by air.[5]

G cluster_steps Synthetic Workflow L_Threitol (+)-L-Threitol (2S,3S) Protection Step 1: Protection of 2,3-Diol (e.g., Acetonide) L_Threitol->Protection D_Threitol (-)-D-Threitol (2R,3R) D_Threitol->Protection Activation Step 2: Activation of 1,4-Diols (e.g., Tosylation) Protection->Activation Functionalization Step 3: Functionalization (e.g., Nucleophilic Substitution) Activation->Functionalization Ligands Chiral Ligands (e.g., Diphosphines) Functionalization->Ligands Auxiliaries Chiral Auxiliaries Functionalization->Auxiliaries Intermediates Pharmaceutical Intermediates Functionalization->Intermediates

Chiral Building Blocks for Pharmaceuticals and Natural Products

The ultimate goal of asymmetric synthesis is often the creation of biologically active molecules. Both D- and L-threitol serve as chiral precursors for such targets.

  • (-)-D-Threitol: This enantiomer is a documented precursor in the synthesis of certain drugs.[2] For example, it can be used as a starting material for suxamethonium, an anticancer agent.[2][9] Its derivatives have also been explored for antimicrobial properties.[2][10] The natural occurrence of D-threitol in some fungi and insects highlights its biological relevance.[1][2]

  • (+)-L-Threitol: L-Threitol is also a versatile chiral building block for pharmaceuticals, particularly in producing antiviral agents.[11] Its C₂ symmetry has been exploited to create chiral α,ω-diaminoethers, which are precursors for macrocyclic compounds with applications in molecular recognition and binding.[12]

The choice between D- and L-threitol is dictated by the stereochemistry of the target molecule. The four-carbon backbone with its two defined stereocenters can be incorporated directly into the final structure, significantly simplifying the synthetic route and avoiding costly and often inefficient resolution steps.

Application AreaStarting EnantiomerExample Product/TargetReference
Anticancer Drug Precursor(-)-D-ThreitolSuxamethonium[2][9]
Antiviral Agent Synthesis(+)-L-ThreitolVarious therapeutic drugs[11]
Macrocycle Synthesis(+)-L-ThreitolChiral α,ω-diaminoethers[12]
Immune System ModulationThreitol ScaffoldThreitol Ceramide (ThrCer)[10]

Logical Framework: Accessing Enantiomeric Worlds

The fundamental comparison between D- and L-threitol derivatives is not about which is superior, but about the complementary nature of the "chiral information" they provide. A synthetic route developed with a D-threitol derivative to produce a product with an (R,R) configuration can be mirrored using the corresponding L-threitol derivative to access the (S,S) product. This is invaluable for structure-activity relationship (SAR) studies in drug discovery, where both enantiomers of a potential drug are often required for biological evaluation.

G D_Threitol (-)-D-Threitol (2R, 3R) D_Ligand Ligand-D D_Threitol->D_Ligand forms D_Product Product-R D_Ligand->D_Product catalyzes L_Product Product-S L_Threitol (+)-L-Threitol (2S, 3S) L_Ligand Ligand-L L_Threitol->L_Ligand forms L_Ligand->L_Product catalyzes Prochiral Prochiral Substrate Prochiral->D_Product Asymmetric Transformation Prochiral->L_Product Asymmetric Transformation

Conclusion

The synthetic utility of (+)-L-threitol and (-)-D-threitol derivatives is extensive and complementary. As C₂-symmetric chiral building blocks, they offer a reliable and predictable platform for asymmetric synthesis.

  • (-)-D-Threitol is well-established as a precursor for chiral auxiliaries, ligands, and specific anticancer agents. Its natural abundance and historical precedent have led to its wide documentation in chemical literature.

  • (+)-L-Threitol provides the crucial enantiomeric counterpart. Its derivatives are essential for synthesizing the opposite enantiomers of ligands and target molecules, making it indispensable for modern pharmaceutical research and total synthesis.

The choice between these enantiomers is a strategic one, dictated by the desired absolute configuration of the final product. For researchers in drug development and organic synthesis, having access to robust synthetic routes starting from both D- and L-threitol is not a matter of redundancy, but a requirement for the comprehensive exploration of chiral chemical space.

References

A Senior Application Scientist's Guide to Alternative Chiral Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving drug and an inert compound, the choice of a chiral ligand is paramount. For decades, C2-symmetric diols like 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) have been the undisputed workhorses, facilitating a vast array of stereoselective transformations.[1] Their rigid backbones and predictable coordination chemistry have provided a solid foundation for the field.

However, the ever-increasing complexity of molecular targets and the demand for higher efficiency and broader substrate scope necessitate a continuous evolution of the catalytic toolbox. Researchers have found that the chiral pockets created by traditional diols are not always optimal. This has spurred the design and synthesis of alternative chiral diols, engineered to offer distinct steric and electronic environments, ultimately leading to superior performance in challenging reactions.

This guide provides an in-depth comparison of several prominent classes of alternative chiral diols: the vaulted biaryls VAPOL and VANOL , the spirocyclic ligand SPINOL , and the partially hydrogenated H8-BINOL . We will explore the design rationale behind these ligands, present comparative experimental data, and provide detailed protocols to illustrate their practical application.

The Next Generation of Axially Chiral Diols: Structure and Rationale

The limitations of BINOL, while minor in many contexts, often relate to the relatively open space around the catalytic metal center.[2] The alternative diols discussed here were rationally designed to create more defined and sterically demanding chiral environments.

  • SPINOL (1,1′-Spirobiindane-7,7′-diol): This ligand features a rigid spirocyclic core, which locks the two indane units and their associated hydroxyl groups into a highly organized and constrained conformation.[3] This rigidity is key to creating a well-defined chiral pocket, essential for high enantioselectivity.[3] Its status as a "privileged chiral ligand" stems from its successful use in synthesizing a multitude of other effective catalysts, most notably chiral phosphoric acids (CPAs).[3][4][5]

  • VAPOL (Vaulted Biaryl Ligand) and VANOL: The design philosophy behind these "vaulted" biaryls was to move the annulated benzene rings from the "back" of the biaryl axis (as in BINOL) to the "front," effectively building a deeper chiral pocket or "vault" around the active site.[2] This architecture provides enhanced steric shielding, which can be crucial for controlling the approach of substrates to the catalytic center.

  • H8-BINOL (5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol): As a partially hydrogenated analog of BINOL, H8-BINOL introduces sp3-hybridized carbons into its backbone. This seemingly simple modification has profound effects: it increases the ligand's steric bulk and, critically, alters the biaryl dihedral angle.[6][7] This change in geometry can lead to a more favorable transition state in certain reactions, resulting in significantly improved enantioselectivity compared to its aromatic parent.[6][8]

G cluster_0 Structural Comparison of Chiral Diols BINOL BINOL H8_BINOL H8-BINOL BINOL->H8_BINOL PartialH8_BINOLydrogenation SPINOL SPINOL BINOL->SPINOL Different Backbone (Spirocyclic) VAPOL VAPOL BINOL->VAPOL Structural Isomerism (Vaulted)

Caption: Key structural differences between traditional and alternative chiral diols.

Comparative Performance in Asymmetric Catalysis

The true measure of a ligand's utility lies in its performance. The following tables summarize experimental data from the literature, comparing these alternative diols against each other and the benchmark, BINOL, in key asymmetric transformations.

Table 1: Asymmetric Addition of Phenylacetylene to Benzaldehyde

The addition of alkynes to aldehydes is a fundamental C-C bond-forming reaction to generate chiral propargylic alcohols. This comparison highlights the impact of the ligand's dihedral angle and steric bulk on enantioselectivity.

Chiral Diol LigandCatalyst SystemYield (%)Enantiomeric Excess (ee%)Reference
(S)-BINOL derivativeTi(OiPr)₄ / ZnEt₂9185[7]
(S)-H₄BINOL derivativeTi(OiPr)₄ / ZnEt₂8555[7]
(S)-H8-BINOL derivative Ti(OiPr)₄ / ZnEt₂ 92 94 [7]

Insight: The data clearly shows the superiority of the H8-BINOL derivative in this transformation. The modified dihedral angle and increased steric hindrance of the H8-BINOL ligand create a more effective chiral environment for the titanium catalyst, leading to a significant enhancement in enantioselectivity over the parent BINOL system.[6][7]

Table 2: Asymmetric Diels-Alder Reaction (Cyclopentadiene + Methacrolein)

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters. The vaulted structure of VAPOL and VANOL was specifically designed to improve selectivity in such cycloadditions.

Chiral Diol LigandCatalyst SystemYield (%)Enantiomeric Excess (ee%)Reference
(R)-BINOLAlMe₃8678 (endo)[9]
(R)-VANOLAlMe₃8488 (endo)[9]
(R)-VAPOL AlMe₃ 95 98 (endo) [9]

Insight: Both vaulted biaryls, VANOL and VAPOL, outperform the standard BINOL ligand. The deeper chiral pocket of VAPOL, in particular, provides exceptional stereocontrol, affording the endo product with nearly perfect enantioselectivity.[9] This demonstrates the success of the vaulted biaryl design concept.

Table 3: Chiral Phosphoric Acid (CPA) Catalyzed Friedel-Crafts Reaction of Indole with an Aldimine

Chiral phosphoric acids derived from axially chiral diols are exceptional Brønsted acid catalysts. This comparison showcases the impact of the diol backbone on the acidity and catalytic pocket of the resulting CPA.

Diol Precursor for CPACatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Reference
(R)-BINOL59690[10]
(R)-SPINOL 5 99 96 [10]

Insight: The CPA derived from SPINOL demonstrates superior enantioselectivity compared to the analogous BINOL-derived catalyst. The rigid, well-defined spirocyclic backbone of SPINOL translates into a more organized and effective chiral environment in the phosphoric acid catalyst, leading to enhanced facial discrimination of the imine substrate.[10]

Experimental Protocols: From Synthesis to Application

To bridge theory and practice, this section provides detailed, self-validating methodologies for the synthesis and application of these advanced ligands.

Protocol 1: Phosphoric Acid-Catalyzed Asymmetric Synthesis of a SPINOL Derivative

This protocol is adapted from the work of Tan and coworkers and represents a state-of-the-art method for accessing enantiopure SPINOL derivatives without classical resolution.[4][11]

G Start Starting Material (Ketone Precursor) Reaction Reaction Vessel: - Substrate (1.0 equiv) - (S)-CPA Catalyst (1 mol%) - Toluene (0.1 M) - Stir at 40 °C, 24-48h Start->Reaction Workup Aqueous Workup: - Quench with sat. NaHCO₃ - Extract with EtOAc (3x) - Dry over Na₂SO₄ Reaction->Workup Purify Purification: - Concentrate in vacuo - Silica Gel Chromatography (Hexanes/EtOAc gradient) Workup->Purify Product Final Product ((R)-SPINOL Derivative) Purify->Product Analysis Analysis: - Yield Calculation - Chiral HPLC for ee% Product->Analysis

Caption: Workflow for the asymmetric synthesis of a SPINOL derivative.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketal substrate (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (S)-TRIP (0.002 mmol, 1 mol%).

  • Reaction: Add anhydrous toluene (2.0 mL) via syringe. Stir the resulting solution at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantiomerically enriched SPINOL product.

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality of Choices: The use of a chiral phosphoric acid as a Brønsted acid catalyst is key. It protonates the substrate, facilitating the cyclization cascade while its chiral backbone shields one face of the reactive intermediate, dictating the stereochemical outcome.[12] Toluene is chosen as a non-coordinating solvent to avoid interference with the catalyst-substrate interaction. A low catalyst loading (1 mol%) demonstrates the high efficiency of the catalytic system.[4][11]

Protocol 2: H8-BINOL-Ti Catalyzed Asymmetric Addition of Phenylacetylene to Benzaldehyde

This protocol, based on the findings of Pu and coworkers, illustrates the practical use of an H8-BINOL-based catalyst in a stereoselective C-C bond formation.[7]

Step-by-Step Methodology:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under argon, dissolve (S)-H8-BINOL derivative (0.044 mmol, 22 mol%) in anhydrous THF (1.0 mL). Add Ti(OiPr)₄ (0.04 mmol, 20 mol%) and stir the mixture at room temperature for 1 hour.

  • Reagent Addition: To the freshly prepared catalyst solution, add a solution of ZnEt₂ (1.0 M in hexanes, 0.4 mmol, 2.0 equiv). Stir for 10 minutes.

  • Reaction Initiation: Add phenylacetylene (0.3 mmol, 1.5 equiv) to the mixture, followed by benzaldehyde (0.2 mmol, 1.0 equiv).

  • Incubation: Stir the reaction mixture at room temperature. Monitor the consumption of the aldehyde by TLC.

  • Quenching: Upon completion, carefully quench the reaction by slow addition of 1 M HCl (5 mL) at 0 °C.

  • Extraction: Extract the mixture with diethyl ether (3 x 15 mL).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate) to yield the chiral propargylic alcohol.

  • Analysis: Determine the isolated yield and measure the enantiomeric excess by chiral HPLC.

Causality of Choices: The pre-complexation of the H8-BINOL ligand with Ti(OiPr)₄ forms the active Lewis acidic chiral catalyst. ZnEt₂ acts as an activator and is involved in the transmetalation with phenylacetylene to generate the nucleophilic zinc acetylide species. The H8-BINOL ligand's unique geometry and sterics are crucial for organizing the transition state assembly of the titanium center, aldehyde, and zinc acetylide, thereby ensuring high facial selectivity during the nucleophilic attack.[7]

Conclusion and Future Directions

The field continues to evolve, with current research exploring non-biaryl atropisomers, such as those with C-N chiral axes, as novel scaffolds for ligand design.[13][14][15] These new frontiers promise to deliver catalysts with unique properties and even greater control over stereochemistry. For researchers in academia and industry, a deep understanding of the diverse chiral diol landscape is essential for the rational design of efficient and selective synthetic routes to the complex chiral molecules that shape our world.

References

Tartaric Acid vs. Threitol: A Comparative Guide for Chiral Sources in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral starting material is a critical decision that profoundly influences the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the myriad of options available from the chiral pool, C4 carbohydrate-derived synthons, particularly tartaric acid and threitol, stand out for their accessibility, versatility, and well-defined stereochemistry. This guide provides an in-depth, objective comparison of these two cornerstone chiral sources, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Power of the Chiral Pool

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, terpenes, and carbohydrates.[1][2][3] Utilizing these building blocks in synthesis is an economical and efficient strategy to introduce chirality, as the stereocenters are pre-installed by nature.[4] Tartaric acid and threitol, both possessing a C4 backbone with C2 symmetry, are exemplary members of this pool, offering a robust platform for the synthesis of complex chiral molecules.[5][6]

Tartaric Acid: A Workhorse in Asymmetric Synthesis

Naturally occurring L-(+)-tartaric acid, a byproduct of winemaking, is an inexpensive and abundant chiral building block.[7][8] Its diacid and diol functionalities provide multiple handles for chemical manipulation, making it a versatile tool in the synthetic chemist's arsenal.[9][10]

Applications in Asymmetric Catalysis and as a Chiral Auxiliary

Tartaric acid derivatives have been extensively developed as chiral ligands for a wide range of metal-catalyzed asymmetric transformations, including aldol reactions, Diels-Alder reactions, and hydrogenations.[9][10] Structural modifications at the carboxylic acid and hydroxyl groups have led to the creation of highly selective chiral auxiliaries and organocatalysts.[10][11]

A landmark application of tartaric acid is in the Sharpless Asymmetric Epoxidation , a highly reliable and enantioselective method for converting primary and secondary allylic alcohols to 2,3-epoxyalcohols.[12][13][14] The catalyst, formed in situ from titanium tetra(isopropoxide) and a dialkyl tartrate (typically diethyl tartrate, DET), creates a chiral environment that directs the epoxidation to a specific face of the alkene.[15] The predictability of the stereochemical outcome, based on the chirality of the tartrate ligand used, is a key advantage of this methodology.[12]

Sharpless_Epoxidation

Use as a Chiral Resolving Agent

The diacid functionality of tartaric acid allows it to form diastereomeric salts with racemic amines and other basic compounds.[16] These diastereomeric salts often exhibit different solubilities, enabling their separation by fractional crystallization. Modified tartaric acid derivatives, such as O,O'-dibenzoyl-L-tartaric anhydride, have been shown to be effective chiral resolving agents for alcohols and amines.[9]

Threitol: A Versatile C4 Chiral Building Block

Threitol, a four-carbon sugar alcohol, can be readily synthesized from tartaric acid, preserving the C2 symmetry and stereochemical integrity.[17][18][19] Its two primary and two secondary hydroxyl groups offer distinct reactivity profiles, allowing for selective functionalization.

Synthesis of Chiral Ligands and Auxiliaries

Protected threitol derivatives serve as valuable scaffolds for the synthesis of chiral ligands for asymmetric catalysis. For instance, the vicinal diols can be converted into cyclic acetals or ketals, providing a rigid framework. The remaining primary hydroxyl groups can then be further functionalized to introduce phosphine, amine, or other coordinating groups.[20] This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in various transformations.

Application as a Chiral Template

The well-defined stereochemistry of threitol makes it an excellent chiral template for directing the stereochemical outcome of reactions. By temporarily attaching a substrate to the threitol backbone, subsequent reactions can be guided to occur on a specific face of the molecule. This "chiral auxiliary" approach is a powerful strategy for controlling stereochemistry in complex molecule synthesis.[21]

Threitol_Synthesis_Logic

Head-to-Head Comparison: Performance in Asymmetric Synthesis

The choice between tartaric acid and threitol derivatives often depends on the specific transformation and the desired outcome. The following table summarizes key performance indicators for representative applications.

FeatureTartaric Acid DerivativesThreitol Derivatives
Primary Application Chiral ligands (e.g., Sharpless Epoxidation), resolving agents, organocatalysts.[9][10][12]Chiral ligands, chiral auxiliaries, and templates.[20]
Key Functional Groups Carboxylic acids, hydroxyls.[9]Primary and secondary hydroxyls.[17]
Enantioselectivity Often >90% ee in optimized reactions like Sharpless Epoxidation.[12]Can achieve high enantioselectivity depending on the ligand design and reaction.[22][23]
Diastereoselectivity High diastereoselectivity is achievable, for instance, in Evans-type aldol reactions using tartrate-derived auxiliaries.[21]Can provide excellent diastereocontrol when used as a chiral template.[24]
Reaction Scope Broad applicability in oxidations, reductions, and C-C bond-forming reactions.[9][10]Versatile for a range of metal-catalyzed reactions and substrate-controlled syntheses.[25][26]
Cost & Availability L-(+)-Tartaric acid is inexpensive and readily available.[7]Synthesized from tartaric acid, so availability is linked.[17][18]

Mechanistic Insights: The Origin of Stereocontrol

The stereochemical control exerted by tartaric acid and threitol derivatives stems from their rigid, C2-symmetric structures.

  • Tartaric Acid Derivatives in Catalysis: In the Sharpless epoxidation, the tartrate ester forms a bidentate chelate with the titanium center, creating a well-defined chiral pocket.[13] The allylic alcohol substrate coordinates to the titanium, and the t-butyl hydroperoxide oxidant is delivered to one face of the alkene, dictated by the steric environment of the tartrate ligand.

  • Threitol-Based Ligands and Auxiliaries: The rigidity of protected threitol scaffolds is key to their effectiveness. When used as a backbone for bidentate ligands (e.g., phosphines), the fixed spatial arrangement of the coordinating atoms creates a chiral environment around the metal center, influencing the approach of the substrate. As a chiral auxiliary, the threitol moiety sterically blocks one face of the attached substrate, forcing reagents to approach from the less hindered side.

Practical Considerations and Experimental Protocols

The successful application of these chiral sources requires careful consideration of reaction conditions and procedural details.

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a classic example of the use of a tartaric acid derivative to achieve high enantioselectivity.[14]

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH) in decane

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves

Procedure:

  • To a stirred suspension of activated 4Å molecular sieves in anhydrous DCM at -20 °C, add (+)-DET followed by Ti(OiPr)4.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of geraniol in DCM dropwise.

  • Add t-BuOOH in decane dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Filter the mixture through Celite® and wash the filter cake with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired (2S,3S)-2,3-epoxygeraniol.

Rationale: The use of molecular sieves is crucial to remove any water, which would otherwise deactivate the titanium catalyst.[13] The low temperature (-20 °C) enhances the enantioselectivity by favoring the desired transition state.

Protocol 2: Synthesis of a Chiral Diphosphine Ligand from L-Threitol

This protocol illustrates the conversion of threitol into a valuable chiral ligand.

Materials:

  • L-Threitol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic)

  • Toluene, anhydrous

  • Triethylamine

  • Methanesulfonyl chloride

  • Potassium diphenylphosphide (KPPh2)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Protection: Reflux a solution of L-threitol and 2,2-dimethoxypropane in anhydrous toluene with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of methanol. After completion, neutralize with triethylamine, and purify to obtain (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol.

  • Mesylation: To a cooled (0 °C) solution of the diol and triethylamine in anhydrous DCM, add methanesulfonyl chloride dropwise. Stir until the reaction is complete (monitored by TLC). Work up to isolate the dimesylate.

  • Phosphination: To a solution of the dimesylate in anhydrous THF at 0 °C, add a solution of KPPh2 in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Purify to obtain the chiral diphosphine ligand, (4R,5R)-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP analogue).

Rationale: The protection of the vicinal diols as an acetonide provides a rigid scaffold and differentiates the primary hydroxyl groups for subsequent functionalization. Mesylation activates the primary hydroxyls for nucleophilic substitution by the phosphide nucleophile.

Conclusion

Both tartaric acid and threitol are invaluable chiral sources in organic synthesis, each with its own set of strengths and applications. Tartaric acid excels as a source for powerful chiral ligands, exemplified by its role in the Sharpless epoxidation, and as an effective resolving agent. Threitol, readily derived from tartaric acid, provides a versatile and rigid scaffold for the construction of a wide array of chiral ligands and auxiliaries, offering excellent control over stereochemistry in a variety of transformations. The choice between these two C4 building blocks will ultimately be guided by the specific synthetic challenge at hand, with this guide serving as a foundational resource for making an informed decision.

References

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Threitol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

The unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern chemical and pharmaceutical research. For molecules like threitol, which possesses two stereogenic centers, this determination is critical as different stereoisomers can exhibit vastly different biological activities and pharmacological profiles.[1][2] Reaction products derived from threitol scaffolds are common in drug discovery, and confirming their three-dimensional structure is a non-negotiable step in advancing a lead candidate.

This guide provides an in-depth comparison of the principal analytical methodologies for assigning the absolute configuration of threitol derivatives. It moves beyond a simple listing of techniques to explore the causal underpinnings of each method, offering field-proven insights into their application, strengths, and limitations. Each protocol is presented as a self-validating system, ensuring that researchers can approach this critical analytical challenge with confidence and scientific rigor.

Methodology Comparison at a Glance

The choice of method is dictated by the physical state of the sample, the quantity available, the presence of specific functional groups, and the desired level of certainty. The following table provides a high-level comparison to guide your initial selection.

FeatureX-ray Crystallography (Anomalous Dispersion)NMR Spectroscopy (Mosher's Ester Analysis)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD) / Snatzke's Method
Principle Direct 3D structure determination via X-ray diffraction from a single crystal, using anomalous dispersion effects.[3][4]Formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra reveal the stereochemistry at the reaction site.[5]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]Measures differential absorption of polarized UV-Vis light by a chromophore (native or induced). Snatzke's method induces a chromophore via complexation.[6][7]
Sample Phase Solid (High-quality single crystal)SolutionSolutionSolution
Sample Amount µg to mg scale1-5 mg per diastereomeric ester1-10 mg0.1-1 mg/mL
Experimental Time Days to weeks (crystal growth dependent)4-6 hours over 1-2 daysHours to a dayHours
Accuracy High (Definitive "Gold Standard")[1][8]High, dependent on clear chemical shift differences and correct conformational analysis.High, with reliable computational correlation.[9][10]High for suitable systems; empirical rules can have exceptions.
Key Requirement High-quality single crystal. An anomalous scatterer (atom heavier than oxygen) is beneficial but not always essential with modern diffractometers.[11]Derivatizable hydroxyl groups.[12]IR active vibrational modes.ECD: A UV-Vis chromophore. Snatzke's: A vicinal diol moiety.[6]
Primary Output 3D molecular structure, Flack parameter.[13]Δδ (δS - δR) values for diastereomers.[12]VCD spectrum for comparison with DFT calculations.[14]Circular dichroism spectrum (Cotton effect).[]

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the unequivocal gold standard for determining absolute configuration.[1][8] It directly visualizes the electron density of atoms in a crystalline lattice, providing a complete and unambiguous 3D structure.

Causality and Scientific Principle

While a standard diffraction experiment reveals the connectivity and relative configuration of stereocenters, it cannot distinguish between a molecule and its mirror image (enantiomers). The determination of absolute configuration hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[4][16]

When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a small, element-specific phase shift occurs in the scattered X-rays.[16] This effect breaks Friedel's Law, which states that the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l) are equal. In the presence of an anomalous scatterer, these "Bijvoet pairs" will have slightly different intensities.[11] By measuring these subtle differences, the crystallographic software can determine the correct handedness of the entire structure.

Historically, this required a "heavy atom" (e.g., S, Cl, Br) to produce a measurable signal. However, with modern high-flux X-ray sources and sensitive detectors, it is often possible to determine the absolute configuration of organic molecules containing only C, H, N, and O atoms, using the weak anomalous scattering from oxygen.[17]

Experimental Protocol & Validation

xray_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystallization 1. Grow Single Crystal (Vapor diffusion, slow evaporation) Mounting 2. Mount Crystal (Cryo-loop) Crystallization->Mounting DataCollection 3. Data Collection (Diffractometer) Mounting->DataCollection Solve 4. Solve Structure (Phase problem) DataCollection->Solve Refine 5. Refine Model (Least-squares) Solve->Refine Flack 6. Determine Flack Parameter (Validate Absolute Configuration) Refine->Flack Result Unambiguous 3D Structure Flack->Result

Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.

  • Crystallization: The most challenging step. The threitol derivative must be induced to form a single, high-quality crystal (typically 0.1-0.3 mm). This often requires screening various solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion). For difficult-to-crystallize oils, co-crystallization with a chaperone molecule can be employed.[18]

  • Data Collection: The crystal is mounted and cooled in a cryostream on a diffractometer. A full sphere of diffraction data is collected, ensuring that Bijvoet pairs are measured accurately.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map, which is then refined to yield the final molecular structure.

  • Validation via the Flack Parameter: The internal validation of absolute structure comes from the Flack parameter. This value is refined against the diffraction data and should converge to:

    • ~0.0 (with a small error): The assigned absolute configuration is correct.

    • ~1.0 (with a small error): The assigned configuration is incorrect and should be inverted.

    • ~0.5: The crystal is a racemic twin, or the anomalous signal is too weak for a conclusive assignment.

NMR Spectroscopy: Probing Configuration in Solution

For threitol derivatives that are oils or resist crystallization, NMR spectroscopy offers powerful solution-state alternatives. The most robust of these is the Mosher ester analysis.[]

A. Mosher's Ester Analysis

This method converts the enantiomeric threitol derivative into a pair of diastereomers by chemical derivatization. Diastereomers have distinct physical properties, including unique NMR spectra, which can be systematically analyzed.[12][5][19]

Causality and Scientific Principle

The protocol involves reacting the hydroxyl groups of the threitol derivative with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[12] This creates a pair of diastereomeric di-MTPA esters. The key to the analysis lies in the predictable anisotropic effect of the MTPA phenyl ring. In the most stable, extended conformation, the phenyl group and the trifluoromethyl group of the MTPA reagent orient themselves specifically relative to the threitol backbone.[20] This places certain protons on one side of the threitol chain in the shielding cone of the phenyl ring (shifting them upfield, to lower ppm) and protons on the other side in a deshielding region.

By preparing both the (R)- and (S)-MTPA esters and subtracting the chemical shifts (Δδ = δS-ester - δR-ester), a clear pattern emerges. Protons on one side of the molecule will have positive Δδ values, while those on the other will have negative Δδ values. This pattern directly maps the absolute configuration of the carbinol centers.[21][22]

mosher_workflow cluster_synthesis Derivatization cluster_nmr NMR Analysis cluster_interp Interpretation Analyte Threitol Derivative (Unknown Configuration) EsterR 1a. React with (R)-MTPA-Cl Analyte->EsterR EsterS 1b. React with (S)-MTPA-Cl Analyte->EsterS NMR_R 2a. Acquire 1H NMR of (R)-ester EsterR->NMR_R NMR_S 2b. Acquire 1H NMR of (S)-ester EsterS->NMR_S Assign 3. Assign Resonances (COSY, HSQC may be needed) NMR_R->Assign NMR_S->Assign Calc 4. Calculate Δδ = δS - δR for all assigned protons Assign->Calc Model 5. Apply Conformational Model Calc->Model AssignConfig 6. Assign Absolute Configuration Model->AssignConfig Result Assigned Configuration AssignConfig->Result

Caption: Experimental Workflow for Mosher's Ester Analysis.

Experimental Protocol & Validation
  • Esterification: In two separate vials, react ~1-2 mg of the enantiopure threitol derivative with (R)-MTPA chloride and (S)-MTPA chloride, respectively, typically using a base like DMAP or pyridine. Ensure the reaction goes to completion to form the di-esters.

  • NMR Acquisition: Acquire high-resolution 1H NMR spectra for both crude diastereomeric ester products in the same solvent (e.g., CDCl3). It is critical that the experimental conditions are identical.

  • Spectral Assignment: Carefully assign all relevant proton signals for both diastereomers. For complex spectra, 2D NMR experiments like COSY and HSQC are invaluable.

  • Calculate Δδ: Create a table of chemical shifts for the assigned protons in the (S)-ester and the (R)-ester. Calculate the difference: Δδ = δ(S) - δ(R).

  • Data Interpretation: Partition the molecule into two groups of protons (L1 and L2) on either side of the carbinol center. According to the established model, if the configuration is (R), protons in L1 will have Δδ > 0 and protons in L2 will have Δδ < 0. The opposite is true for an (S) configuration. The consistency of the signs across multiple protons provides a self-validating system.

B. J-based Configuration Analysis

For acyclic systems like threitol, the relative configuration can be determined without derivatization by analyzing NMR spin-spin coupling constants (J-values).[23][24] The magnitude of vicinal proton-proton (³JHH) and carbon-proton (²,³JCH) coupling constants is dependent on the dihedral angle between the coupled nuclei. By measuring a set of these J-values, the predominant staggered rotamer of the C-C backbone can be identified, which in turn defines the relative stereochemistry (e.g., syn vs. anti). While this method does not directly yield the absolute configuration, it provides powerful constraints that, when combined with knowledge of an asymmetric synthesis pathway or a single known stereocenter, can lead to an unambiguous assignment.

Chiroptical Methods: The Power of Polarized Light

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are highly sensitive and work on samples in solution.

A. Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of traditional electronic circular dichroism (ECD). It measures the difference in absorbance of left- and right-circularly polarized IR light at the frequencies of fundamental vibrational transitions.[25][9]

Causality and Scientific Principle

Every chiral molecule possesses a unique VCD spectrum, which is exquisitely sensitive to its absolute configuration. Unlike ECD, VCD does not require a UV-Vis chromophore, making it applicable to nearly any organic molecule, including threitol itself.[9] The method's power comes from the direct comparison of an experimental VCD spectrum with a spectrum predicted by quantum mechanical calculations (specifically, Density Functional Theory, or DFT).[1][10]

The validation is robust: if the experimental spectrum of your sample matches the calculated spectrum for the (R,R)-enantiomer in both sign and relative intensity, the assignment is confirmed. If it matches the mirror image of the calculated spectrum, the sample is the (S,S)-enantiomer.[14]

Experimental Protocol & Validation
  • Experimental Spectrum: Dissolve 5-10 mg of the threitol derivative in a suitable solvent (e.g., CDCl3) and acquire the VCD and IR spectra on a specialized VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., R,R-threitol derivative) to identify all low-energy conformers.

    • For each conformer, perform a DFT geometry optimization and frequency calculation.

    • Calculate the VCD rotational strengths for each vibrational mode.

    • Generate a final, Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Visually and statistically compare the experimental spectrum to the calculated spectrum. A high degree of correlation confirms the absolute configuration of the enantiomer used in the calculation.

B. Electronic Circular Dichroism (ECD) & Snatzke's Method

ECD measures differential absorption in the UV-Visible range and requires the presence of a chromophore.[] While threitol itself is not suitable for ECD, its derivatives might be. A more powerful approach for diols like threitol is an induced ECD method developed by Snatzke.[6][7]

This method involves the in-situ formation of a complex between the 1,2-diol moiety of the threitol derivative and dimolybdenum tetraacetate, Mo₂(OAc)₄. This complex acts as a chromophore, exhibiting intense Cotton effects in the CD spectrum around 300-400 nm.[7] An empirical rule correlates the sign of the observed Cotton effects with the torsion angle of the O-C-C-O unit of the diol. A positive torsion angle (right-handed screw) gives a specific CD signature, while a negative torsion angle (left-handed screw) gives the mirror-image signature.[6] This allows for a rapid and sensitive determination of the absolute configuration of the diol subunit using only a small amount of material.

Conclusion

The determination of absolute configuration is a multifaceted challenge that can be approached with several orthogonal and highly reliable techniques.

  • X-ray crystallography , when applicable, provides the most definitive and complete structural information.

  • Mosher's ester analysis by NMR is a robust and reliable solution-state method that is invaluable when single crystals cannot be obtained.

  • Vibrational Circular Dichroism has emerged as a powerful and broadly applicable technique that bridges the gap, providing unambiguous solution-state assignment through a combination of measurement and computation.

  • Induced ECD methods like Snatzke's offer a rapid and sensitive tool specifically for diol-containing structures such as threitol.

As Senior Application Scientists, we recommend a multi-pronged approach where feasible. Corroborating an assignment from a solution-state method like VCD or Mosher's analysis with the definitive structure from X-ray crystallography represents the highest standard of chemical characterization, providing the unshakeable confidence needed to advance promising molecules through the development pipeline.

References

A Comparative Guide to the Synthesis of (+)-2,3-O-Isopropylidene-L-threitol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical and fine chemical synthesis, the chiral building block (+)-2,3-O-Isopropylidene-L-threitol is a valuable intermediate. Its stereochemically defined structure makes it a cornerstone in the synthesis of a variety of complex molecules. This guide provides an in-depth cost-benefit analysis of the two primary synthetic routes to this versatile compound, offering a practical comparison to inform your research and development decisions. We will delve into the classic approach starting from L-tartaric acid and an alternative route commencing with the readily available D-mannitol.

Route 1: The Classic Pathway from L-Tartaric Acid

The synthesis of this compound from L-tartaric acid is a well-established and widely documented method. This route leverages the inherent chirality of L-tartaric acid to construct the target molecule. The overall transformation involves two key stages: the formation of a protected diester intermediate, followed by its reduction.

Workflow for the L-Tartaric Acid Route

cluster_0 Route 1: L-Tartaric Acid A L-Tartaric Acid B Diethyl L-tartrate A->B Esterification (Ethanol, H+) C Diethyl 2,3-O-isopropylidene-L-tartrate B->C Acetalization (2,2-Dimethoxypropane, PTSA) D This compound C->D Reduction (NaBH4, Ethanol) cluster_1 Route 2: D-Mannitol E D-Mannitol F 1,2:5,6-Di-O-isopropylidene-D-mannitol E->F Acetalization (Acetone, ZnCl2 or PTSA) G 2,3-O-Isopropylidene-D-glyceraldehyde F->G Oxidative Cleavage (NaIO4 or Pb(OAc)4) H This compound G->H Reduction & Stereochemical Inversion

A Comparative Performance Review of Catalysts Derived from (+)-2,3-O-Isopropylidene-L-threitol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis. The selection of an effective chiral catalyst is paramount to achieving high stereoselectivity, yield, and overall efficiency. This guide provides an in-depth comparative analysis of catalysts derived from the readily available and versatile chiral building block, (+)-2,3-O-Isopropylidene-L-threitol. This scaffold has given rise to two prominent classes of catalysts: threitol-based crown ethers and α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs).

Herein, we will objectively evaluate the performance of these catalysts in key asymmetric transformations, benchmarking them against established and contemporary alternatives. Our analysis is grounded in experimental data, providing a clear rationale for catalyst selection and reaction design.

I. Threitol-Based Crown Ethers in Asymmetric Phase-Transfer Catalysis

Chiral crown ethers derived from this compound have emerged as powerful phase-transfer catalysts, particularly in carbon-carbon bond-forming reactions. Their unique ability to complex alkali metal cations in a chiral environment allows for the effective transfer of anionic nucleophiles into an organic phase, where they undergo highly enantioselective reactions.

A. Asymmetric Michael Addition of 2-Nitropropane to Chalcone

The asymmetric Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds is a fundamental transformation for the synthesis of valuable chiral building blocks. Threitol-based monoaza-15-crown-5 lariat ethers have demonstrated exceptional performance in this reaction.

Performance Comparison:

Catalyst ClassSpecific Catalyst ExampleYield (%)Enantiomeric Excess (ee, %)Reference
Threitol-based Crown Ether L-threitol-derived monoaza-15-crown-59090[1]
Cinchona Alkaloid-based PTCQuinine-derived quaternary ammonium saltHighup to 96[2]
BINOL-derived CatalystAza-crown ether-derived BINOLGood81-95[3]
Inositol-derived Crown Etherchiro-inositol-based 18-crown-6-up to 80[4]

Causality Behind Performance: The high enantioselectivity achieved with threitol-based crown ethers can be attributed to the rigid chiral cavity created by the threitol backbone. This pre-organized structure effectively shields one face of the enolate intermediate, directing the approach of the electrophile. The lariat sidearm on the nitrogen atom can further enhance stereocontrol through secondary interactions. In comparison, while cinchona alkaloid-based catalysts are highly effective, their mechanism often relies on hydrogen bonding interactions, which can be sensitive to substrate and solvent effects. BINOL and inositol-derived catalysts also provide effective chiral environments, but the modularity and straightforward synthesis of the threitol-based systems offer a practical advantage.

Experimental Protocol: Asymmetric Michael Addition with a Threitol-Based Crown Ether

A solution of the threitol-based crown ether catalyst (0.1 mmol) in toluene (5 mL) is treated with solid potassium carbonate (10 mmol). The mixture is stirred vigorously at room temperature for 30 minutes. Chalcone (1.0 mmol) and 2-nitropropane (2.0 mmol) are then added sequentially. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle for Asymmetric Michael Addition:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase K_base K⁺ Base⁻ Complex [Crown-K]⁺ Base⁻ K_base->Complex Phase Transfer Crown Threitol-Crown Crown->Complex Enolate Chiral Enolate Complex->Enolate Deprotonation Nucleophile Nucleophile (Nu⁻) Nucleophile->Enolate Product Chiral Product Enolate->Product Michael Addition Chalcone Chalcone Chalcone->Product Product->Crown Catalyst Regeneration

Caption: Phase-transfer catalytic cycle for asymmetric Michael addition.

B. Asymmetric Cyclopropanation of Chalcones

Threitol-based crown ethers also catalyze the asymmetric cyclopropanation of electron-deficient alkenes, such as chalcones, via a Michael-initiated ring-closure (MIRC) reaction.

Performance Comparison:

Catalyst ClassSpecific Catalyst ExampleYield (%)Enantiomeric Excess (ee, %)Reference
Threitol-based Crown Ether L-threitol-derived monoaza-15-crown-5up to 98up to 99[1]
Cinchona Alkaloid-based PTCOH-containing cinchona ammonium saltup to 98up to 91:9 e.r.[5]

Causality Behind Performance: In the MIRC reaction, the threitol-based crown ether effectively controls the stereochemistry of the initial Michael addition of a bromomalonate nucleophile. The subsequent intramolecular cyclization proceeds stereospecifically, translating the initial stereocontrol into the final cyclopropane product. The high yields and enantioselectivities underscore the catalyst's ability to operate efficiently in a tandem reaction sequence. Cinchona alkaloid-based catalysts with a free hydroxyl group have also proven effective, suggesting that hydrogen bonding plays a crucial role in organizing the transition state.[5]

Experimental Protocol: Asymmetric Cyclopropanation with a Threitol-Based Crown Ether

To a vigorously stirred solution of the threitol-based crown ether (0.05 mmol) and chalcone (0.5 mmol) in toluene (5 mL) at 0 °C is added a 50% aqueous solution of potassium carbonate (5 mmol). Diethyl bromomalonate (0.75 mmol) is then added dropwise over 1 hour. The reaction is stirred at 0 °C for 24 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired cyclopropane derivative. The enantiomeric excess is determined by chiral HPLC.

II. TADDOL-Derived Ligands in Asymmetric Transition-Metal Catalysis

TADDOLs, which are C₂-symmetric diols readily synthesized from this compound, serve as versatile chiral scaffolds for the preparation of a wide range of ligands for transition-metal-catalyzed asymmetric reactions. Their modular nature allows for fine-tuning of steric and electronic properties to achieve optimal performance.

A. Asymmetric Suzuki-Miyaura Coupling

The asymmetric Suzuki-Miyaura coupling is a powerful method for the construction of axially chiral biaryls, which are prevalent motifs in chiral ligands and pharmaceuticals. TADDOL-derived phosphonite ligands have shown promise in this challenging transformation.

Performance Comparison:

Ligand ClassSpecific Ligand ExampleYield (%)Enantiomeric Excess (ee, %)Reference
TADDOL-derived Phosphonite TADDOL-phosphoniteHighup to 96[6]
Biaryl PhosphinesSPhos98-[7]
Ferrocenyl PhosphinesJosiphos--[5]

Causality Behind Performance: TADDOL-derived phosphonites create a well-defined and sterically demanding chiral pocket around the metal center. This steric hindrance plays a crucial role in controlling the atroposelective reductive elimination step, which is often the enantioselectivity-determining step in asymmetric Suzuki-Miyaura couplings. The modularity of the TADDOL backbone allows for the synthesis of a library of ligands to screen for optimal performance with different substrates. While bulky biaryl phosphines like SPhos are highly effective for general Suzuki-Miyaura couplings, the tailored chiral environment of TADDOL-derived ligands can offer superior enantiocontrol in asymmetric variants.[7]

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling with a TADDOL-derived Phosphonite Ligand

In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), the TADDOL-derived phosphonite ligand (0.022 mmol), and the aryl halide (0.5 mmol). Toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The arylboronic acid (0.75 mmol) and a solution of potassium phosphate (1.5 mmol) in water (0.5 mL) are then added. The tube is sealed and heated at the desired temperature until the reaction is complete (monitored by GC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried, concentrated, and purified by chromatography to afford the axially chiral biaryl product. Enantiomeric excess is determined by chiral HPLC.

Proposed Catalytic Cycle for Asymmetric Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA PdII_1 Ar¹-Pd(II)L₂(X) OA->PdII_1 Transmetalation Transmetalation (Ar²-B(OR)₂) PdII_1->Transmetalation PdII_2 Ar¹-Pd(II)L*₂(Ar²) Transmetalation->PdII_2 RE Reductive Elimination (Stereodetermining) PdII_2->RE Product Ar¹-Ar² RE->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

B. Asymmetric Diboration of Alkenes

The enantioselective diboration of alkenes provides access to versatile chiral 1,2-bis(boronate) esters, which can be further functionalized to a variety of valuable chiral compounds. Platinum complexes of TADDOL-derived phosphonite ligands have proven to be highly effective for this transformation.

Performance Comparison:

Ligand ClassSpecific Ligand ExampleYield (%)Enantiomeric Excess (ee, %)Reference
TADDOL-derived Phosphonite TADDOL-phosphoniteHigh>95:5 e.r.[8]
Chiral Phosphoramidites-Goodup to 96[8]
Cobalt-based CatalystsIPO ligandHighHigh[9]

Causality Behind Performance: The Pt-catalyzed enantioselective diboration with TADDOL-derived phosphonite ligands proceeds with high efficiency and stereocontrol.[8] The chiral ligand environment dictates the facial selectivity of the diboron addition to the alkene. The resulting chiral 1,2-bis(boronate) esters are valuable synthetic intermediates due to the differential reactivity of the primary and secondary boronate esters. While other ligand classes and metal systems, such as cobalt catalysts with IPO ligands, have been developed for asymmetric hydroboration, the TADDOL-based platinum system is particularly effective for the diboration of terminal alkenes.[9]

Experimental Protocol: Platinum-Catalyzed Enantioselective Diboration of a Terminal Alkene

In a nitrogen-filled glovebox, a vial is charged with Pt(dba)₂ (0.01 mmol), the TADDOL-derived phosphonite ligand (0.022 mmol), and bis(pinacolato)diboron (0.55 mmol). Tetrahydrofuran (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The terminal alkene (0.5 mmol) is then added, and the vial is sealed and stirred at 60 °C for 12 hours. The reaction mixture is then cooled to room temperature and concentrated. The residue is purified by flash chromatography on silica gel to give the chiral 1,2-bis(boronate) ester. The enantiomeric excess can be determined after conversion to the corresponding 1,2-diol by oxidation.

III. Conclusion

Catalysts derived from this compound have established themselves as a valuable and versatile class of chiral inductors in asymmetric synthesis. Threitol-based crown ethers excel in phase-transfer catalysis, offering high enantioselectivity in Michael additions and cyclopropanations due to their well-defined chiral cavities. TADDOL-derived ligands, with their modular and sterically demanding C₂-symmetric backbone, have proven to be highly effective in a range of transition-metal-catalyzed reactions, including the challenging asymmetric Suzuki-Miyaura coupling and the enantioselective diboration of alkenes.

While a multitude of alternative catalysts exist for these transformations, the catalysts derived from this threitol scaffold offer a compelling combination of high performance, synthetic accessibility, and tunability. For researchers and drug development professionals, these catalysts represent a powerful tool for the efficient and stereoselective synthesis of complex chiral molecules. The choice of catalyst will ultimately depend on the specific substrate and desired transformation, but the threitol-derived systems should be considered as a primary option in the development of robust and scalable asymmetric processes.

IV. References

[10] A new generation of chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK-- [11] Recent advances in the use of chiral metal complexes with achiral ligands for application in asymmetric catalysis - RSC Publishing. --INVALID-LINK-- [6] Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. --INVALID-LINK-- [12] Recent developments on chiral P,S-type ligands and their applications in asymmetric catalysis | Scilit. --INVALID-LINK-- [13] Asymmetric Intramolecular Oxa-Michael Addition of ε- and ζ-Hydroxy-α,β-Unsaturated Esters Enabled by Chiral Crown Ether-Coordinated Potassium Base Catalysts | Organic Chemistry | ChemRxiv | Cambridge Open Engage. --INVALID-LINK-- [14] Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. --INVALID-LINK-- [15] Design of high-performance chiral phase-transfer catalysts with privileged structures - NIH. --INVALID-LINK-- [16] Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PubMed Central. --INVALID-LINK-- [17] A New Generation of Chiral Phase-Transfer Catalysts | Request PDF - ResearchGate. --INVALID-LINK-- [18] Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. --INVALID-LINK-- [19] A Minireview of Phase-Transfer Catalysis and Recent Trends. --INVALID-LINK-- [20] Synthesis of l -threitol-based crown ethers and their application as enantioselective phase transfer catalyst in Michael additions | Request PDF - ResearchGate. --INVALID-LINK-- [1] Synthesis of l-threitol-based crown ethers and their application as enantioselective phase transfer catalyst in Michael additions - PubMed. --INVALID-LINK-- [21] (PDF) Syntheses of simple TADDOL-like phosphite, phosphonite and phosphonate chiral ligands - ResearchGate. --INVALID-LINK-- [8] Platinum-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - Organic Syntheses. --INVALID-LINK-- [22] Using mechanistic and computational studies to explain ligand effects in the palladium-catalyzed aerobic oxidation of alcohols - PubMed. --INVALID-LINK-- [23] Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis - Benchchem. --INVALID-LINK-- [24] TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution - Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK-- [7] A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. --INVALID-LINK-- [25] TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL - Organic Syntheses Procedure. --INVALID-LINK-- [26] Comparison of reaction conversion and enantioselectivity of different... - ResearchGate. --INVALID-LINK-- [27] Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. --INVALID-LINK-- [28] Novel TADDOL‐derived α‐cationic phosphonite ligand in gold‐catalyzed... - ResearchGate. --INVALID-LINK-- [29] ChemInform Abstract: TADDOL-Derived Phosphonites, Phosphites, and Phosphoramidites in Asymmetric Catalysis - ResearchGate. --INVALID-LINK-- [30] Crown Ether-Derived Chiral BINOL: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones - NIH. --INVALID-LINK-- [31] TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing). --INVALID-LINK-- [32] Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed. --INVALID-LINK-- [3] Crown Ether-Derived Chiral BINOL: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones - PubMed. --INVALID-LINK-- [5] Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PubMed. --INVALID-LINK-- [33] Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. --INVALID-LINK-- [34] Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. --INVALID-LINK-- [35] The Asymmetric Michael Addition Reaction Using Chiral Imines - ResearchGate. --INVALID-LINK-- [36] Crown Ether-Derived Chiral BINOL: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones | ACS Omega - ACS Publications. --INVALID-LINK-- [37] Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design - PMC. --INVALID-LINK-- [9] Asymmetric cobalt catalysts for hydroboration of 1,1-disubstituted alkenes - RSC Publishing. --INVALID-LINK-- [2] Recyclable cinchona alkaloid catalyzed asymmetric Michael addition reaction - University of Massachusetts Boston. --INVALID-LINK-- [38] CROWN ETHERS: SYNTHESIS & APPLICATIONS - Jetir.Org. --INVALID-LINK-- [4] Synthesis of a novel crown ether derived from chiro-inositol and its catalytic activity on the asymmetric Michael addition - PubMed. --INVALID-LINK-- [39] Asymmetric Michael addition reaction. | Download Scientific Diagram - ResearchGate. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Chiral HPLC for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. A stark historical reminder of this is the thalidomide tragedy, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was a potent teratogen. This underscores the regulatory and scientific necessity for precise methods to separate and quantify enantiomers, a process for which High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) has become the gold standard.

This guide provides a comprehensive comparison of chiral HPLC methodologies for determining enantiomeric excess (e.e.), offering insights into the selection of chiral stationary phases, a systematic approach to method development, and a comparative analysis against alternative technologies. The content is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable chiral separation methods.

The Heart of the Separation: A Comparative Guide to Chiral Stationary Phases

The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase (CSP). These phases create a chiral environment within the column, leading to differential interactions with the two enantiomers and enabling their separation. The most widely used CSPs are based on polysaccharides, particularly cellulose and amylose derivatives coated or immobilized on a silica support. However, other types of CSPs, such as Pirkle-type, protein-based, and macrocyclic glycopeptide phases, offer unique selectivities for specific classes of compounds.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Coated and immobilized polysaccharide-based CSPs are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds. Immobilized phases, where the polysaccharide is covalently bonded to the silica support, offer enhanced robustness and allow for the use of a wider range of solvents, including those prohibited for coated phases (e.g., dichloromethane, chloroform, ethyl acetate), which can be advantageous for dissolving certain samples and for optimizing selectivity.

Pirkle-Type CSPs: Rational Design for Specific Interactions

Also known as brush-type phases, Pirkle-type CSPs are based on smaller chiral molecules covalently bonded to a support. Their mechanism of separation is often more predictable, relying on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. These columns are particularly effective for non-aromatic compounds and can offer unique selectivities not achievable with polysaccharide phases.

Macrocyclic Glycopeptide CSPs: Versatility in Mobile Phase Modes

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, serve as chiral selectors in this class of CSPs. A key advantage of these columns is their multi-modal nature, allowing for separations in reversed-phase, normal-phase, and polar organic modes. This versatility makes them a valuable tool in method development screening.

Performance Comparison of Common Chiral Stationary Phases

To illustrate the practical differences in performance between various CSPs, the following table summarizes the separation of Warfarin, a common anticoagulant drug, on three different types of columns.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Analysis Time (min)
Immobilized Amylose Hexane/Ethanol (90/10, v/v)1.04.51.8< 10
Pirkle-Type (Whelk-O 1) Hexane/Isopropanol (80/20, v/v)1.02.81.4< 15
Macrocyclic Glycopeptide Acetonitrile/Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v/v)0.52.11.3< 20

This data is a representative compilation from various application notes and may vary depending on the specific column and HPLC system used.

A Systematic Workflow for Chiral HPLC Method Development

A robust and efficient chiral HPLC method is developed through a systematic and logical screening process. The goal is to achieve a baseline separation of the enantiomers (Resolution > 1.5) in a reasonable timeframe. The following workflow outlines a proven approach.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select 3-4 CSPs with Diverse Selectivities (e.g., Immobilized Amylose, Immobilized Cellulose, Pirkle-Type) B Screen with Standard Mobile Phases (Normal Phase, Polar Organic, Reversed-Phase) A->B C Identify Promising Conditions (Partial or Baseline Separation) B->C D Optimize Mobile Phase Composition (Adjust Solvent Ratios, Additives) C->D Best Condition(s) E Optimize Temperature (Typically 15-40°C) D->E F Optimize Flow Rate E->F G Validate According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) F->G Final Method

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral Method Development for a Novel Compound
  • Column Selection: Begin by selecting a set of 3-4 chiral columns with orthogonal selectivities. A typical starting set would include an immobilized amylose-based column, an immobilized cellulose-based column, and a Pirkle-type column.

  • Mobile Phase Screening: Prepare a series of standard mobile phases for each column. For polysaccharide columns, a common starting point is a mixture of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). For Pirkle-type columns, similar normal phase conditions are often effective. For macrocyclic glycopeptide columns, screen across normal-phase, reversed-phase (e.g., water/acetonitrile with a buffer), and polar organic modes.

  • Initial Injections: Perform isocratic runs for each column/mobile phase combination. Monitor the chromatogram for any signs of separation.

  • Optimization: Once a promising set of conditions is identified (i.e., partial or full separation), systematically optimize the mobile phase composition by making small adjustments to the solvent ratio. Investigate the effect of temperature on the separation, as this can sometimes significantly impact resolution. Finally, adjust the flow rate to balance analysis time and resolution.

  • Method Validation: After achieving a robust separation, the method must be validated according to the guidelines set by the International Council for Harmonisation (ICH), specifically guideline Q2(R1). This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

Chiral HPLC in Context: A Comparison with Alternative Technologies

While chiral HPLC is the most widely used technique for enantiomeric excess determination, other methods can be advantageous in specific situations.

FeatureChiral HPLCChiral SFCChiral CE¹H NMR with Chiral Shift Reagents
Principle Differential partitioning between a mobile and a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a CSP.Differential migration in an electric field in the presence of a chiral selector.Formation of diastereomeric complexes with different chemical shifts.
Speed Moderate to fast.Very fast.Fast.Slow (requires sample preparation).
Resolution High.Very high.High.Low to moderate.
Sensitivity High.High.Very high (for small sample volumes).Low.
Solvent Consumption Moderate to high.Low.Very low.Moderate.
Cost Moderate.High (initial instrument cost).Low to moderate.Moderate (instrument cost).
Primary Application Broad applicability for analytical and preparative separations.High-throughput screening and preparative separations.Analysis of charged molecules and limited sample volumes.Structural confirmation and purity assessment for bulk samples.

Supercritical Fluid Chromatography (SFC) with a chiral stationary phase has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption due to the low viscosity of supercritical CO2. Capillary Electrophoresis (CE) with a chiral selector in the running buffer is another valuable technique, particularly for charged molecules and when sample volume is limited. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine enantiomeric excess, but it generally offers lower sensitivity and resolution compared to chromatographic methods.

Conclusion: Ensuring Stereochemical Purity with Confidence

The robust and reliable determination of enantiomeric excess is a non-negotiable aspect of modern drug development and quality control. Chiral HPLC remains the cornerstone technique for this purpose, offering a powerful combination of versatility, resolution, and sensitivity. By understanding the principles of different chiral stationary phases, employing a systematic method development strategy, and being aware of the strengths and weaknesses of alternative technologies, researchers can confidently develop and validate methods to ensure the stereochemical purity and, ultimately, the safety and efficacy of pharmaceutical products.

A Critical Review of (+)-2,3-O-Isopropylidene-L-threitol: A C₂-Symmetric Chiral Building Block in Asymmetric Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral starting material is a critical decision that dictates the stereochemical outcome of a synthetic pathway. Among the arsenal of chiral building blocks, (+)-2,3-O-Isopropylidene-L-threitol, a C₂-symmetric diol derived from L-tartaric acid, presents a structurally intriguing and versatile scaffold. This guide provides a critical review of its applications as documented in the literature, objectively comparing its potential with established alternatives and furnishing a framework for its evaluation in asymmetric transformations. While comprehensive, direct comparative studies are notably scarce in published literature, this guide synthesizes available data and provides validated protocols to empower researchers in their experimental design.

Introduction: The Appeal of a Tartrate-Derived Chiral Diol

This compound, with its rigidifying isopropylidene protection and C₂-symmetry, offers a unique stereochemical environment. Its ready availability from the chiral pool, specifically L-tartaric acid, makes it an economically viable starting material for a range of applications.[1][2] Its utility spans from being a key intermediate in the synthesis of complex organic molecules to a foundational component in pharmaceuticals, agrochemicals, and dyestuffs.[1] The two primary hydroxyl groups serve as convenient handles for derivatization, allowing for its incorporation as a chiral auxiliary, a backbone for chiral ligands, or a monomer for specialty polymers.

Applications in Asymmetric Synthesis: A Field of Untapped Potential

The core value of a chiral diol like this compound in asymmetric synthesis lies in its ability to control the formation of new stereocenters. This is typically achieved by temporarily attaching it to a prochiral substrate as a chiral auxiliary, thereby directing the approach of a reagent to one of the two diastereotopic faces.

As a Chiral Auxiliary: A Call for Comparative Data

The literature suggests the potential of threitol-based auxiliaries in key asymmetric reactions such as aldol additions and Diels-Alder reactions.[3] However, a significant gap exists in direct, quantitative comparisons with widely adopted chiral auxiliaries like Evans' oxazolidinones or those derived from amino alcohols.[3] The C₂-symmetry of the threitol backbone is a key feature that can simplify the analysis of transition states and potentially lead to high stereoselectivity.[3]

To address this gap, this guide proposes a framework for evaluation, illustrated with a standard experimental protocol for an asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction Using a Hypothetical Threitol-Derived Auxiliary

This protocol outlines a general procedure for evaluating a chiral auxiliary derived from this compound in a Lewis acid-mediated aldol reaction.

Objective: To determine the diastereoselectivity and yield of the aldol reaction between an N-acyl imide derived from a threitol-based auxiliary and a model aldehyde.

Materials:

  • Threitol-derived chiral auxiliary (e.g., an oxazolidinone synthesized from this compound)

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde (or other model aldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the threitol-derived chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the N-propionyl imide by flash column chromatography.

  • Boron Enolate Formation and Aldol Reaction:

    • Dissolve the purified N-propionyl imide (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

    • Stir the solution at 0 °C for 30-60 minutes to form the Z-boron enolate.

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (1.2 eq) dropwise.

    • Stir at -78 °C for 2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Analysis:

    • Quench the reaction by adding a pH 7 buffer solution.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

    • Purify the aldol adduct by flash column chromatography.

    • The chiral auxiliary can often be recovered after cleavage of the aldol product (e.g., by hydrolysis or reduction).

The following diagram illustrates the logical workflow for employing a chiral auxiliary in an asymmetric synthesis.

G cluster_0 Synthesis Phase cluster_1 Purification & Recovery Prochiral Substrate Prochiral Substrate Attach Auxiliary Attach Auxiliary Prochiral Substrate->Attach Auxiliary Covalent Bonding Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Attach Auxiliary->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction e.g., Aldol, Diels-Alder Diastereomeric Products Diastereomeric Products Diastereoselective Reaction->Diastereomeric Products Separation Separation Diastereomeric Products->Separation Chromatography/Crystallization Desired Diastereomer Desired Diastereomer Separation->Desired Diastereomer Undesired Diastereomer Undesired Diastereomer Separation->Undesired Diastereomer Cleave Auxiliary Cleave Auxiliary Desired Diastereomer->Cleave Auxiliary Hydrolysis/Reduction Enantiomerically Enriched Product Enantiomerically Enriched Product Cleave Auxiliary->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

A direct comparison of the performance of a threitol-derived auxiliary with established alternatives would require synthesizing the respective auxiliaries and testing them under identical conditions in reactions such as the one detailed above. The key metrics for comparison are the yield and the diastereomeric excess (d.e.).

Table 1: Hypothetical Performance Comparison of Chiral Auxiliaries in an Asymmetric Aldol Reaction

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1Threitol-derivedBenzaldehydeTiCl₄92:888
2Evans' OxazolidinoneBenzaldehydeTiCl₄99:195
3Threitol-derivedIsobutyraldehydeSn(OTf)₂90:1085
4Evans' OxazolidinoneIsobutyraldehydeSn(OTf)₂98:292

Note: The data in this table is hypothetical and for illustrative purposes only, highlighting the type of comparative data required for a thorough evaluation.[3]

Application in Materials Science: Crafting Chiral Architectures

The rigid, chiral scaffold of this compound also lends itself to applications in materials science, particularly in the synthesis of chiral polymers and liquid crystals.

A notable example is the synthesis of alternating oligo[(2,3-O-isopropylidene-L-threitol)]-co-[(E,E)-1,4-bis(styryl)benzene]s. In these oligomers, the C₂-chiral L-threitol cores are aligned along the same axis, and they exhibit a helical twisting power (HTP) in a nematic liquid crystal host that is linearly proportional to the number of chiral units.[4] This predictable relationship between the number of chiral cores and the macroscopic chiral property is highly desirable for the design of advanced optical materials.[4]

The synthesis of such materials typically involves polymerizing derivatives of this compound. The diol functionality can be converted to other reactive groups, such as dihalides or dialdehydes, to enable polymerization reactions like Suzuki or Wittig couplings.

The following diagram illustrates a conceptual pathway for the synthesis of a chiral polymer from this compound.

G Threitol This compound Functionalization Functionalization Threitol->Functionalization e.g., Tosylation, Halogenation Chiral Monomer Chiral Monomer Functionalization->Chiral Monomer Polymerization Polymerization Chiral Monomer->Polymerization e.g., Suzuki Coupling Chiral Polymer Chiral Polymer Polymerization->Chiral Polymer Aryl Diboronic Ester Aryl Diboronic Ester Aryl Diboronic Ester->Polymerization Material Application Material Application Chiral Polymer->Material Application e.g., Liquid Crystals, Chiral Sensors

Conceptual workflow for chiral polymer synthesis.

Comparison with Alternative Chiral Diols

While this compound is a valuable chiral building block, it is important to consider its properties in the context of other widely used chiral diols in asymmetric synthesis, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOL (1,1'-bi-2-naphthol).

TADDOLs: These are also derived from tartaric acid and possess a similar C₂-symmetric 1,3-dioxolane core. However, the bulky aryl substituents in TADDOLs create a more defined and sterically hindered chiral environment, which often leads to very high levels of stereocontrol in a variety of reactions, including Diels-Alder reactions and nucleophilic additions to carbonyl compounds. The steric bulk of TADDOLs can, however, also limit the scope of compatible substrates.

BINOL: This atropisomeric C₂-symmetric diol has found extensive use in the preparation of chiral ligands for a vast array of metal-catalyzed asymmetric reactions. The axial chirality of BINOL provides a distinct and highly effective chiral environment. Ligands derived from BINOL are particularly successful in reactions such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions.

Compared to these established alternatives, this compound offers a less sterically demanding and potentially more flexible chiral scaffold. This could be advantageous for reactions where larger substrates are involved or where a less sterically encumbered active site is required. However, the lack of extensive studies means that its full potential and limitations in comparison to TADDOLs and BINOL remain to be thoroughly explored.

Conclusion and Future Outlook

This compound is a readily accessible and versatile C₂-symmetric chiral building block with demonstrated and potential applications in both asymmetric synthesis and materials science. Its rigid structure and modifiable hydroxyl groups make it an attractive starting material for the development of new chiral auxiliaries, ligands, and polymers.

However, a critical review of the literature reveals a clear need for systematic and comparative studies to fully elucidate its efficacy in asymmetric transformations relative to more established chiral auxiliaries. The framework and protocols provided in this guide are intended to facilitate such investigations. Future research in this area will be crucial for unlocking the full potential of this promising yet underexplored chiral building block, providing researchers with a broader palette of tools for the stereoselective synthesis of complex molecules.

References

A Senior Application Scientist's Guide to the Efficacy of Protecting Groups for 1,2-Diols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the selective transformation of a single functional group within a polyfunctional molecule is a paramount challenge. This is particularly true for compounds containing 1,2-diols (or vicinal diols), a ubiquitous motif in carbohydrates, natural products, and pharmaceutical intermediates.[1][2] The hydroxyl groups of a diol can interfere with reactions targeting other parts of a molecule, necessitating their temporary masking with a protecting group.[3]

This guide provides an in-depth comparison of the most effective and widely used protecting groups for 1,2-diols. Moving beyond a simple catalog, we will explore the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers in drug development and chemical synthesis to make informed decisions.

The Philosophy of Protection: What Makes an Ideal Protecting Group?

Before delving into specific groups, it is crucial to understand the characteristics of an ideal protecting group.[4] The perfect protecting group strategy is an exercise in efficiency and strategic planning.

  • Ease of Installation and Removal: The group should be introduced in high yield under mild conditions that do not affect the rest of the molecule. Similarly, its removal (deprotection) should be clean, high-yielding, and occur under specific conditions that leave other functional groups untouched.[4]

  • Stability: It must be robust enough to withstand the reaction conditions planned for other parts of the molecule.[4]

  • Orthogonality: In complex syntheses with multiple protecting groups, it is essential that each group can be removed selectively without affecting the others.[3][5] This concept of "orthogonal protection" is a cornerstone of modern synthesis.[3][5]

  • Minimal Introduction of New Stereocenters: The protecting group should ideally not introduce new chiral centers, which could complicate purification and characterization.[4]

  • Chemical Inertness: The group itself should not possess reactivity that could lead to undesired side reactions.

Core Strategies for 1,2-Diol Protection

The most common and effective method for protecting 1,2-diols is the formation of a five-membered cyclic derivative.[6] This approach has the dual advantages of protecting two hydroxyl groups in a single step and often imparting conformational rigidity, which can influence the stereochemical outcome of subsequent reactions.[7] We will focus on the two most important classes: Cyclic Acetals/Ketals and Cyclic Silyl Ethers .

Cyclic Acetals and Ketals: The Workhorses

Cyclic acetals, formed from the reaction of a diol with an aldehyde or ketone, are arguably the most common diol protecting groups.[1][6] They are reliably stable under basic, nucleophilic, and reductive conditions but are readily cleaved by acid.[1][6][8]

The acetonide, formed from acetone or a reactive equivalent, is a simple and highly effective protecting group for 1,2-diols.[9][10]

Mechanism and Rationale: The formation is an acid-catalyzed process. Using 2,2-dimethoxypropane (2,2-DMP) is often preferred over acetone. The reaction with 2,2-DMP generates methanol and tert-butanol as byproducts, which can be removed by distillation, driving the equilibrium towards the protected product. In contrast, using acetone generates water, which can promote the reverse (hydrolysis) reaction.[8]

Experimental Protocol: Acetonide Protection of a Generic 1,2-Diol

  • Reagents:

    • 1,2-Diol (1.0 eq)

    • 2,2-Dimethoxypropane (1.5 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

    • Anhydrous Dichloromethane (DCM) or Acetone

  • Procedure:

    • Dissolve the diol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add 2,2-dimethoxypropane to the solution.

    • Add the catalytic amount of p-TsOH.

    • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[11]

    • Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the acid catalyst.

    • Concentrate the mixture under reduced pressure. The crude product can often be used directly or purified by silica gel column chromatography.

  • Deprotection: The acetonide group is readily removed by treatment with dilute aqueous acid, such as 80% acetic acid in water or dilute HCl in a THF/water mixture.[10][11]

The benzylidene acetal offers unique advantages, particularly in carbohydrate chemistry.[12][13][14] It is formed by reacting the diol with benzaldehyde or a derivative like benzaldehyde dimethyl acetal.[12][13]

Unique Deprotection Pathways: While stable to base, the true power of the benzylidene acetal lies in its versatile deprotection options, which provide access to partially protected diols. This is a key tool for achieving regioselectivity.

  • Acidic Hydrolysis: Similar to acetonides, treatment with aqueous acid regenerates the diol.

  • Regioselective Reductive Cleavage: This is the most significant feature. Using specific reagents, the acetal can be opened to generate a benzyl ether at either the primary or secondary position. For example, using a reagent system like BF₃·Et₂O/Et₃SiH can selectively open the acetal to yield a benzyl ether at one position while freeing the other hydroxyl group.[15][16] This regioselectivity is often dictated by sterics and the coordination of the Lewis acid.[17]

Experimental Protocol: Benzylidene Acetal Protection (Cu(OTf)₂ Catalyzed)

  • Causality: While traditional acid catalysts like CSA or p-TsOH work, copper(II) triflate (Cu(OTf)₂) is a mild and highly efficient Lewis acid catalyst for this transformation, often leading to faster reactions and cleaner products.[14] It is particularly useful for substrates sensitive to strong Brønsted acids.[14]

  • Reagents:

    • 1,2-Diol (1.0 eq)

    • Benzaldehyde dimethyl acetal (1.2 eq)

    • Copper(II) triflate (Cu(OTf)₂) (0.05 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a solution of the diol in anhydrous acetonitrile, add benzaldehyde dimethyl acetal.[12][14]

    • Add the catalytic amount of Cu(OTf)₂.[12][14]

    • Stir the reaction at room temperature, monitoring by TLC. The reaction is often complete within one hour.[12]

    • Quench the catalyst by adding a few drops of triethylamine.[14]

    • The product can often be isolated directly by silica gel column chromatography without an aqueous workup.[14]

Cyclic Silyl Ethers: Tunable Stability

For cases where acetals might be too acid-labile, or when different orthogonality is required, cyclic silyl ethers are excellent alternatives.[6] Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.

The DTBS group is formed by reacting a diol with di-tert-butylsilyl bis(trifluoromethanesulfonate).[18] It forms a robust eight-membered ring that is stable to a wide range of conditions but can be cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF). The steric bulk of the tert-butyl groups provides significant stability.[19]

The TIPDS group is particularly useful for simultaneously protecting two hydroxyl groups that are not necessarily vicinal, such as the 4,6-hydroxyls of a pyranoside or the 3,5-hydroxyls of a furanoside. It is installed using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. This bulky group can bridge two hydroxyls, leaving others available for selective reaction.

Comparative Analysis and Data

To facilitate decision-making, the properties of these key protecting groups are summarized below.

Protecting GroupProtection ReagentsDeprotection ConditionsStability ProfileKey Advantages & Remarks
Acetonide Acetone or 2,2-DMP, cat. acid (e.g., p-TsOH)[11][20]Mild aqueous acid (e.g., AcOH/H₂O, dil. HCl)[10]Stable: Base[21], Reductants (H₂, LiAlH₄), Oxidants. Labile: Acid.Economical, easy to install/remove, excellent for general-purpose protection.
Benzylidene Acetal Benzaldehyde or its dimethyl acetal, cat. acid (e.g., CSA, Cu(OTf)₂)[12][14]1. Aqueous acid2. Hydrogenolysis (H₂, Pd/C)3. Reductive cleavage (e.g., DIBAL-H, EtAlCl₂-Et₃SiH[22], BF₃·Et₂O-Et₃SiH[16])Stable: Base, Nucleophiles. Labile: Acid, Reductive conditions.Enables regioselective deprotection to furnish monobenzylated diols, offering advanced synthetic utility.[12][15]
Di-tert-butylsilylene (DTBS) t-Bu₂Si(OTf)₂, base (e.g., Lutidine)Fluoride source (e.g., TBAF, HF·Py)Stable: Acid, Base, many redox conditions. Labile: Fluoride.Very robust protection. Orthogonal to acid-labile and base-labile groups.
TIPDS 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, base (e.g., Imidazole)Fluoride source (e.g., TBAF, HF·Py)Stable: Acid, Base, many redox conditions. Labile: Fluoride.Excellent for bridging and selectively protecting primary hydroxyls in polyols.

Visualizing the Workflow and Logic

To provide a clear visual guide, the following diagrams illustrate key workflows and decision-making processes.

General Protection-Deprotection Workflow

This diagram outlines the fundamental logic of using a protecting group in a synthetic sequence.

G cluster_main Synthetic Workflow Start Starting Material (with 1,2-Diol) Protect Step 1: Protect Diol (e.g., Acetonide formation) Start->Protect Introduce PG React Step 2: Perform Reaction on another functional group Protect->React Masked Diol Deprotect Step 3: Deprotect Diol (e.g., Acidic hydrolysis) React->Deprotect Modified Intermediate End Final Product Deprotect->End Remove PG

Caption: General workflow for a protection-reaction-deprotection sequence.

Decision Tree for Protecting Group Selection

Choosing the right protecting group is critical and depends on the planned synthetic route. This decision tree guides the selection process.

G Start Start: Need to protect a 1,2-diol Q_Base Are downstream conditions basic/nucleophilic? Start->Q_Base Q_Acid Are downstream conditions strongly acidic? Q_Regio Need to differentiate the two OH groups later? Q_Acid->Q_Regio No Use_Silyl Use a Silyl Group (DTBS, TIPDS) Q_Acid->Use_Silyl Yes Q_Base->Q_Acid Yes Use_Acetal Use an Acetal/Ketal (Acetonide, Benzylidene) Q_Base->Use_Acetal No (e.g., Grignard, LiAlH4, base hydrolysis) Use_Benzylidene Use Benzylidene Acetal for reductive opening Q_Regio->Use_Benzylidene Yes Use_Acetonide Acetonide is a good default choice Q_Regio->Use_Acetonide No

Caption: Decision workflow for selecting a suitable 1,2-diol protecting group.

Conclusion

The selective protection of 1,2-diols is a fundamental requirement for the successful synthesis of complex molecules. While the acetonide group serves as a reliable and economical workhorse for general applications, the benzylidene acetal provides powerful options for regioselective manipulations. For syntheses requiring orthogonality to acid-labile groups or enhanced stability, cyclic silyl ethers like DTBS and TIPDS offer robust alternatives.

As a senior application scientist, my recommendation is to analyze the entire planned synthetic route before selecting a protecting group. Causality is key: understanding the stability, orthogonality, and unique deprotection pathways of each group will prevent unforeseen complications and ultimately accelerate the path to the target molecule. The protocols and comparative data herein provide a validated foundation for making these critical strategic decisions.

References

A Researcher's Guide to Spectroscopic and Physical Property Comparison of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chirality in Modern Drug Development

In the intricate world of pharmaceutical sciences, chirality is a fundamental concept that dictates the biological activity, efficacy, and safety of therapeutic agents. Many biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This necessitates the development of enantiomerically pure pharmaceuticals, a task that relies heavily on the use of chiral building blocks in asymmetric synthesis.[1]

This guide provides a comprehensive comparison of the spectroscopic and physical properties of common chiral building blocks. By understanding these characteristics, researchers, scientists, and drug development professionals can make informed decisions in the selection and application of these critical components, ensuring the synthesis of the desired stereoisomer with high purity and efficiency. We will delve into the key analytical techniques used for characterization, present comparative data for representative chiral building blocks, and provide detailed experimental protocols to support your research endeavors.

Part 1: Foundational Spectroscopic Techniques for Chiral Analysis

The elucidation of the three-dimensional structure and the determination of enantiomeric purity are paramount in the application of chiral building blocks. Several spectroscopic techniques are indispensable in this regard.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[2] This technique is exquisitely sensitive to the spatial arrangement of atoms and is widely used to investigate the conformational properties of chiral molecules.[3] In the context of chiral building blocks, CD spectroscopy can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by ab initio calculations.[4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [align=center, margin=0]Figure 1: Workflow of a Circular Dichroism (CD) Spectrometer.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region, measuring the differential absorption of circularly polarized IR radiation by chiral molecules.[5] VCD is a powerful tool for determining the absolute configuration of small organic molecules in solution.[4] The technique provides detailed three-dimensional structural information because it is sensitive to the mutual orientation of different functional groups within a molecule.[4][6] The VCD spectra of enantiomers can be simulated using methods like Density Functional Theory (DFT), allowing for the unambiguous assignment of absolute configuration.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

While standard NMR spectroscopy is generally "blind" to chirality, several techniques have been developed to enable chiral discrimination.[7][8] These methods typically involve the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[9]

  • Chiral Derivatizing Agents (CDAs): The chiral building block is reacted with a CDA to form a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, exhibit different NMR spectra, allowing for their differentiation and quantification.[9]

  • Chiral Solvating Agents (CSAs): The chiral building block forms transient diastereomeric complexes with a CSA in solution. This interaction induces chemical shift differences between the enantiomers, enabling their resolution in the NMR spectrum.[9]

Multinuclear NMR, including the use of nuclei like ¹⁹F, ³¹P, and ¹³C, can offer advantages such as larger chemical shift dispersion and simpler spectra, enhancing the ability to resolve enantiomers.[9]

Part 2: Essential Physical Properties for Chiral Characterization

Alongside spectroscopic methods, the measurement of physical properties provides crucial information for the identification and quality control of chiral building blocks.

Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance.[10] This property is measured using a polarimeter and is a fundamental characteristic of chiral molecules.[11] The direction and magnitude of rotation are dependent on the specific enantiomer, its concentration, the path length of the light, the wavelength of the light used (typically the sodium D-line at 589 nm), and the solvent.[10][12] Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions.[13]

Melting Point

While enantiomers have identical melting points, the melting point of a racemic mixture (a 1:1 mixture of enantiomers) can be different.[] Depending on how the enantiomers pack in the solid state, a racemic mixture can form a racemic compound (a distinct crystalline lattice), a conglomerate (a physical mixture of separate enantiomeric crystals), or a pseudoracemate (a solid solution).[15] These different solid-state behaviors can lead to variations in melting points and are important considerations in purification processes like crystallization.

Solubility

Similar to melting points, the solubility of a racemic mixture can differ from that of the pure enantiomers.[16] For instance, a racemic compound often has a different solubility profile than the individual enantiomers.[17] These differences in solubility can be exploited for the separation of enantiomers through techniques like preferential crystallization.[16]

Part 3: Comparative Analysis of Chiral Amino Acid Derivatives

Amino acids are fundamental chiral building blocks in synthetic chemistry. Below is a comparison of key properties for derivatives of Alanine and Valine.

Property(S)-Alanine Methyl Ester(R)-Alanine Methyl Ester(S)-Valine Methyl Ester(R)-Valine Methyl Ester
Formula C₄H₉NO₂C₄H₉NO₂C₆H₁₃NO₂C₆H₁₃NO₂
MW 103.12 g/mol 103.12 g/mol 131.17 g/mol 131.17 g/mol
[α]D²⁰ (c=1, H₂O) +8.5°-8.5°+20.9°-20.9°
Melting Point N/A (liquid)N/A (liquid)N/A (liquid)N/A (liquid)
¹H NMR (CDCl₃, δ) ~3.7 (s, 3H), ~3.6 (q, 1H), ~1.3 (d, 3H)~3.7 (s, 3H), ~3.6 (q, 1H), ~1.3 (d, 3H)~3.7 (s, 3H), ~3.2 (d, 1H), ~2.2 (m, 1H), ~0.9 (d, 6H)~3.7 (s, 3H), ~3.2 (d, 1H), ~2.2 (m, 1H), ~0.9 (d, 6H)
CD (λmax, nm in H₂O) ~210 nm (positive Cotton effect)~210 nm (negative Cotton effect)~212 nm (positive Cotton effect)~212 nm (negative Cotton effect)

Note: Specific values for optical rotation and NMR chemical shifts can vary slightly depending on the experimental conditions.

The data illustrates that while enantiomeric pairs have identical molecular weights and NMR spectra in an achiral solvent, their chiroptical properties (optical rotation and CD) are equal in magnitude but opposite in sign. The differences in these properties between alanine and valine derivatives arise from the different steric bulk of the side chains (methyl vs. isopropyl), which influences their conformation and interaction with polarized light.

Part 4: Comparative Analysis of Chiral Auxiliaries: Evans' Auxiliaries

Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction.[1] Evans' oxazolidinone auxiliaries are widely used for their high diastereoselectivity in reactions such as aldol additions and alkylations.[18][19]

Chiral AuxiliaryStructureKey ApplicationsDiastereoselectivity
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one Asymmetric alkylations, aldol reactions, Michael additionsTypically >95% de
(S)-4-benzyloxazolidin-2-one Asymmetric alkylations, aldol reactions, conjugate additionsTypically >95% de

The choice of the specific Evans' auxiliary can be guided by the desired stereochemical outcome and the nature of the reactants. The steric hindrance provided by the substituent on the oxazolidinone ring (e.g., phenyl or benzyl group) directs the approach of the electrophile, leading to high diastereoselectivity.[20]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [align=center, margin=0]Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.[20]

Part 5: Experimental Protocols

Protocol for Measurement of Optical Rotation
  • Instrument: Polarimeter.

  • Sample Preparation:

    • Accurately weigh the chiral compound and dissolve it in a suitable solvent to a known concentration (e.g., 1 g/100 mL).

    • Ensure the solution is free of bubbles and suspended particles.

  • Measurement:

    • Calibrate the polarimeter with a blank solvent.

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter.

    • Record the observed rotation (α) at a specified temperature and wavelength (typically 20 °C and 589 nm).

  • Calculation of Specific Rotation [α]:

    • [α] = α / (l × c)

    • Where:

      • α = observed rotation in degrees

      • l = path length of the sample cell in decimeters (dm)

      • c = concentration of the sample in g/mL

Protocol for Circular Dichroism (CD) Spectroscopy
  • Instrument: CD Spectrometer.

  • Sample Preparation:

    • Prepare a solution of the chiral compound in a suitable solvent that is transparent in the desired wavelength range.[2]

    • For far-UV CD (190-260 nm), protein concentrations are typically 0.1-0.5 mg/mL.[2]

    • For near-UV CD, concentrations above 1 mg/mL are often preferred.[2]

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1-1.0 cm).[2]

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the sample over the desired wavelength range.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • The data is typically presented as molar ellipticity [θ], which is calculated from the observed ellipticity.[2]

Protocol for NMR with a Chiral Solvating Agent (CSA)
  • Sample Preparation:

    • Prepare a solution of the racemic or enantiomerically enriched building block in a suitable deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

  • Data Acquisition:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

  • Data Analysis:

    • Compare the two spectra. In the presence of the CSA, the signals corresponding to the two enantiomers should be resolved into two separate peaks or multiplets.

    • The enantiomeric excess (% ee) can be determined by integrating the signals corresponding to each enantiomer.

Part 6: Conclusion

The careful characterization of chiral building blocks is a critical step in the development of enantiomerically pure pharmaceuticals. A multi-faceted approach, combining spectroscopic techniques like CD, VCD, and NMR with the measurement of physical properties such as optical rotation and melting point, provides a comprehensive understanding of the stereochemical integrity of these essential molecules. This guide has provided a framework for comparing and analyzing the properties of different chiral building blocks, along with practical experimental protocols. By applying these principles, researchers can confidently select and utilize the appropriate chiral building blocks to advance their synthetic and drug discovery programs.

References

Safety Operating Guide

A Guide to the Responsible Disposal of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the responsible disposal of (+)-2,3-O-Isopropylidene-L-threitol, a common chiral building block in pharmaceutical and organic synthesis.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to empower researchers with the knowledge to manage this chemical waste stream effectively.

Section 1: Waste Characterization: The Foundation of Compliance

Before any disposal action can be taken, the waste must be properly characterized. This is not merely a suggestion but a core requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[3][4][5] The generator of the waste (the laboratory) is legally responsible for determining if their waste is hazardous.[5]

Physicochemical Properties Profile

Understanding the properties of this compound is the first step in its assessment.

PropertyValueSource
Appearance White transparent adhering needle-like crystals or powder.[1][6]
State Solid at room temperature.[1]
Melting Point 46-50 °C[1]
Boiling Point 92-94 °C @ 0.1 mm Hg[1][2]
Solubility Soluble in water, Dichloromethane (DCM), and Ether.[1]
Stability Stable under recommended storage conditions.[7]
RCRA Hazardous Waste Assessment

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8] Let's evaluate this compound against these criteria.

  • Ignitability (D001): As a solid with a high boiling point and a flash point greater than 110°C, pure this compound does not meet the definition of an ignitable hazardous waste.[1] However, this changes dramatically if it is dissolved in a flammable solvent like ether. The resulting solution would be classified as an ignitable hazardous waste (D001).[8]

  • Corrosivity (D002): The compound is not an acid or a base and has a predicted pKa of 13.90, indicating it is not a corrosive hazardous waste.[1] It will not corrode steel.[8]

  • Reactivity (D003): There is no information in the available Safety Data Sheets (SDS) to suggest that this compound is unstable, reacts violently with water, or generates toxic gases, meaning it does not meet the criteria for reactivity.[8][9]

  • Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill leaching.[8] this compound is not listed as a toxic constituent, and in its pure form, it is not considered a toxic hazardous waste.

Section 2: Operational Protocol for Waste Handling and Segregation

Proper handling and segregation at the point of generation are critical to prevent dangerous reactions and ensure cost-effective disposal. The National Research Council mandates that chemical waste be accumulated at or near its point of generation.[11]

Step 1: Select a Chemically Compatible Container

The primary container for waste must be compatible with its contents to prevent leaks or degradation.[11]

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • For Solutions: If the compound is in a solvent, the container must be compatible with that solvent. For instance, an ether solution should be stored in a container rated for flammable liquids.

  • Best Practice: Whenever possible, use the original product container, provided it is in good condition.[10] Avoid using food-grade containers like jars, as this is a prohibited practice.[10]

Step 2: Label the Waste Container Immediately

Proper labeling is a strict EPA requirement.[12] The moment the first drop of waste enters the container, it must be labeled.

  • The label must clearly state the words "Hazardous Waste" (or "Waste Chemical" depending on institutional policy for non-hazardous materials).[12]

  • List all chemical constituents by their full name, including solvents.[10] Provide percentages or volume compositions for mixtures.[10]

  • Indicate the primary hazards (e.g., "Ignitable" for solutions in flammable solvents).[12]

Step 3: Segregate the Waste Stream

Never mix different waste streams. This compound waste should be kept separate from other chemical wastes.

  • Solid Waste: Keep in a container designated solely for this compound.

  • Non-halogenated Organic Solutions: If dissolved in a non-halogenated solvent (e.g., ether, acetone), collect it in a container for that waste stream.

  • Halogenated Organic Solutions: If dissolved in a halogenated solvent (e.g., dichloromethane), collect it in a container for halogenated waste.

  • Aqueous Solutions: Non-hazardous aqueous solutions may have a different disposal path, but consult your institution's EH&S office before any drain disposal is considered.[10]

This segregation prevents dangerous chemical reactions and simplifies the disposal process for your institution's waste management provider.[11]

Section 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of waste.[10][12] This area must be at or near the point of generation and under the control of laboratory personnel.[11][12]

SAA Management Checklist:

Section 4: Final Disposal Pathway and Decision Workflow

The final step is the transfer of waste to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[11][13] These trained professionals will complete the final waste determination, consolidate waste, and prepare it for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]

The following diagram illustrates the decision-making workflow for the proper management and disposal of this compound waste.

Disposal_Workflow cluster_lab Laboratory Responsibility cluster_container Containerization cluster_ehs EH&S / Vendor Responsibility gen Generate Waste This compound char Step 1: Characterize Waste (Pure solid, in solvent, etc.) gen->char assess Is it RCRA Hazardous? char->assess seg Step 2: Segregate (Solid, Non-Halogenated, etc.) assess->seg Yes/No (Treat all chemical waste with caution) label_cont Step 3: Label & Containerize (Use compatible container) seg->label_cont saa Step 4: Accumulate in SAA (Capped, Secondary Containment) label_cont->saa pickup Arrange for Waste Pickup (Contact EH&S) saa->pickup tsdf Transport to licensed TSDF for final disposal (Incineration, etc.) pickup->tsdf

Caption: Decision workflow for laboratory chemical waste disposal.

By adhering to this structured approach, from initial characterization to final hand-off, researchers can ensure that the disposal of this compound is performed safely, responsibly, and in full compliance with all applicable regulations.

References

A Researcher's Guide to the Safe Handling of (+)-2,3-O-Isopropylidene-L-threitol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Welcome to your essential guide for the safe handling and disposal of (+)-2,3-O-Isopropylidene-L-threitol. As a key intermediate in various organic syntheses, including pharmaceuticals and agrochemicals, understanding the specific safety protocols for this compound is paramount to ensuring a safe and efficient research environment.[1] This guide moves beyond mere checklists to provide a deep, scientifically-grounded understanding of why certain procedures are necessary, empowering you to work with confidence and precision.

Understanding the Compound: A Foundation for Safety

This compound is a white, crystalline solid.[1] While it is not classified as a highly hazardous substance, its chemical properties necessitate careful handling to mitigate potential risks.[2] The primary hazards associated with this compound are skin and eye irritation.[3][4] Therefore, the core of our safety strategy is to prevent direct contact.

Key Physical and Chemical Properties:

PropertyValueSignificance for Handling
Appearance White transparent adhering needle-like crystalsAs a solid, it can form dust, which increases the risk of inhalation and skin contact.
Melting Point 46-50 °CIts relatively low melting point means it can be handled as a solid at room temperature.
Boiling Point 92-94 °C at 0.1 mm HgRelevant for high-temperature applications; indicates low volatility at standard pressure.
Solubility Soluble in DCM, Ether, and waterUnderstanding its solubility is crucial for choosing appropriate cleaning solvents and for spill response.[1]
Sensitivity HygroscopicThe compound readily absorbs moisture from the air, which may affect its stability and reactivity. Store in a tightly sealed container in a dry environment.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in preventing exposure. The following recommendations are based on a thorough risk assessment of handling this compound in a standard laboratory setting.

Eye and Face Protection: Shielding Against Splashes and Dust

Direct contact with the eyes can cause irritation.[3] Therefore, safety glasses with side shields or chemical splash goggles are mandatory whenever handling this compound. A face shield should be worn in situations where there is a significant risk of splashing, such as when transferring large quantities or working with solutions of the compound.

Hand Protection: The Right Gloves for the Job

Given the potential for skin irritation, selecting the correct gloves is essential.[3] Nitrile gloves are a suitable choice for handling this compound due to their resistance to a broad range of chemicals and their ability to provide a good barrier against fine powders. Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated.

Skin and Body Protection: Minimizing Contact

A standard laboratory coat is required to protect your skin and clothing from accidental spills and contamination. For procedures with a higher risk of exposure, such as large-scale reactions or transfers, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: When to Consider It

Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is generally not required. However, if you are handling large quantities of the solid outside of a fume hood, or if there is a potential for dust generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Preparation: Before you begin, ensure your workspace is clean and uncluttered. Assemble all necessary equipment and reagents. Ensure that a chemical fume hood is available and functioning correctly.

  • Weighing and Transfer: Whenever possible, weigh and transfer this compound inside a chemical fume hood to minimize the risk of inhaling any dust. Use a spatula for transfers and avoid creating dust clouds.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the threitol derivative.

  • Heating: If the procedure requires heating, do so in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any potential vapors.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

  • Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Clean the spill area with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, paper towels), and reaction byproducts, in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and any other components of the waste.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office. Follow their specific procedures for waste pickup and disposal. Do not pour chemical waste down the drain.

Visualizing Safety: PPE Selection Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Handling Task small_scale Small Scale Handling? (<10g, in fume hood) start->small_scale large_scale Large Scale or Dust Potential? start->large_scale No splash_risk Risk of Splashing? small_scale->splash_risk Yes standard_ppe Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat small_scale->standard_ppe No respirator Add Respiratory Protection: - NIOSH-approved respirator with  organic vapor cartridge and  particulate pre-filter large_scale->respirator enhanced_ppe Enhanced PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Lab Coat - Chemical-Resistant Apron splash_risk->enhanced_ppe end Proceed with Task standard_ppe->end enhanced_ppe->end respirator->end

Caption: Decision workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.